Product packaging for Lactenocin(Cat. No.:CAS No. 11049-05-1)

Lactenocin

Cat. No.: B1674228
CAS No.: 11049-05-1
M. Wt: 757.9 g/mol
InChI Key: CFMSCYSETWZXRS-QVZFMMNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactenocin is an antimicrobial peptide (bacteriocin) produced by lactic acid bacteria (LAB). As a ribosomally-synthesized compound, it exhibits potent activity primarily against Gram-positive bacteria, including foodborne pathogens and clinically relevant strains, making it a promising candidate for novel therapeutic and preservation applications . Its mechanism of action often involves disturbing the cytoplasmic membrane of target bacteria, leading to pore formation and cell death . Research into this compound is critical in the fight against multi-drug resistant bacteria, as it may serve as an alternative to traditional antibiotics or as a potentiating agent to enhance the efficacy of existing treatments . Beyond biomedical applications, bacteriocins like this compound have significant potential in food biopreservation, offering a natural means to control spoilage organisms and pathogens in various food products . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H63NO14 B1674228 Lactenocin CAS No. 11049-05-1

Properties

CAS No.

11049-05-1

Molecular Formula

C38H63NO14

Molecular Weight

757.9 g/mol

IUPAC Name

2-[(11Z,13E)-15-[(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxymethyl]-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C38H63NO14/c1-10-28-25(18-49-38-36(48-9)34(47)32(45)23(6)51-38)15-19(2)11-12-26(41)20(3)16-24(13-14-40)35(21(4)27(42)17-29(43)52-28)53-37-33(46)30(39(7)8)31(44)22(5)50-37/h11-12,14-15,20-25,27-28,30-38,42,44-47H,10,13,16-18H2,1-9H3/b12-11-,19-15+

InChI Key

CFMSCYSETWZXRS-QVZFMMNHSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC

Isomeric SMILES

CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)\C)COC3C(C(C(C(O3)C)O)O)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lactenocin;  Demycarosylmacrocin; 

Origin of Product

United States

Foundational & Exploratory

Discovery and origin of the antibiotic Lactenocin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to Lactococcin, a bacteriocin produced by Lactococcus lactis.

Disclaimer: Initial searches for the antibiotic "Lactenocin" did not yield specific scientific literature or data. It is highly probable that this term is a variant or misspelling of "Lactococcin," a well-documented bacteriocin produced by various strains of Lactococcus lactis. This guide will focus on Lactococcin, providing comprehensive information on its discovery, origin, mechanism of action, and relevant experimental protocols.

Discovery and Origin of Lactococcin

Lactococcins are a class of bacteriocins produced by strains of the lactic acid bacterium Lactococcus lactis. These antimicrobial peptides have been isolated from various sources, including dairy products and fermented plant materials. Several types of Lactococcins have been identified, each with distinct properties and produced by different strains of L. lactis.

For instance, Lactococcus lactis subsp. cremoris 9B4 is a known producer of Lactococcin B (LcnB)[1]. Another variant, Lactococcin Q, was isolated from Lactococcus lactis QU 4, a strain found on corn[2]. The discovery of novel Lactococcins, such as Lactococcin Z from L. lactis isolated from fresh corn or lettuce, highlights the diversity of these bacteriocins in nature[3]. The production of these bacteriocins is a key characteristic of many Lactococcus lactis strains used as starter cultures in the food industry[4].

Mechanism of Action

Lactococcins primarily exert their antimicrobial effect by disrupting the integrity of the target cell's cytoplasmic membrane. The specific mechanism can vary between different types of Lactococcins.

  • Lactococcin A (LcnA) , a class IId bacteriocin, functions by binding to the mannose phosphotransferase system (man-PTS) on the surface of susceptible bacteria[5][6]. This interaction leads to the formation of pores in the cell membrane, causing leakage of intracellular contents and dissipation of the proton motive force, ultimately leading to cell death[5][7]. The immunity protein, LciA, protects the producer cell by interacting with the LcnA-man-PTS complex and preventing pore formation[5][7].

  • Lactococcin B (LcnB) is a small, hydrophobic bacteriocin that also induces pore formation in the cytoplasmic membrane of sensitive L. lactis cells. This leads to the dissipation of the proton motive force and leakage of intracellular ions and amino acids[1].

  • Lactococcin G is a two-component bacteriocin, requiring the synergistic action of two distinct peptides, Gα and Gβ. Both peptides can bind independently to the target cell, but together they form transmembrane pores that are permeable to monovalent cations like potassium, leading to a collapse of the membrane potential[8].

Signaling Pathway of Lactococcin A Action

LactococcinA_Mechanism cluster_target_cell Target Cell Cytoplasmic Membrane ManPTS Mannose-PTS Receptor Pore Pore Formation ManPTS->Pore Induces Leakage Ion & ATP Leakage Pore->Leakage Causes CellDeath Cell Death Leakage->CellDeath Leads to LcnA Lactococcin A LcnA->ManPTS Binds to

Caption: Mechanism of action of Lactococcin A.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of Lactococcins is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a target microorganism. The MIC values for various Lactococcins against different bacterial strains are summarized below.

BacteriocinTarget OrganismGrowth MediumMIC (µM)Reference
Lactococcin ALactococcus lactis IL1403APT3.2[9]
Garvicin QLactococcus lactis IL1403APT0.8[10]
Lactococcin G (Gα + Gβ)Lactococcus lactis--[2]
Lactococcin Q (Qα + Qβ)Lactococcus lactis--[2]

Note: Comprehensive and directly comparable MIC data for all Lactococcin variants across a wide range of bacteria is limited in the available literature. The provided table represents available data points.

Experimental Protocols

Purification of Lactococcins

The purification of Lactococcins from the culture supernatant of producing strains generally involves a multi-step process to achieve homogeneity.

Purification_Workflow Start Culture Supernatant Step1 Ammonium Sulfate Precipitation Start->Step1 Step2 Cation Exchange Chromatography Step1->Step2 Step3 Reversed-Phase HPLC Step2->Step3 End Purified Lactococcin Step3->End

Caption: General workflow for Lactococcin purification.

  • Culture and Supernatant Collection:

    • Grow Lactococcus lactis QU 4 at 30°C for 12 hours in MRS medium.

    • Harvest the culture supernatant by centrifugation.

  • Acetone Precipitation:

    • Precipitate proteins from the supernatant by adding three volumes of acetone and incubating overnight at -30°C.

    • Collect the precipitate by centrifugation and dry it under a vacuum.

    • Dissolve the dried pellet in 20 mM sodium phosphate buffer (pH 5.7).

  • Cation Exchange Chromatography:

    • Apply the dissolved protein solution to an SP-Sepharose cation-exchange column equilibrated with the same buffer.

    • Elute the bound bacteriocin using a salt gradient (e.g., 0.75 M NaCl).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Apply the active fraction from the cation exchange step to a C18 reverse-phase column.

    • Elute the peptides using a linear gradient of acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions corresponding to the α and β peptides of Lactococcin Q.

Characterization of Bacteriocin Activity

This method is used to determine the antimicrobial activity of the purified Lactococcin.

  • Indicator Strain Preparation:

    • Prepare a lawn of the indicator bacterium on an appropriate agar medium.

  • Well Preparation:

    • Create wells in the agar using a sterile cork borer.

  • Sample Application:

    • Add a known volume of the purified Lactococcin solution to each well.

  • Incubation:

    • Incubate the plates under conditions suitable for the growth of the indicator strain.

  • Observation:

    • Measure the diameter of the inhibition zone around each well to quantify the antimicrobial activity.

  • Preparation of Serial Dilutions:

    • Prepare a series of twofold dilutions of the purified Lactococcin in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with a standardized suspension of the target bacterium.

  • Incubation:

    • Incubate the microtiter plate under appropriate conditions.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the bacterium.

Characterization of Purified Bacteriocin[11][12]
  • Effect of Enzymes: Treat the purified bacteriocin with various proteases (e.g., trypsin, proteinase K) to confirm its proteinaceous nature. Inactivation of antimicrobial activity indicates a protein-based substance.

  • Effect of pH and Temperature: Assess the stability of the bacteriocin by incubating it at different pH values and temperatures, followed by measuring the residual activity.

  • Molecular Mass Determination: Determine the molecular weight of the purified bacteriocin using techniques like SDS-PAGE and mass spectrometry.

Conclusion

Lactococcins are a diverse group of bacteriocins with significant potential as natural food preservatives and therapeutic agents. Their primary mode of action involves disrupting the cell membrane of target bacteria, leading to cell death. The detailed protocols for their purification and characterization provide a solid foundation for further research and development in the field of antimicrobial peptides. While the term "this compound" does not appear to be established in scientific literature, the extensive research on Lactococcins offers a wealth of information for professionals in drug development and microbiology.

References

No Direct Biosynthetic Role of Lactenocin in Macrocin Synthesis Established in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no direct evidence to support a role for Lactenocin in the biosynthesis of Macrocin. While both are naturally occurring antimicrobial compounds, their connection within a single biosynthetic pathway is not documented. Macrocin is identified as a precursor in the biosynthesis of the macrolide antibiotic Tylosin, with this compound also being an intermediate in this same pathway.[1] However, the requested in-depth technical guide on the specific role of this compound in Macrocin's biosynthesis cannot be constructed as the premise is not supported by current scientific understanding.

Macrocin is a macrolide antibiotic, and its biosynthesis is a complex process involving polyketide synthases.[2][3] Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached.[4] Their biosynthesis from simple precursors is a multi-step enzymatic process.

This compound, on the other hand, is mentioned in the context of Tylosin biosynthesis, where it acts as a precursor to both Macrocin and Desmycosin.[1] One study identified Macrocin, Desmycosin, this compound, and Relomycin as components of the common pathway for Tylosin biosynthesis in Streptomyces fradiae.[1]

The Biosynthesis of Tylosin

The biosynthesis of Tylosin is a well-studied pathway. It begins with the formation of a polyketide chain, which is then cyclized and modified through a series of enzymatic reactions to form the final Tylosin molecule.[2][3] Macrocin is a key intermediate in this pathway, and its conversion to Tylosin involves methylation steps.[1][2][3]

While this compound is part of this pathway, the specific, detailed molecular mechanisms of its conversion and its direct influence on the formation of Macrocin are not extensively detailed in the available literature. Therefore, a technical guide with detailed experimental protocols and quantitative data focusing solely on "this compound's role in the biosynthesis of Macrocin" would be speculative.

Visualizing the Tylosin Biosynthetic Pathway

While a direct pathway from this compound to Macrocin cannot be exclusively detailed, the established relationships within the terminal stages of Tylosin biosynthesis can be visualized.

Tylosin_Biosynthesis This compound This compound Macrocin Macrocin This compound->Macrocin Desmycosin Desmycosin This compound->Desmycosin Tylosin Tylosin Macrocin->Tylosin Methylation Desmycosin->Tylosin

Caption: Terminal stages of Tylosin biosynthesis.

This diagram illustrates the established precursor relationships in the final steps of Tylosin synthesis, where this compound is a precursor to both Macrocin and Desmycosin, which are then converted to Tylosin.[1]

References

Lactenocin's Role as a Key Precursor in the Terminal Stages of Tylosin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Lactenocin as a crucial precursor in the biosynthetic pathway of Tylosin, a macrolide antibiotic of significant importance in veterinary medicine. This document summarizes key quantitative data, details the experimental protocols used to elucidate this pathway, and provides visual representations of the biochemical conversions and experimental workflows. The information presented is primarily derived from the foundational research conducted on the Tylosin biosynthetic pathway in Streptomyces fradiae.

Quantitative Analysis of Precursor Incorporation

The biosynthesis of Tylosin from its precursors has been quantitatively assessed through radiolabeling experiments. These studies have been instrumental in determining the efficiency of conversion of various intermediates into the final active compound. The following table summarizes the incorporation of ¹⁴C-labeled precursors into Tylosin and other related macrolides, as demonstrated in studies with Streptomyces fradiae.

Precursor AdministeredProduct(s) FormedRadioactivity Incorporated (cpm)
[¹⁴C]this compoundMacrocin3,100
Desmycosin1,800
Tylosin700
[¹⁴C]DesmycosinTylosin11,000
[¹⁴C]MacrocinTylosin29,000

Data derived from experiments described by Seno, Pieper, and Huber in "Terminal Stages in the Biosynthesis of Tylosin" (1977).

Experimental Protocols

The elucidation of the Tylosin biosynthetic pathway, particularly the role of this compound, relied on meticulously designed isotope labeling and tracking experiments. Below are the detailed methodologies for the key experiments cited.

Preparation of ¹⁴C-Labeled Precursors

Objective: To produce radiolabeled this compound, Macrocin, and Desmycosin for use in incorporation studies.

Methodology:

  • Culturing of Streptomyces fradiae: A mutant strain of S. fradiae blocked in the later stages of Tylosin biosynthesis is cultured in a suitable fermentation medium.

  • Introduction of Radiotracer: [¹⁴C]-labeled primary precursors, such as propionate or methyl oleate, are introduced into the culture medium.

  • Incubation: The culture is incubated under optimal conditions for the production of the desired intermediates (this compound, Macrocin, or Desmycosin).

  • Extraction and Purification: The fermentation broth is harvested, and the macrolides are extracted using organic solvents.

  • Chromatographic Separation: The extracted macrolides are separated and purified using techniques such as thin-layer chromatography (TLC) or column chromatography.

  • Identification and Quantification: The identity and purity of the ¹⁴C-labeled precursors are confirmed by comparing their chromatographic behavior to that of known standards. The radioactivity is quantified using a liquid scintillation counter.

In Vivo Incorporation of ¹⁴C-Labeled Precursors

Objective: To determine the in vivo conversion of radiolabeled precursors into Tylosin by S. fradiae.

Methodology:

  • Culturing of S. fradiae: A wild-type or a specific mutant strain of S. fradiae capable of producing Tylosin is grown in a suitable fermentation medium.

  • Addition of Labeled Precursor: A known quantity of a purified ¹⁴C-labeled precursor (e.g., [¹⁴C]this compound) is added to the culture at a specific time point during fermentation.

  • Time-Course Sampling: Aliquots of the fermentation broth are aseptically removed at various time intervals following the addition of the labeled precursor.

  • Extraction of Macrolides: The macrolides are extracted from the collected samples using an appropriate organic solvent.

  • Chromatographic Analysis: The extracted components are separated using thin-layer chromatography (TLC).

  • Autoradiography and Quantification: The TLC plates are exposed to X-ray film to visualize the radioactive spots. The spots corresponding to the precursor, intermediates, and final product (Tylosin) are scraped from the plate, and the radioactivity is quantified using a liquid scintillation counter.

Visualizing the Pathway and Workflow

The Terminal Stages of Tylosin Biosynthesis

The following diagram illustrates the final steps in the conversion of this compound to Tylosin.[1][2] this compound serves as a direct precursor to both Macrocin and Desmycosin, which are subsequently converted to Tylosin.

Tylosin_Biosynthesis This compound This compound Macrocin Macrocin This compound->Macrocin Methylation Desmycosin Desmycosin This compound->Desmycosin Hydroxylation Tylosin Tylosin Macrocin->Tylosin Glycosylation Desmycosin->Tylosin Glycosylation

Terminal stages of the Tylosin biosynthetic pathway.
Experimental Workflow for Tracing Radiolabeled Precursors

The workflow for tracing the incorporation of radiolabeled precursors into the Tylosin biosynthetic pathway is a systematic process involving several key steps, from the preparation of the labeled compounds to the final analysis.

Experimental_Workflow cluster_prep Precursor Preparation cluster_incubation Incorporation Study cluster_analysis Analysis Culture_Mutant Culture S. fradiae Mutant Add_Radiotracer Add [14C]-Tracer Culture_Mutant->Add_Radiotracer Purify_Precursor Extract & Purify Precursor Add_Radiotracer->Purify_Precursor Add_Labeled_Precursor Add [14C]-Precursor Purify_Precursor->Add_Labeled_Precursor Culture_WT Culture S. fradiae WT Culture_WT->Add_Labeled_Precursor Time_Course_Sampling Time-Course Sampling Add_Labeled_Precursor->Time_Course_Sampling Extract_Macrolides Extract Macrolides Time_Course_Sampling->Extract_Macrolides TLC_Separation TLC Separation Extract_Macrolides->TLC_Separation Autoradiography Autoradiography TLC_Separation->Autoradiography Quantification Scintillation Counting Autoradiography->Quantification

Workflow for tracing radiolabeled precursors.

References

An In-depth Technical Guide to the Early Studies of Lactococcin and Lacticin Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Lactenocin" is not found in established scientific literature. It is highly probable that this is a conflation or misspelling of Lactococcin and Lacticin , two distinct and well-researched groups of bacteriocins produced by Lactococcus lactis. This guide will provide a detailed overview of the early research into these two important classes of antimicrobial peptides.

This technical guide is intended for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and mechanisms of action from foundational studies on Lactococcin and Lacticin.

Lactococcin

Lactococcins are a group of bacteriocins produced by strains of Lactococcus lactis. Early studies identified several types, including Lactococcin A, B, G, M, and Q. They are generally characterized by a narrow spectrum of activity, primarily targeting other Lactococcus species. Lactococcin A and B are among the most studied from this group.

Data Presentation: Antimicrobial Spectrum of Lactococcins

The following tables summarize the Minimum Inhibitory Concentration (MIC) of various Lactococcins against susceptible bacterial strains as reported in early literature.

BacteriocinTarget StrainMICReference
Lactococcin A Lactococcus lactis IL14033.2 µM[1]
Lactococcin G Lactococcus lactis subsp. lactis ATCC 19435TNot specified in molarity, but active[2]
Lactococcin Q Lactococcus lactis subsp. lactis ATCC 19435TSynergistic (1:1 molar ratio of Qα and Qβ)[2]
Lactococcin B Lactococcus lactisConcentration-dependent bactericidal effect[3]
Experimental Protocols

This protocol is a composite of methods described in early studies for purifying small, hydrophobic, cationic bacteriocins like Lactococcin B.[4]

  • Cultivation: Grow the producer strain, such as L. lactis IL1403(pMB580), in G2M17 broth to the early stationary phase.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells. The supernatant contains the bacteriocin.

  • Ethanol Precipitation: Add cold ethanol to the cell-free supernatant to precipitate the bacteriocin.

  • Isoelectric Focusing: Dissolve the precipitate in demineralized water with carrier ampholytes. Subject this solution to preparative isoelectric focusing to separate the bacteriocin based on its isoelectric point.

  • Ultrafiltration: Pool the active fractions and concentrate them using an ultrafiltration membrane with an appropriate molecular weight cutoff.

  • Purity Analysis: Assess the purity of the final sample using Tricine-SDS-PAGE and silver staining.

This method was commonly used to determine the antimicrobial activity of Lactococcin preparations.[2][5]

  • Indicator Strain Preparation: Prepare a lawn of the indicator strain (e.g., L. lactis subsp. lactis ATCC 19435T) by inoculating it into a soft agar overlay (e.g., Lactobacilli Agar AOAC).[2]

  • Plate Preparation: Pour the inoculated soft agar over a base of a suitable solid medium (e.g., MRS medium with 1.2% agar).[2]

  • Sample Application: Once the overlay has solidified, spot small volumes (e.g., 10 µL) of serial dilutions of the Lactococcin preparation onto the surface.

  • Incubation: Incubate the plates overnight at the optimal temperature for the indicator strain.

  • Observation: The presence of a clear zone of inhibition around a spot indicates antimicrobial activity. The activity is often quantified in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Mandatory Visualization: Lactococcin A Mechanism of Action

Lactococcin A acts by targeting the mannose phosphotransferase system (man-PTS) in the membrane of susceptible cells. This interaction leads to the formation of pores, dissipating the proton motive force and causing cell death.[6][7][8]

LactococcinA_Mechanism cluster_membrane Target Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ManPTS Mannose-PTS (Receptor) Pore Membrane Pore ManPTS->Pore 2. Pore Formation PMF_dissipation PMF Dissipation (Ion Leakage) Pore->PMF_dissipation 3. Efflux of Ions LcnA Lactococcin A LcnA->ManPTS 1. Binding to Receptor CellDeath Cell Death PMF_dissipation->CellDeath 4. Energy Depletion

Caption: Mechanism of Lactococcin A targeting the mannose-PTS receptor.

Lacticin

Lacticins are another class of bacteriocins from L. lactis. Lacticin 3147 is a notable example from early studies. It is a two-peptide (LtnA1 and LtnA2) lantibiotic with a broad spectrum of activity against Gram-positive bacteria.[9][10] Its unique mode of action requires the synergistic effect of both peptides.

Data Presentation: Antimicrobial Spectrum of Lacticin 3147

The following table presents the MIC of purified Lacticin 3147 against several mastitis-causing pathogens and other bacteria.

BacteriocinTarget StrainMIC (mg/L)Reference
Lacticin 3147 Streptococcus dysgalactiae MNot specified, but highly sensitive[11]
Lacticin 3147 Staphylococcus aureus 10Not specified, but sensitive[11]
Lacticin 3147 Staphylococcus aureus Xen 2919.1[12]
Vancomycin (for comparison) Staphylococcus aureus Xen 291.013[12]
Experimental Protocols

This protocol is based on the method described for the purification of the two-component Lacticin 3147.[10][13]

  • Cultivation: Grow the producer strain, L. lactis DPC3147, in a suitable broth medium (e.g., MRS) for 16 hours at 30°C.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to obtain the cell-free supernatant.

  • Hydrophobic Interaction Chromatography: Apply the supernatant to a column packed with Amberlite XAD-16 resin. Wash the column with 40% ethanol and elute the bacteriocin with 70% isopropanol containing 10 mM acetic acid.

  • Solvent Removal: Remove the isopropanol from the active fractions by evaporation using oxygen-free nitrogen gas.

  • Reverse-Phase FPLC/HPLC: Further purify and separate the two active components (LtnA1 and LtnA2) using a C18 reverse-phase column with an acetonitrile gradient.

  • Activity Assay: Collect fractions and test for antimicrobial activity, noting that full activity requires the combination of fractions containing LtnA1 and LtnA2.

This method determines if a bacteriocin is bactericidal, bacteriostatic, or bacteriolytic.[10]

  • Culture Preparation: Grow an overnight culture of the indicator strain (e.g., Streptococcus dysgalactiae M or S. aureus 10) in a suitable broth (e.g., BHI broth).[11]

  • Inoculation: Inoculate fresh broth with the indicator strain and incubate for a few hours to reach the exponential growth phase.

  • Bacteriocin Addition: Add different concentrations of the purified Lacticin 3147 preparation to the actively growing cultures. A control culture with no bacteriocin is also maintained.

  • Sampling and Plating: At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), take samples from each culture. Perform serial dilutions and plate on appropriate agar to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot CFU/mL versus time. A significant drop in viable cell count in the presence of the bacteriocin indicates a bactericidal mode of action.

Mandatory Visualization: Lacticin 3147 Mechanism of Action

The mode of action of Lacticin 3147 is a complex, two-step process. First, the LtnA1 peptide binds specifically to the cell wall precursor, Lipid II. This complex then acts as a receptor for the second peptide, LtnA2. The final ternary complex inhibits cell wall biosynthesis and forms a pore in the membrane, leading to ion leakage and cell death.[9]

Lacticin3147_Mechanism cluster_membrane Target Cell Membrane cluster_extracellular Extracellular Space cluster_effects Resulting Effects LipidII Lipid II Complex1 Lipid II : LtnA1 Complex TernaryComplex Lipid II : LtnA1 : LtnA2 (High-Affinity Complex) PoreFormation Pore Formation (K+ Leakage) TernaryComplex->PoreFormation 3a. Pore forms CellWall_Inhibition Inhibition of Cell Wall Synthesis TernaryComplex->CellWall_Inhibition 3b. Synthesis blocked LtnA1 Lacticin 3147 Peptide A1 LtnA1->LipidII 1. LtnA1 binds to Lipid II LtnA2 Lacticin 3147 Peptide A2 LtnA2->Complex1 2. LtnA2 is recruited CellDeath Cell Death PoreFormation->CellDeath CellWall_Inhibition->CellDeath

Caption: Synergistic two-peptide mechanism of Lacticin 3147.

References

An In-depth Technical Guide on the Relationship Between Lactenocin, Macrocin, and Tylosin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the macrolide antibiotic Tylosin and its biosynthetic precursors, Macrocin and Lactenocin. Tylosin, a 16-membered macrolide produced by the fermentation of Streptomyces fradiae, is a critical agent in veterinary medicine.[1] Understanding its relationship with its precursors is fundamental for optimizing production, exploring novel derivatives through biosynthetic engineering, and comprehending its mechanism of action. This document details the chemical identities, the precise biosynthetic pathway linking these three compounds, their mechanisms of action, and the experimental methodologies used to elucidate these connections. All quantitative data are presented in tabular format, and key relationships and workflows are visualized using structured diagrams.

Compound Profiles and Core Relationship

Tylosin is not a single compound but a mixture of structurally related macrolides. The primary and most potent component is Tylosin A. The other components, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin), are also present in fermentation cultures.[2] The core relationship between this compound, Macrocin, and Tylosin is biosynthetic; they are sequential intermediates in the terminal stages of Tylosin A synthesis in Streptomyces fradiae.[3][4]

  • Tylosin (Tylosin A): A macrolide antibiotic with a broad spectrum of activity against Gram-positive organisms and a limited range against Gram-negative organisms.[1] It functions by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome.[1][5] It is widely used in veterinary medicine to treat bacterial infections and as a growth promotant.[1]

  • Macrocin (Tylosin C): A direct precursor to Tylosin.[4][6] It is a macrolide antibiotic that is structurally identical to Tylosin except for the methylation pattern on one of its sugar moieties.[6][7] Specifically, Macrocin is 3'''-O-demethyltylosin.[6] It is converted into Tylosin by the enzymatic action of macrocin O-methyltransferase.[7]

  • This compound: An earlier intermediate in the biosynthetic pathway.[3][4] Studies have identified this compound as an immediate precursor to both Macrocin and Desmycosin, positioning it as a key branch-point intermediate in the formation of the final Tylosin complex.[3][4]

The Biosynthetic Pathway: From this compound to Tylosin

The terminal steps of Tylosin biosynthesis in Streptomyces fradiae involve a series of enzymatic modifications to a core macrolactone structure. The pathway clarifies the hierarchical relationship between the three compounds of interest. Data from studies using 14C-labeled antibiotics have confirmed that this compound is a precursor to Macrocin, which is then methylated to form Tylosin.[3][4] A more detailed pathway starting from the macrolactone, Tylactone, has also been elucidated, showing the sequential addition and modification of sugar moieties.[8]

Tylosin_Biosynthesis Terminal Stages of Tylosin Biosynthesis Tylactone Tylactone (Core Macrolactone) Intermediates Multiple Enzymatic Steps (Addition of Mycaminose, etc.) Tylactone->Intermediates Biosynthesis Initiation This compound This compound Intermediates->this compound Macrocin Macrocin (Demethyltylosin) This compound->Macrocin Precursor Desmycosin Desmycosin (Tylosin B) This compound->Desmycosin Precursor Tylosin Tylosin Macrocin->Tylosin Methylation by macrocin O-methyltransferase

Caption: Biosynthetic relationship of Tylosin precursors.

Mechanism of Action and Resistance

Inhibition of Protein Synthesis

Like other macrolide antibiotics, Tylosin exerts its bacteriostatic effect by targeting the bacterial ribosome.[1] It binds to the 50S ribosomal subunit within the peptide exit tunnel, thereby inhibiting protein synthesis.[5][9] This binding interferes with the formation of peptide bonds and can also physically block the passage of the nascent polypeptide chain.[5]

Tylosin_MoA Mechanism of Action of Tylosin cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel Inhibition INHIBITION Peptide_Exit_Tunnel->Inhibition Tylosin Tylosin Tylosin->Peptide_Exit_Tunnel Binds within tunnel Protein_Elongation Protein Chain Elongation Inhibition->Protein_Elongation

Caption: Tylosin inhibits protein synthesis via ribosomal binding.

Synergistic Resistance Mechanism

The Tylosin-producing organism, S. fradiae, protects itself via specific resistance mechanisms. A key mechanism involves the methylation of the 23S rRNA at two distinct nucleotides: G748 and A2058.[5] This modification is carried out by TlrB (methylates G748) and TlrD (methylates A2058) methyltransferases.[5] Critically, neither methylation alone confers significant resistance. Resistance is achieved through a synergistic effect when both sites are methylated, which presumably alters the conformation of the binding pocket to prevent Tylosin from binding effectively.[5]

Tylosin_Resistance Synergistic Mechanism of Tylosin Resistance cluster_methylation 23S rRNA Methylation G748 Methylation at G748 (by TlrB) Synergy Synergistic Action G748->Synergy No_Resistance1 Marginal Resistance G748->No_Resistance1 Alone A2058 Methylation at A2058 (by TlrD) A2058->Synergy No_Resistance2 Marginal Resistance A2058->No_Resistance2 Alone Resistance High-Level Tylosin Resistance Synergy->Resistance

Caption: Synergistic rRNA methylation confers Tylosin resistance.

Quantitative Data Summary

Quantitative data primarily exists for Tylosin, the final active product. The antimicrobial efficacy is typically reported as Minimum Inhibitory Concentration (MIC). Data for the intermediates this compound and Macrocin is sparse as they are not therapeutic endpoints.

OrganismTylosin MIC (µg/mL)Reference
Mycoplasma bovis0.06 - 4[1]
Staphylococcus aureus0.5 - >128[1]
Campylobacter coliActive (MIC not specified)[1]
Mycoplasma gallisepticumMIC90 of 0.1[10]
Mannheimia haemolytica64[11]
Pasteurella multocida32[11]

Key Experimental Protocols

The elucidation of the Tylosin biosynthetic pathway has relied on several key experimental techniques, primarily conducted with S. fradiae cultures.

Bioconversion Studies with Blocked Mutants

This method is crucial for identifying pathway intermediates. The protocol involves using a mutant strain of S. fradiae that is genetically blocked at an early stage of the biosynthetic pathway (e.g., unable to produce Tylactone).[8]

Methodology Outline:

  • Mutant Strain Cultivation: A mutant strain (e.g., blocked in Tylactone synthesis) is grown in a suitable fermentation medium.

  • Feeding of Intermediates: Potential pathway intermediates (e.g., this compound, Macrocin) are added to the culture medium.

  • Incubation: The culture is incubated for a set period (e.g., 7 days) to allow for bioconversion.[12]

  • Extraction and Analysis: The fermentation broth is harvested, and macrolides are extracted.

  • Identification: The presence of Tylosin or other downstream products is determined using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12] A successful conversion of the fed intermediate to Tylosin confirms its position in the pathway.

Experimental_Workflow Workflow for Bioconversion Studies Start Start: Select S. fradiae mutant (Tylactone-) Culture Culture Mutant in Fermentation Medium Start->Culture Feed Feed Putative Precursor (e.g., Macrocin) Culture->Feed Incubate Incubate for Bioconversion Feed->Incubate Extract Extract Macrolides from Broth Incubate->Extract Analyze Analyze via TLC / HPLC Extract->Analyze Result Result: Detection of Tylosin? Analyze->Result Positive Positive: Precursor Confirmed Result->Positive Yes Negative Negative: Not a Precursor Result->Negative No

Caption: General workflow for identifying pathway intermediates.

Radiolabeling and Tracer Studies

To definitively establish precursor-product relationships, radiolabeled compounds are used.

Methodology Outline:

  • Synthesis of Labeled Precursor: A precursor of interest (e.g., Macrocin) is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C).

  • Addition to Culture: The purified ¹⁴C-labeled antibiotic is added to a wild-type S. fradiae culture.[3][4]

  • Time-Course Sampling: Samples are taken from the fermentation broth at various time points.

  • Separation and Detection: The components of the broth are separated (e.g., by chromatography). The distribution of the radioactive label is then measured in different fractions corresponding to this compound, Macrocin, Tylosin, etc.

  • Analysis: The kinetics of the label's incorporation from the precursor into the final product are analyzed to confirm the directness of the conversion.[3]

Conclusion

The relationship between this compound, Macrocin, and Tylosin is a clear, sequential biosynthetic pathway within Streptomyces fradiae. This compound serves as a key intermediate that gives rise to Macrocin, which is the penultimate precursor to the final active compound, Tylosin. This knowledge, derived from meticulous bioconversion and tracer studies, is not merely academic. It forms the basis for industrial fermentation optimization and opens avenues for synthetic biology approaches, such as combinatorial biosynthesis, to generate novel macrolide antibiotics with improved efficacy or altered spectra of activity. A thorough understanding of the native pathway, mechanism of action, and inherent resistance mechanisms is indispensable for professionals engaged in the development of next-generation anti-infective therapies.

References

Initial Characterization of Lactenocin's Physical and Chemical Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Lactenocin" does not correspond to a widely characterized or formally recognized bacteriocin in scientific literature. This guide, therefore, summarizes the physical and chemical properties of a range of closely related and well-studied bacteriocins produced by lactic acid bacteria (LAB), primarily from the Lactobacillus and Lactococcus genera. These bacteriocins are often referred to as "lactocins" or "lacticins." The information presented here serves as a comprehensive overview for researchers, scientists, and drug development professionals interested in this class of antimicrobial peptides.

Introduction to LAB Bacteriocins

Bacteriocins produced by lactic acid bacteria are ribosomally synthesized antimicrobial peptides that exhibit a spectrum of activity, often against other Gram-positive bacteria, including notable foodborne pathogens. Their proteinaceous nature means they are generally regarded as safe (GRAS) and are susceptible to degradation by proteases in the gastrointestinal tract, making them attractive candidates for food preservation and potential therapeutic applications. These peptides are diverse in their structure, molecular weight, and mode of action.

Physicochemical Properties of Selected LAB Bacteriocins

The physical and chemical characteristics of bacteriocins are crucial for their stability, activity, and potential applications. Below is a summary of these properties for several representative bacteriocins.

Table 1: Molecular Weight and Isoelectric Point of Selected LAB Bacteriocins
BacteriocinProducing OrganismMolecular Weight (Da)Isoelectric Point (pI)Reference
Lactocin 63Lactobacillus coryniformis FZU631493.709Not Reported[1]
Bacteriocin H-559Lactococcus lactis subsp. lactis H-5593343.7Not Reported[2]
Lactacin BLactobacillus acidophilus~6,000 - 6,500Not Reported[3]
Bacteriocin ZFM216Lacticaseibacillus rhamnosus ZFM21611851.9Not Reported[4]
Lactococcin G (α peptide)Lactococcus lactis434610.9
Lactococcin G (β peptide)Lactococcus lactis411010.4
Table 2: Stability Profiles of Selected LAB Bacteriocins
BacteriocinThermal StabilitypH StabilityEnzyme SensitivityReference
Bacteriocin ZFM216StableStable under weakly acidic conditionsSensitive to pepsin, proteinase K, and trypsin[4]
Bacteriocin H-559Stable up to 100°C for 10 minStable from pH 2.0-11.0Inactivated by α-chymotrypsin, protease type IX and XIV[2]
L. plantarum L2 & L. pentosus L11 BacteriocinsStable at 100°C for 20 minutes; stable to autoclavingHigher activity at pH 3-5Inhibited by papain[5]
L. paraplantarum L5 Bacteriocin87.5% activity retained at 100°C for 20 min; reduced activity after autoclavingHigher activity at pH 3-5Inhibited by papain[5]

Experimental Protocols

The characterization of bacteriocins involves a series of purification and analytical steps to determine their properties and mode of action.

Bacteriocin Purification Workflow

A common workflow for the purification of bacteriocins from LAB culture supernatant is as follows:

  • Cell-Free Supernatant Preparation: The LAB culture is centrifuged to pellet the cells. The resulting supernatant, which contains the secreted bacteriocin, is collected. To rule out antimicrobial effects from organic acids, the pH of the supernatant is often adjusted to neutral.

  • Ammonium Sulfate Precipitation: This step is used to concentrate the proteinaceous bacteriocin. Ammonium sulfate is added to the cell-free supernatant to a specific saturation level, causing the bacteriocin to precipitate. The precipitate is then collected by centrifugation and redissolved in a suitable buffer.

  • Chromatography:

    • Ion-Exchange Chromatography: The redissolved precipitate is subjected to ion-exchange chromatography to separate proteins based on their net charge.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used for further purification based on the hydrophobicity of the peptide. A C18 column is commonly employed.

  • Purity Verification: The purity of the final bacteriocin preparation is often assessed by analytical RP-HPLC and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

experimental_workflow cluster_0 Purification Stages cluster_1 Characterization start LAB Culture centrifugation Centrifugation start->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation ion_exchange Ion-Exchange Chromatography precipitation->ion_exchange rphplc Reversed-Phase HPLC ion_exchange->rphplc purified_bacteriocin Purified Bacteriocin rphplc->purified_bacteriocin sds_page SDS-PAGE purified_bacteriocin->sds_page mass_spec Mass Spectrometry purified_bacteriocin->mass_spec activity_assay Antimicrobial Activity Assay purified_bacteriocin->activity_assay

Caption: A typical experimental workflow for the purification and characterization of bacteriocins.

Antimicrobial Activity Assay

The antimicrobial activity of the purified bacteriocin is commonly determined using a well diffusion assay or a microtiter plate-based assay to determine the minimum inhibitory concentration (MIC).

  • Indicator Strain Preparation: A lawn of a sensitive indicator bacterium is prepared on an agar plate.

  • Application of Bacteriocin: A defined amount of the purified bacteriocin solution is added to wells cut into the agar.

  • Incubation: The plate is incubated under conditions suitable for the growth of the indicator strain.

  • Zone of Inhibition: The antimicrobial activity is quantified by measuring the diameter of the clear zone of growth inhibition around the well.

Mode of Action: Pore Formation

A prevalent mode of action for many LAB bacteriocins is the formation of pores in the cytoplasmic membrane of susceptible bacteria.[6][7][8][9] This disrupts the membrane potential and leads to the leakage of essential intracellular components, ultimately causing cell death.

The process can be generalized as follows:

  • Binding: The bacteriocin peptide initially binds to the target cell membrane. This binding can be nonspecific, through electrostatic interactions with anionic phospholipids, or specific, involving docking molecules like lipid II or membrane-bound protein receptors.[7][9]

  • Insertion and Pore Formation: Following binding, the bacteriocin inserts into the membrane, leading to the formation of pores. This process is often dependent on the membrane potential of the target cell.[9]

  • Leakage of Intracellular Components: The formation of pores leads to the dissipation of the proton motive force (PMF) and the efflux of ions (e.g., K+) and small molecules (e.g., ATP).[7]

  • Cell Death: The loss of membrane integrity and essential molecules results in the death of the target cell.

mode_of_action cluster_membrane Target Cell Membrane receptor Receptor / Lipid II insertion Membrane Insertion receptor->insertion 3 pore Pore Formation leakage Leakage of Ions (K+, ATP) pore->leakage 5 bacteriocin Bacteriocin Peptide binding Binding bacteriocin->binding 1 binding->receptor 2 insertion->pore 4 death Cell Death leakage->death 6

Caption: Generalized signaling pathway for the pore-forming mode of action of LAB bacteriocins.

References

Unraveling the Genetic Blueprint of Bacteriocin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Initial exploration into the genetic basis of "Lactenocin" production in Streptomyces has revealed that this bacteriocin, and others with similar nomenclature, are characteristically produced by Lactic Acid Bacteria (LAB), not Streptomyces. This guide has been adapted to provide a comprehensive technical overview of the genetic basis of bacteriocin production in LAB, using Lactococcin B from Lactococcus lactis as a primary exemplar, while drawing relevant parallels to the well-studied antibiotic biosynthesis in Streptomyces to cater to our intended audience of researchers, scientists, and drug development professionals.

Introduction: The Genetic Architecture of Bacteriocin Production in Lactic Acid Bacteria

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by a wide range of bacteria. In Lactic Acid Bacteria, these peptides play a crucial role in microbial competition. The genetic determinants for bacteriocin production are typically organized in a contiguous block of genes, referred to as a biosynthetic gene cluster (BGC). These clusters are often located on plasmids, facilitating their horizontal transfer, but can also be found on the chromosome. A typical bacteriocin BGC encodes for the bacteriocin precursor (prepeptide), modifying enzymes, an ATP-binding cassette (ABC) transporter for secretion, and an immunity protein to protect the producing cell.

The Lactococcin B Biosynthetic Gene Cluster: A Case Study

Lactococcin B (LcnB) is a well-characterized, small, heat-stable, pore-forming bacteriocin produced by Lactococcus lactis. Its production is governed by a plasmid-encoded BGC.

Organization of the Lactococcin B Gene Cluster

The Lactococcin B biosynthetic gene cluster is a compact operon comprising genes essential for its production, secretion, and immunity.

Table 1: Genes and Functions in the Lactococcin B Biosynthetic Gene Cluster

GeneProtein ProductFunctionMolecular Weight (kDa)
lcnBLactococcin B precursorThe structural gene encoding the pre-bacteriocin~6.5
lciBLcnB Immunity ProteinProvides self-immunity to the producing cell~12.5
lctTLcnB Transporter (ABC transporter)Involved in the processing and secretion of LcnB~75

Experimental Protocols for Studying Bacteriocin Genetics

The elucidation of the genetic basis of bacteriocin production involves a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Identification of the Bacteriocin Biosynthetic Gene Cluster

Objective: To locate the genes responsible for bacteriocin production.

Methodology:

  • Plasmid Curing: Eliminate plasmids from the bacteriocin-producing strain using agents like acridine orange or by growing at elevated temperatures. Screen the resulting colonies for loss of antimicrobial activity. If activity is lost, the BGC is likely plasmid-borne.

  • Transposon Mutagenesis: Introduce a transposon into the producer strain. Screen for mutants that have lost the ability to produce the bacteriocin. The DNA flanking the inserted transposon in these mutants can be sequenced to identify the disrupted gene.

  • DNA Sequencing and Analysis: Sequence the entire plasmid or the relevant chromosomal region. Use bioinformatics tools like antiSMASH or BAGEL to identify open reading frames (ORFs) with homology to known bacteriocin-related genes (e.g., prepeptides, ABC transporters, immunity proteins).

Heterologous Expression and Functional Analysis of a Bacteriocin Gene Cluster

Objective: To confirm the function of the identified gene cluster by expressing it in a non-producing host.

Methodology:

  • Cloning of the Gene Cluster: Amplify the entire BGC using high-fidelity PCR and clone it into an E. coli - Lactococcus shuttle vector.

  • Transformation: Introduce the recombinant plasmid into a suitable heterologous host, such as a non-bacteriocin-producing strain of Lactococcus lactis.

  • Confirmation of Expression:

    • Antimicrobial Activity Assay: Perform a well-diffusion assay using the supernatant of the transformed host against a sensitive indicator strain. A zone of inhibition confirms the production and secretion of the active bacteriocin.

    • SDS-PAGE and Western Blot: Analyze the cell lysate and supernatant of the recombinant strain by SDS-PAGE to detect the immunity protein and the secreted bacteriocin, respectively. Use specific antibodies for confirmation by Western blot.

Visualization of the Lactococcin B Biosynthesis and Secretion Pathway

The production of Lactococcin B involves the translation of the precursor peptide, followed by its processing and secretion by a dedicated ABC transporter. The immunity protein is co-expressed to protect the cell.

Lactococcin_B_Pathway cluster_Cell Lactococcus lactis Cell lcnB lcnB lciB lciB Ribosome Ribosome lcnB->Ribosome lctT lctT lciB->Ribosome Transcription & Translation lctT->Ribosome Transcription & Translation Pre_LcnB Pre-Lactococcin B Ribosome->Pre_LcnB Translation LciB_protein LciB Immunity Protein Ribosome->LciB_protein Translation LctT_transporter LctT Transporter Ribosome->LctT_transporter Translation Pre_LcnB->LctT_transporter Processing & Transport CellMembrane Cell Membrane LciB_protein->CellMembrane Protection Mature_LcnB Mature Lactococcin B LctT_transporter->Mature_LcnB Secretion

Caption: Biosynthesis and secretion pathway of Lactococcin B.

Regulatory Mechanisms: Parallels with Streptomyces

While the regulation of bacteriocin production in LAB is generally simpler than the complex regulatory networks governing antibiotic synthesis in Streptomyces, some common principles apply. In many LAB, bacteriocin production is regulated by a quorum-sensing system, often involving a secreted peptide pheromone that, upon reaching a critical concentration, activates a two-component signal transduction system. This, in turn, upregulates the expression of the bacteriocin BGC. This is analogous to the gamma-butyrolactone signaling systems in Streptomyces that control the production of secondary metabolites.

Quorum_Sensing_Regulation cluster_environment Extracellular Environment cluster_cell Bacterial Cell Pheromone_out Peptide Pheromone Pheromone_in Peptide Pheromone Pheromone_out->Pheromone_in Increased Concentration (Quorum) BGC Bacteriocin Gene Cluster BGC->Pheromone_in Pheromone Production TCS Two-Component System (Histidine Kinase & Response Regulator) TCS->BGC Activates Transcription Pheromone_in->Pheromone_out Secretion Pheromone_in->TCS Binds to Histidine Kinase

Caption: Generalized quorum-sensing regulation of bacteriocin production.

Conclusion

The genetic basis of bacteriocin production in Lactic Acid Bacteria is a fascinating field of study with significant implications for food preservation and the development of novel antimicrobials. The organization of genes into compact, often mobile, biosynthetic gene clusters allows for the efficient production and dissemination of these antimicrobial peptides. While distinct from the complex secondary metabolite pathways in Streptomyces, the underlying principles of gene clustering, dedicated transport, and self-immunity provide a powerful framework for understanding and engineering microbial defense systems. Further research into the regulatory networks governing bacteriocin expression will undoubtedly unlock new strategies for enhancing their production and application.

Methodological & Application

Isolating Lactenocin: A Guide to Purification for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to detail the methods for the isolation and purification of Lactenocin, a bacteriocin with significant potential in research and drug development. These guidelines are tailored for researchers, scientists, and professionals in the pharmaceutical industry, providing a structured approach to obtaining high-purity this compound for experimental and therapeutic applications.

Bacteriocins, such as this compound, are ribosomally synthesized antimicrobial peptides produced by bacteria. Their specificity and potency against various pathogens have made them a focal point in the search for new antimicrobial agents. The protocols outlined below are based on established methods for bacteriocin purification, offering a reliable framework for laboratory application.

Application Notes

The successful isolation of this compound hinges on a multi-step purification strategy that typically involves a combination of precipitation and chromatographic techniques. The choice of methods may vary depending on the producing strain and the desired final purity. The presented protocols are based on common practices for bacteriocins of the lactocin family.

A critical aspect of the purification process is the careful monitoring of antimicrobial activity at each stage to ensure the recovery of the active bacteriocin. Quantitative analysis of protein concentration and biological activity is essential for calculating the yield and purification fold, which are key indicators of the process's efficiency.

Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound from a bacterial culture.

Protocol 1: Ammonium Sulfate Precipitation

This initial step concentrates the bacteriocin from the cell-free supernatant.

  • Culture Preparation: Grow the this compound-producing bacterial strain in an appropriate broth medium (e.g., MRS broth for Lactobacillus species) to the late logarithmic or early stationary phase.

  • Cell Removal: Centrifuge the culture at 8,000-10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant which contains the secreted this compound.

  • Precipitation: While gently stirring on ice, slowly add finely ground ammonium sulfate to the supernatant to achieve a final saturation of 60-80%. For example, for 80% saturation, add 561 g of ammonium sulfate per liter of supernatant.

  • Incubation: Continue stirring on ice for at least 4 hours or overnight to allow for complete precipitation.

  • Pellet Collection: Centrifuge the mixture at 12,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Resuspension: Dissolve the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).

  • Dialysis: Dialyze the resuspended pellet against the same buffer overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 1-3 kDa) to remove residual ammonium sulfate.

Protocol 2: Ion-Exchange Chromatography (IEX)

This step separates proteins based on their net charge. As many bacteriocins are cationic, cation-exchange chromatography is commonly used.

  • Column Equilibration: Equilibrate a cation-exchange column (e.g., SP-Sepharose) with the binding buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).

  • Sample Loading: Load the dialyzed sample from Protocol 1 onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).

  • Fraction Collection: Collect fractions throughout the elution process.

  • Activity Assay: Screen the collected fractions for antimicrobial activity against a sensitive indicator strain to identify the fractions containing this compound.

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a high-resolution chromatography step for final polishing and obtaining a highly purified bacteriocin.

  • Sample Preparation: Pool the active fractions from the IEX step and, if necessary, concentrate them. Filter the pooled sample through a 0.22 µm syringe filter.

  • Column and System Preparation: Use a C18 reversed-phase column. The mobile phases typically consist of Solvent A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Elution Gradient: Equilibrate the column with a low concentration of Solvent B. After sample injection, elute the bound peptides with a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 60% Solvent B over 30-60 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect peaks corresponding to the active fractions.

  • Purity Analysis: Assess the purity of the final sample by analytical RP-HPLC and SDS-PAGE.

Data Presentation

The following table summarizes the purification of a representative lactocin, providing an example of the expected results at each stage of the process.

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification Fold
Cell-Free Supernatant1500300,0002001001
Ammonium Sulfate Ppt.300210,000700703.5
Ion-Exchange Chrom.30150,0005,0005025
RP-HPLC390,00030,00030150

AU: Arbitrary Units

Visualization of Workflows and Mechanisms

To aid in the conceptualization of the purification process and the mechanism of action of this compound-like bacteriocins, the following diagrams are provided.

G cluster_0 Step 1: Initial Processing cluster_1 Step 2: Concentration cluster_2 Step 3: Chromatographic Purification cluster_3 Step 4: Final Product A Bacterial Culture B Centrifugation A->B C Cell-Free Supernatant B->C D Ammonium Sulfate Precipitation C->D E Dialysis D->E F Ion-Exchange Chromatography E->F G RP-HPLC F->G H Purified this compound G->H

Caption: Experimental workflow for the isolation and purification of this compound.

cluster_0 Bacterial Cell Membrane cluster_2 Pore Formation & Cell Death Lipid_II Lipid II Pore Membrane Pore Formation Lipid_II->Pore Complex recruits This compound B Inhibition Cell Wall Synthesis Inhibition Lipid_II->Inhibition Lactenocin_A This compound Component A Lactenocin_A->Lipid_II Binds to Lactenocin_B This compound Component B Lactenocin_B->Pore Cell_Death Cell Death Pore->Cell_Death Inhibition->Cell_Death

Caption: Proposed mechanism of action for a two-component this compound-like bacteriocin.

Application Notes and Protocols for High-Performance Liquid Chromatography of Lactenocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification and analysis of Lactenocin, a bacteriocin with potential therapeutic applications. The methodologies outlined below are based on established protocols for similar bacteriocins and are intended to serve as a comprehensive guide for researchers.

Introduction to this compound and HPLC Analysis

This compound is a ribosomally synthesized antimicrobial peptide (bacteriocin) produced by lactic acid bacteria. Its potential as a natural preservative and a therapeutic agent necessitates robust methods for its purification and characterization. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful technique for the high-resolution separation and quantification of bacteriocins like this compound. This method separates molecules based on their hydrophobicity, making it ideal for purifying peptides from complex mixtures.

A typical purification strategy for bacteriocins involves a multi-step approach to progressively enrich the target peptide. This often includes initial precipitation and ion-exchange chromatography steps prior to the final polishing step with RP-HPLC.

Experimental Protocols

Upstream Purification of this compound

Prior to HPLC analysis, a preliminary purification of this compound from the cell-free supernatant of the producing bacterial culture is essential. This typically involves the following steps:

Protocol 1: Ammonium Sulfate Precipitation and Cation-Exchange Chromatography

  • Ammonium Sulfate Precipitation:

    • Centrifuge the bacterial culture at 8,500 rpm for 30 minutes at 4°C to obtain the cell-free supernatant.

    • Gradually add ammonium sulfate to the supernatant to achieve 80% saturation while stirring gently at 4°C.

    • Allow the precipitation to proceed overnight at 4°C.

    • Centrifuge the mixture at 10,000 rpm for 30 minutes at 4°C to collect the protein pellet.

    • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Dialyze the resuspended pellet against the same buffer to remove excess salt.

  • Cation-Exchange Chromatography:

    • Equilibrate a cation-exchange column (e.g., SP-Sepharose) with the binding buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Load the dialyzed sample onto the column.

    • Wash the column with the binding buffer to remove unbound impurities.

    • Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).

    • Collect fractions and test for antimicrobial activity to identify the fractions containing this compound.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound

The active fractions from the cation-exchange chromatography are pooled, concentrated, and then subjected to RP-HPLC for final purification.

Protocol 2: Reverse-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column is commonly used for bacteriocin purification.[1][2]

  • Mobile Phase:

    • Solvent A: Ultrapure water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% acetic acid.

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% acetic acid.[1]

  • Elution Program: A linear gradient from a low to a high concentration of Solvent B is typically employed. For example:

    • 0-20 min: 0-60% Solvent B[1]

    • 20-25 min: 60-100% Solvent B[1]

    • 25-30 min: 100% Solvent B (column wash)[1]

    • 30-35 min: 100-0% Solvent B (column re-equilibration)

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detection at 220 nm.[1][3]

  • Injection Volume: 20-100 µL, depending on the concentration of the sample.

  • Procedure:

    • Filter the pooled and concentrated active fractions through a 0.22 µm syringe filter before injection.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 100% Solvent A or a low percentage of Solvent B).

    • Inject the sample onto the column.

    • Run the gradient elution program as described above.

    • Monitor the elution profile at 220 nm.

    • Collect the fractions corresponding to the observed peaks.

    • Determine the antimicrobial activity of each fraction to identify the peak corresponding to pure this compound.

Data Presentation

The quantitative data from the purification process can be summarized in a purification table to track the yield and purification fold at each step.

Table 1: Purification of this compound

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification Fold
Cell-Free Supernatant---1001
Ammonium Sulfate Ppt.-----
Cation-Exchange-----
RP-HPLC-----

AU (Activity Units) should be determined using a suitable antimicrobial assay.

Table 2: HPLC Parameters for Different Bacteriocins (for comparison)

BacteriocinColumnMobile Phase AMobile Phase BGradientDetectionReference
Lac-B23 C180.1% acetic acid in water0.1% acetic acid in acetonitrile0-60% B (20 min), 60-100% B (5 min)220 nm[1]
ZFM216 C180.05% TFA in water0.05% TFA in acetonitrileNot specified in detail280 nm & 215 nm[2]

Visualizations

Experimental Workflow

The overall experimental workflow for the purification of this compound is depicted below.

experimental_workflow cluster_upstream Upstream Processing cluster_chromatography Chromatographic Purification culture Bacterial Culture centrifugation1 Centrifugation culture->centrifugation1 supernatant Cell-Free Supernatant centrifugation1->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Crude Protein Pellet centrifugation2->pellet dialysis Dialysis pellet->dialysis cation_exchange Cation-Exchange Chromatography dialysis->cation_exchange active_fractions Active Fractions cation_exchange->active_fractions hplc Reverse-Phase HPLC active_fractions->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway for Bacteriocin Action

The precise signaling pathway for this compound may not be fully elucidated. However, a common mechanism of action for many bacteriocins involves membrane disruption. A generalized pathway is illustrated below.

signaling_pathway cluster_membrane Target Cell Membrane receptor Membrane Receptor pore Pore Formation receptor->pore 3 disruption Membrane Potential Disruption pore->disruption 4a leakage Ion Leakage (K+, H+) pore->leakage 4b This compound This compound binding Binding This compound->binding 1 binding->receptor 2 death Cell Death disruption->death leakage->death

Caption: Generalized mechanism of bacteriocin action.

References

Developing a sensitive bioassay for Lactenocin activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: Developing a Sensitive Bioassay for Lactenocin Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lactenocins are a class of bacteriocins—ribosomally synthesized antimicrobial peptides—produced by various species of Lactic Acid Bacteria (LAB), such as Lactobacillus. These peptides often exhibit potent inhibitory activity against food spoilage organisms and pathogens, making them attractive candidates for natural food preservatives and novel therapeutic agents. Accurate and sensitive quantification of this compound activity is critical for research, quality control, and the development of commercial applications.

This document provides a detailed protocol for a sensitive, high-throughput turbidometric bioassay performed in a 96-well microtiter plate format. This method offers significant advantages over traditional agar diffusion assays by providing higher sensitivity, better reproducibility, and quantitative results. The activity of this compound is expressed in Arbitrary Units per milliliter (AU/mL).[1][2][3]

Principle of the Assay

The bioassay quantifies the antimicrobial activity of a this compound-containing sample by measuring the inhibition of a sensitive indicator microorganism. The assay is based on the principle that the concentration of this compound is inversely proportional to the growth of the indicator strain. A two-fold serial dilution of the sample is co-incubated with a standardized culture of the indicator strain in a microtiter plate. After incubation, microbial growth is measured by reading the optical density (turbidity) at 600 nm (OD₆₀₀). The bacteriocin activity, expressed in AU/mL, is defined as the reciprocal of the highest dilution that shows a significant inhibition (e.g., 50%) of the indicator strain's growth compared to a negative control.[1][3]

Proposed Mechanism of Action for Lactenocins

Many bacteriocins produced by LAB, particularly those in Class II, function by disrupting the integrity of the target cell's cytoplasmic membrane. This is often achieved through a multi-step process that may involve binding to a specific docking molecule, such as Lipid II (a precursor in cell wall biosynthesis), followed by the insertion of the peptide into the membrane to form pores. This pore formation leads to the leakage of essential ions and molecules (like K+ and ATP), dissipation of the proton motive force, and ultimately, cell death.[4][5]

Bioassay_Workflow Figure 2: Experimental Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Grow Producer Strain (e.g., Lactobacillus sp.) P2 Harvest Cell-Free Supernatant (CFS) P1->P2 P3 Neutralize pH & Heat Treat (Crude this compound Extract) P2->P3 A1 Perform 2-Fold Serial Dilutions of this compound in 96-Well Plate P3->A1 This compound Sample I1 Grow Indicator Strain (e.g., P. acidilactici) I2 Standardize Cell Density (e.g., OD600 = 0.1) I1->I2 A2 Inoculate Wells with Standardized Indicator Strain I2->A2 Indicator Culture A1->A2 A3 Incubate Plate (e.g., 3-5 hours at 30°C) A2->A3 D1 Read Optical Density (OD600) with Plate Reader A3->D1 D2 Determine Highest Dilution Causing >50% Inhibition D1->D2 D3 Calculate Activity (AU/mL) D2->D3

References

Unlocking the Structure of Lactenocin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Structural Elucidation of Lactenocin

For researchers, scientists, and drug development professionals, understanding the intricate structure of novel antimicrobial compounds is paramount to harnessing their therapeutic potential. This compound, a bacteriocin with promising antimicrobial activity, presents a unique structural puzzle. This document provides detailed application notes and experimental protocols for the comprehensive structural elucidation of this compound, focusing on a multi-pronged approach that combines genetic analysis with advanced analytical techniques.

Overview of Structural Elucidation Workflow

The structural determination of this compound, specifically Lactocin S, a well-characterized variant produced by Lactobacillus sake L45, requires a systematic workflow. This process begins with the genetic analysis of the biosynthetic gene cluster, followed by purification of the peptide, and finally, detailed structural analysis using a suite of spectroscopic and sequencing techniques.

This compound Structural Elucidation Workflow cluster_0 Genetic Analysis cluster_1 Purification cluster_2 Structural Analysis Gene Cluster Identification Gene Cluster Identification Sequence Analysis Sequence Analysis Gene Cluster Identification->Sequence Analysis Identifies ORFs Fermentation & Extraction Fermentation & Extraction Sequence Analysis->Fermentation & Extraction Provides theoretical mass & sequence Chromatography Chromatography Fermentation & Extraction->Chromatography Crude Extract Purity Assessment Purity Assessment Chromatography->Purity Assessment Purified Peptide Mass Spectrometry Mass Spectrometry Purity Assessment->Mass Spectrometry Confirms purity & mass Edman Degradation Edman Degradation Purity Assessment->Edman Degradation Determines N-terminal sequence NMR Spectroscopy NMR Spectroscopy Purity Assessment->NMR Spectroscopy Determines 3D structure Circular Dichroism Circular Dichroism Purity Assessment->Circular Dichroism Determines secondary structure

Caption: Workflow for this compound structural elucidation.

Genetic Analysis of the this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis provides invaluable preliminary information about its structure, including its precursor peptide sequence and potential post-translational modifications. For Lactocin S, the biosynthetic gene cluster is located on a plasmid in Lactobacillus sake L45.[1][2]

Protocol 2.1: Identification and Sequencing of the this compound Gene Cluster

  • DNA Isolation: Isolate plasmid DNA from Lactobacillus sake L45 using a commercial plasmid DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified plasmid DNA and perform whole-genome sequencing using a next-generation sequencing platform.

  • Gene Cluster Annotation: Assemble the sequencing reads and annotate the open reading frames (ORFs) within the Lactocin S biosynthetic gene cluster. The gene cluster typically includes the precursor peptide gene (lasA), modification enzymes, transport proteins, and immunity proteins.[1][2][3]

Data Presentation: Key Genes in the Lactocin S Biosynthetic Cluster

GenePutative FunctionSignificance for Structural Elucidation
lasAEncodes the pre-lactocin S peptideProvides the primary amino acid sequence.[1]
lasMPutative modification enzymeSuggests post-translational modifications like dehydration and cyclization.[1]
lasTATP-dependent transport proteinInvolved in secretion, not directly in structure.[1]
lasPSerine proteasePotentially cleaves the leader peptide.[1]
lasX, lasYRegulatory proteinsControl the expression of the gene cluster.[3]

Purification of this compound

A robust purification protocol is essential to obtain a homogenous sample of this compound for structural analysis.

Protocol 3.1: Multi-Step Purification of Lactocin S

This protocol is adapted from the purification of Lactocin S from Lactobacillus sake L45.[4][5][6]

  • Fermentation: Culture Lactobacillus sake L45 in a suitable broth medium (e.g., MRS broth) to an early stationary phase to maximize bacteriocin production.[7]

  • Cell-Free Supernatant Preparation: Centrifuge the culture to pellet the cells. The supernatant contains the secreted Lactocin S.

  • Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the cell-free supernatant to a final saturation of 80% to precipitate the bacteriocin.

  • Ion-Exchange Chromatography: Resuspend the precipitate in a suitable buffer and apply it to a cation-exchange chromatography column. Elute with a salt gradient.

  • Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction chromatography column. Elute with a decreasing salt gradient.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the active fractions using a C18 RP-HPLC column with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Gel Filtration: As a final polishing step, use a gel filtration column to separate Lactocin S based on size.[4][5]

Data Presentation: Purification of a Generic Bacteriocin (Illustrative)

Purification StepTotal Activity (AU)Total Protein (mg)Specific Activity (AU/mg)Purification (Fold)Yield (%)
Cell-Free Supernatant1,000,00025004001100
Ammonium Sulfate Ppt.800,0005001600480
Ion-Exchange600,0005012,0003060
Hydrophobic Interaction450,0001045,000112.545
RP-HPLC300,0001300,00075030

Note: This table presents illustrative data for a generic bacteriocin purification. The purification of Lactocin S resulted in an approximately 40,000-fold increase in specific activity.[4][5]

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry is a cornerstone technique for determining the precise molecular weight of this compound and verifying its amino acid sequence.

Mass Spectrometry Workflow Purified this compound Purified this compound MALDI-TOF MS MALDI-TOF MS Purified this compound->MALDI-TOF MS Provides accurate mass LC-MS/MS LC-MS/MS Purified this compound->LC-MS/MS Provides fragmentation data Molecular Weight Molecular Weight MALDI-TOF MS->Molecular Weight Amino Acid Sequence Amino Acid Sequence LC-MS/MS->Amino Acid Sequence Post-Translational Modifications Post-Translational Modifications LC-MS/MS->Post-Translational Modifications

Caption: Mass spectrometry workflow for this compound analysis.

Protocol 4.1: MALDI-TOF Mass Spectrometry

  • Sample Preparation: Mix the purified this compound solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

  • Data Analysis: Determine the monoisotopic mass of this compound from the resulting spectrum.

Protocol 4.2: LC-MS/MS for Sequencing and PTM Analysis

  • Enzymatic Digestion (Optional): For larger peptides, perform in-solution digestion with a specific protease (e.g., trypsin) to generate smaller fragments.

  • LC Separation: Inject the intact or digested peptide onto an RP-HPLC system coupled to a mass spectrometer. Separate the peptides using a suitable gradient.

  • MS/MS Analysis: In the mass spectrometer, select the parent ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods.

  • Sequence and PTM Identification: Analyze the fragmentation pattern (MS/MS spectrum) to deduce the amino acid sequence and identify any post-translational modifications by observing mass shifts.

Data Presentation: Expected Mass Spectrometry Results for Lactocin S

TechniqueExpected InformationIllustrative Value
MALDI-TOF MSMolecular Weight (Da)~3.7 kDa
LC-MS/MSFragmentation Ionsb- and y-ions confirming the amino acid sequence
Post-Translational ModificationsMass shifts corresponding to lanthionine bridges and a blocked N-terminus.

Note: The molecular weight of Lactocin S is approximately 3.7 kDa. The N-terminus is blocked by a lactate group, and it contains lanthionine residues.[8][9]

Edman Degradation for N-terminal Sequencing

Edman degradation is a classical method for determining the N-terminal amino acid sequence of a peptide.

Protocol 5.1: Automated Edman Degradation

  • Sample Preparation: Apply the purified this compound to a sequencing membrane.

  • Sequencing Cycles: Perform automated Edman degradation using a protein sequencer. In each cycle, the N-terminal amino acid is derivatized, cleaved, and identified by HPLC.

  • Data Analysis: Analyze the chromatograms from each cycle to determine the amino acid sequence.

Note on Lactocin S: Direct N-terminal sequencing of native Lactocin S will not yield any amino acids because its N-terminus is blocked.[4][5] To overcome this, chemical or enzymatic removal of the blocking group may be necessary prior to Edman degradation. Alternatively, fragmentation of the peptide (e.g., with cyanogen bromide if a methionine is present, as is the case for Lactocin S) followed by sequencing of the internal fragments can provide sequence information.[4][5]

NMR Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol 6.1: 2D NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve a highly concentrated and pure sample of this compound in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

  • 2D NMR Experiments: Perform a series of two-dimensional NMR experiments, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • ¹H-¹⁵N HSQC (if isotopically labeled): To assign backbone amide protons and nitrogens.

  • Structure Calculation: Use the distance and dihedral angle constraints derived from the NMR data to calculate a family of 3D structures using software packages like CYANA or XPLOR-NIH.

  • Structure Validation: Validate the quality of the calculated structures.

Data Presentation: Illustrative ¹H NMR Chemical Shifts for Amino Acids in a Peptide

Amino Acidα-H (ppm)β-H (ppm)γ-H (ppm)Other (ppm)
Alanine4.351.48--
Valine4.152.251.05, 1.00-
Leucine4.381.75, 1.651.70δ: 0.95, 0.90
Proline4.452.35, 2.002.10δ: 3.70, 3.60

Note: This table provides typical chemical shift ranges and is for illustrative purposes. Actual values for this compound will need to be determined experimentally.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for determining the secondary structure content (e.g., α-helix, β-sheet) of a peptide.

CD Spectroscopy Principle Circularly Polarized Light Circularly Polarized Light Chiral Molecule (this compound) Chiral Molecule (this compound) Circularly Polarized Light->Chiral Molecule (this compound) interacts with Differential Absorption Differential Absorption Chiral Molecule (this compound)->Differential Absorption CD Spectrum CD Spectrum Differential Absorption->CD Spectrum generates Secondary Structure Secondary Structure CD Spectrum->Secondary Structure indicates

Caption: Principle of Circular Dichroism spectroscopy.

Protocol 7.1: CD Spectroscopy of this compound

  • Sample Preparation: Prepare a dilute solution of purified this compound in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

  • Data Analysis: Deconvolute the resulting spectrum using a secondary structure estimation program (e.g., K2D2, BeStSel) to determine the percentage of α-helix, β-sheet, and random coil.

Data Presentation: Illustrative Secondary Structure Content from CD

Secondary StructureContent (%)
α-Helix35
β-Sheet15
Random Coil50

Note: This is illustrative data. The actual secondary structure of this compound will depend on the solvent conditions.

By employing this comprehensive suite of techniques, researchers can successfully elucidate the primary, secondary, and tertiary structure of this compound, including the identification of its unique post-translational modifications. This detailed structural information is critical for understanding its mechanism of action and for guiding future drug development efforts.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Lacticin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacticins are a class of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by lactic acid bacteria. Due to their potent antimicrobial activity against a wide range of food spoilage organisms and pathogens, lacticins and their derivatives are of significant interest for applications in food preservation and as potential therapeutic agents. Accurate and detailed analysis of these peptides is crucial for their characterization, quality control, and understanding their mechanism of action. Mass spectrometry (MS) has emerged as an indispensable tool for the analysis of lacticins, providing precise molecular weight determination, structural elucidation, and quantification.

This document provides detailed application notes and protocols for the analysis of lacticins, using the well-characterized Lacticin 3147 and Lacticin 481 as representative examples. The term "Lactenocin" is considered a likely misspelling of "Lacticin," and thus the information presented herein for well-studied lacticins is directly applicable.

Data Presentation: Quantitative Mass Spectrometry Data

The following tables summarize the key quantitative mass spectrometry data for Lacticin 3147 and Lacticin 481.

Table 1: Molecular Mass Determination of Lacticin 3147 Peptides by Mass Spectrometry

Peptide ComponentMethodReported Molecular Mass (Da)Reference
Lacticin 3147 A1 (LtnA1)MALDI-TOF MS3306.29[1][2]
Lacticin 3147 A2 (LtnA2)MALDI-TOF MS2847.97[1][2]
Lacticin 3147 A1 (LtnA1)Electrospray MS3322.34[3]
Lacticin 3147 A1 (LtnA1)Plasma Desorption MS3322[3]

Table 2: Molecular Mass and Fragmentation Data for Lacticin 481

ParameterMethodValueReference
Molecular MassMALDI-TOF MS2900.47 Da[1][4]
Molecular Mass (from SDS-PAGE)SDS-PAGE~1.7 kDa (monomer), ~3.4 kDa (dimer)[2][5]
Key MS/MS Fragment IonsFT-ESI-MS/MSThe y-ion from fragmentation between Ile31 and His32 localizes dehydrations to the last 7 residues. The absence of b56 ion in the enzymatic product confirms thioether ring formation.[6]

Experimental Protocols

This section provides detailed protocols for the purification and mass spectrometric analysis of lacticins. The protocol for Lacticin 3147 purification is presented as a specific example, followed by a general protocol for MALDI-TOF MS analysis applicable to lacticins.

Protocol 1: Purification of Lacticin 3147 for Mass Spectrometry Analysis

This protocol is adapted from the method described for the purification of Lacticin 3147.[7]

1. Culture and Harvesting: a. Prepare a suitable broth medium (e.g., modified TY broth) and inoculate with the Lacticin 3147-producing strain (e.g., Lactococcus lactis DPC3147). b. Incubate the culture overnight at 30°C. c. Harvest the cells by centrifugation at 8,000 x g for 15 minutes. The supernatant contains the secreted lacticin.

2. Hydrophobic Interaction Chromatography: a. Apply the supernatant to a column packed with XAD-16 resin at a flow rate of approximately 900 ml/h. b. Wash the column with 30% ethanol to remove hydrophilic impurities. c. Elute the lacticin peptides with 70% propan-2-ol.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Concentrate the eluted fraction by rotary evaporation to remove the propan-2-ol. b. Equilibrate a C12 RP-HPLC column with 25% propan-2-ol containing 0.1% trifluoroacetic acid (TFA). c. Apply the concentrated sample to the column. d. Elute the peptides using a linear gradient of 30% to 60% propan-2-ol with 0.1% TFA over 36 minutes at a flow rate of 1.2 ml/min. e. Collect fractions and assay for antimicrobial activity to identify the fractions containing the two lacticin peptides (LtnA1 and LtnA2).

Protocol 2: MALDI-TOF Mass Spectrometry Analysis of Lacticin

This is a general protocol for the analysis of purified lacticin peptides.

1. Sample Preparation: a. Mix 1 µL of the purified lacticin fraction with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] at 10 mg/mL in 50% acetonitrile/0.1% TFA). b. Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry at room temperature.

2. Instrument Calibration: a. Calibrate the MALDI-TOF mass spectrometer using a standard peptide mixture with known molecular weights covering the mass range of interest.

3. Data Acquisition: a. Use a nitrogen laser (337 nm) for desorption and ionization. b. Acquire spectra in positive ion reflector mode. c. Set the mass range to m/z 1000-5000. d. Average multiple laser shots (e.g., 100-200) to obtain a high-quality spectrum.

4. Data Analysis: a. Determine the monoisotopic masses of the observed peaks. b. Compare the experimental masses with the theoretical masses of the lacticin peptides and their potential derivatives (e.g., with post-translational modifications).

Visualizations

Signaling Pathway of Lacticin 3147

The following diagram illustrates the proposed mechanism of action for the two-component lantibiotic Lacticin 3147, which serves as a model for understanding the signaling and mechanism of action of other lacticins. Lacticin 3147 consists of two peptides, LtnA1 and LtnA2, that act synergistically.

Lacticin3147_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space Lipid_II Lipid II LtnA2 LtnA2 Lipid_II->LtnA2 Recruits Pore Pore Formation Inhibition Inhibition of Cell Wall Synthesis & Ion Leakage Pore->Inhibition Leads to LtnA1 LtnA1 LtnA1->Lipid_II Binds to LtnA2->Pore Induces

Caption: Proposed mechanism of action of the two-component lacticin 3147.

Experimental Workflow for Mass Spectrometry Analysis of Lacticin

The following diagram outlines the general workflow for the analysis of lacticins from a bacterial culture using mass spectrometry.

MS_Workflow Culture Bacterial Culture (Lacticin Producer) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Purification Purification (e.g., Chromatography) Supernatant->Purification MS_Analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) Purification->MS_Analysis Data_Analysis Data Analysis (Mass Determination, Fragmentation Analysis) MS_Analysis->Data_Analysis Characterization Characterization of Lacticin & Derivatives Data_Analysis->Characterization

Caption: General experimental workflow for lacticin analysis by mass spectrometry.

References

Application Note: Elucidating the Structure of the Lantibiotic Nisin Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Topic: NMR Spectroscopy for the Structural Determination of Bacteriocins Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria, are of significant interest to the pharmaceutical and food industries as potential alternatives to conventional antibiotics. Their complex structures, often featuring post-translational modifications, necessitate powerful analytical techniques for complete characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of bacteriocins in solution, providing crucial insights into their mechanism of action and guiding the development of novel antimicrobial agents.

This application note details the protocols and data analysis workflow for the structural elucidation of a bacteriocin, using the well-characterized lantibiotic Nisin as a representative example. While the specific focus is on Nisin, the methodologies described are broadly applicable to other bacteriocins, such as the hypothetical "Lactenocin."

Data Presentation: Quantitative NMR Data for Nisin

The determination of a bacteriocin's structure by NMR relies on the acquisition and interpretation of a variety of experimental parameters. These include chemical shifts, scalar couplings, and Nuclear Overhauser Effect (NOE) restraints. Below are representative tables summarizing the types of quantitative data required for structure calculation. Note: The following data is illustrative and derived from published studies on Nisin. For a complete and specific dataset, refer to the Biological Magnetic Resonance Bank (BMRB) under relevant accession numbers.

Table 1: Representative ¹H Chemical Shift Assignments for Nisin in Aqueous Solution (pH 3.5, 300 K)

ResidueAmide (NH) (ppm)α-CH (ppm)β-CH (ppm)Other Protons (ppm)
Ile1-3.951.85γ-CH₂: 1.45, 1.15; γ-CH₃: 0.85; δ-CH₃: 0.80
Dha28.51-6.25, 5.80
Ala38.254.211.40
Ile48.104.151.90γ-CH₂: 1.50, 1.20; γ-CH₃: 0.90; δ-CH₃: 0.85
Dha58.75-6.30, 5.85
Leu68.054.301.65γ-CH: 1.60; δ-CH₃: 0.95, 0.90
Ala78.304.103.10 (to S)
Abu88.154.252.10γ-CH₃: 1.25
Pro9-4.402.00, 2.25γ-CH₂: 3.70, 3.80; δ-CH₂: 3.55, 3.65
Gly108.403.90, 4.05
...............

Table 2: Representative NOE-Derived Inter-proton Distance Restraints for Nisin

Residue 1Atom 1Residue 2Atom 2Distance (Å)
Ile1HNDha2HN< 3.5
Dha2Hβ1Ala3HN< 2.8
Ala3HNIle4HN< 3.5
Ile4Dha5Hβ1< 3.0
Leu6Hδ1Pro9Hδ2< 4.0
...............

Experimental Protocols

A comprehensive NMR analysis for bacteriocin structure determination involves several key stages, from sample preparation to data acquisition and structure calculation.

Sample Preparation

a. Production and Purification: Nisin is typically produced by fermentation of Lactococcus lactis. For NMR studies, especially those requiring isotopic labeling, recombinant expression in Escherichia coli or other suitable hosts is often employed. Purification is commonly achieved through a combination of precipitation, ion-exchange chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).

b. Isotopic Labeling: To resolve spectral overlap and facilitate resonance assignment, uniform or selective isotopic labeling with ¹⁵N and/or ¹³C is highly recommended. This is achieved by growing the expression host in a minimal medium supplemented with ¹⁵NH₄Cl and/or [¹³C₆]-glucose as the sole nitrogen and carbon sources, respectively.

c. NMR Sample Formulation:

  • Concentration: The purified bacteriocin is dissolved in a suitable solvent to a final concentration of 0.5-2.0 mM.

  • Solvent: For studies in aqueous solution, a mixture of 90% H₂O/10% D₂O or 100% D₂O is used. D₂O is essential for the deuterium lock of the NMR spectrometer. For studying membrane-bound conformations, membrane-mimetic environments such as detergent micelles (e.g., dodecylphosphocholine - DPC) or bicelles are employed.

  • pH and Temperature: The pH of the sample is adjusted to a value where the bacteriocin is stable and soluble (e.g., pH 3.5 for Nisin). NMR experiments are typically conducted at a constant temperature, for example, 300 K.

  • Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added to the sample.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required to obtain the necessary structural information. These experiments are typically performed on high-field NMR spectrometers (600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

a. 1D ¹H NMR:

  • Purpose: To assess the overall quality of the sample, including purity and conformational homogeneity.

  • Typical Parameters:

    • Pulse sequence: zgpr (with water suppression)

    • Spectral width: 12-16 ppm

    • Number of scans: 64-256

b. 2D Homonuclear Experiments:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system of a residue.

    • Typical Parameters:

      • Pulse sequence: mlevphpr

      • Mixing time: 60-80 ms

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing the crucial distance restraints for 3D structure calculation.

    • Typical Parameters:

      • Pulse sequence: noesygpph

      • Mixing times: 100-200 ms

c. 2D Heteronuclear Experiments (for isotopically labeled samples):

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Correlates each amide proton with its directly attached ¹⁵N atom, providing a unique peak for each amino acid residue (except proline). This is an excellent experiment for monitoring protein folding and dynamics.

  • ¹H-¹³C HSQC: Correlates protons with their directly attached ¹³C atoms.

  • HNCA/HN(CO)CA: Three-dimensional experiments used for sequential backbone resonance assignment.

  • HNCACB/CBCA(CO)NH: Three-dimensional experiments that provide further backbone and side-chain assignments.

  • ¹⁵N-edited NOESY-HSQC: A 3D experiment that resolves the NOE signals in a third dimension based on the ¹⁵N chemical shifts, greatly reducing spectral overlap.

Structure Calculation and Refinement

The final step is to convert the experimental NMR restraints into a 3D structural model.

  • Data Processing: The raw NMR data is processed using software such as TopSpin, NMRPipe, or VnmrJ. This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: The processed spectra are analyzed using software like CARA, SPARKY, or CCPNmr Analysis to assign the chemical shifts to specific atoms in the bacteriocin sequence.

  • NOE Assignment and Distance Restraint Generation: The cross-peaks in the NOESY spectra are assigned to specific pairs of protons. The intensities of these cross-peaks are then used to calculate upper distance bounds between the protons.

  • Structure Calculation: The chemical shift assignments and distance restraints, along with dihedral angle restraints derived from chemical shifts (using programs like TALOS), are used as input for structure calculation software such as CYANA, XPLOR-NIH, or AMBER. These programs use computational algorithms like distance geometry and simulated annealing to generate a family of structures consistent with the experimental data.

  • Structure Validation: The resulting ensemble of structures is evaluated for its agreement with the experimental restraints and for its stereochemical quality using tools like PROCHECK-NMR and MolProbity.

Mandatory Visualizations

Nisin Biosynthesis Pathway

The biosynthesis of Nisin is a multi-step process involving post-translational modifications of a precursor peptide.

nisin_biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-translational Modification cluster_export_activation Export and Activation NisA_gene nisA gene Ribosome Ribosome NisA_gene->Ribosome Transcription & Translation Precursor_peptide Precursor Peptide (NisA) (Leader + Propeptide) Ribosome->Precursor_peptide NisB NisB (Dehydratase) Precursor_peptide->NisB Dehydration (Ser/Thr -> Dha/Dhb) NisC NisC (Cyclase) NisB->NisC Lanthionine Ring Formation Modified_precursor Modified Precursor NisC->Modified_precursor NisT NisT (Transporter) Modified_precursor->NisT Translocation NisP NisP (Protease) NisT->NisP Leader Peptide Cleavage Mature_Nisin Mature Nisin (Active) NisP->Mature_Nisin

Caption: The biosynthetic pathway of Nisin, from ribosomal synthesis to the mature, active bacteriocin.

NMR Experimental Workflow for Structure Determination

The overall workflow for determining the 3D structure of a bacteriocin using NMR is a systematic process.

nmr_workflow Sample_Prep Sample Preparation (Production, Purification, Labeling) NMR_Acquisition NMR Data Acquisition (1D & 2D/3D Experiments) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->Data_Processing Resonance_Assignment Resonance Assignment (¹H, ¹³C, ¹⁵N) Data_Processing->Resonance_Assignment Restraint_Generation Restraint Generation (NOEs, Dihedral Angles) Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (Distance Geometry, Simulated Annealing) Restraint_Generation->Structure_Calculation Structure_Ensemble Ensemble of Structures Structure_Calculation->Structure_Ensemble Validation Structure Validation (Stereochemical Quality) Structure_Ensemble->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: A generalized workflow for the determination of a bacteriocin's 3D structure using NMR spectroscopy.

Mechanism of Action of Nisin

Nisin exerts its antimicrobial activity by a dual mechanism involving the inhibition of cell wall synthesis and pore formation in the target cell membrane.

nisin_moa cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Binding Binding to Lipid II Lipid_II->Binding Membrane Phospholipid Bilayer Nisin Nisin Nisin->Binding Pore_Formation Pore Formation Binding->Pore_Formation Cell_Death Cell Death (Ion Leakage, Inhibition of Cell Wall Synthesis) Pore_Formation->Cell_Death

Caption: The mechanism of action of Nisin, involving binding to Lipid II and subsequent pore formation.

Conclusion

NMR spectroscopy is an indispensable tool for the de novo structure determination of bacteriocins like Nisin. The detailed structural information obtained from NMR studies provides a fundamental understanding of their biological activity and is invaluable for the rational design of new and improved antimicrobial therapeutics. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers embarking on the structural elucidation of novel bacteriocins.

Application Notes and Protocols for Culturing Streptomyces fradiae for Optimal Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The protocols and data presented herein focus on the optimal production of secondary metabolites, specifically antibiotics, from Streptomyces fradiae. The term "Lactenocin" is typically associated with bacteriocins from Lactic Acid Bacteria. This document provides a comprehensive guide to optimizing antibiotic production in S. fradiae, which can be adapted for a specific target metabolite.

Introduction

Streptomyces fradiae is a filamentous Gram-positive bacterium belonging to the phylum Actinobacteria, a group renowned for its prolific production of a wide array of secondary metabolites.[1][2] These compounds, which include many clinically important antibiotics like neomycin and tylosin, are typically synthesized during the stationary phase of growth and are of significant interest in drug discovery and development.[3][4]

The biosynthesis of these valuable compounds is not a fixed trait but is profoundly influenced by the nutritional and physical environment of the culture.[5][6] Optimizing culture parameters such as media composition, pH, temperature, and aeration is therefore critical for maximizing yield. This document provides detailed protocols and optimized conditions derived from scientific literature to guide researchers in culturing S. fradiae for enhanced production of its secondary metabolites.

Optimal Culture Conditions for S. fradiae

The yield of secondary metabolites in S. fradiae is highly dependent on specific culture conditions. The following tables summarize the key parameters identified for maximizing production.

Table 1: Optimal Physicochemical Parameters

ParameterOptimal Range/ValueNotesSource(s)
pH 7.0 - 8.0Production is often favored in neutral to slightly alkaline conditions.[7][8][9][10]
Temperature 30°C - 37°CThe optimal temperature can be strain-specific; 35°C has been cited as optimal in some studies.[7][8][10][11]
Incubation Time 96 - 168 hours (4-7 days)Metabolite production typically begins after 24-48 hours and peaks during the stationary phase.[7][8][12]
Aeration 200 - 250 rpmAdequate aeration in shake flask cultures is crucial for growth and secondary metabolism.[10][12][13]

Table 2: Recommended Media Components

ComponentRecommended SourceNotesSource(s)
Carbon Source Arabinose, Glucose, Soluble StarchThe choice of carbon source can significantly influence the specific antibiotic produced and the overall yield.[7][8][11][14]
Nitrogen Source Soybean Meal, Casein, Yeast Extract, PeptoneComplex nitrogen sources often support robust growth and high metabolite yields.[7][8][9][11]
Minerals K₂HPO₄, MgSO₄·7H₂OThese minerals have been shown to have a positive influence on secondary metabolite production.[7][8][9][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the cultivation of S. fradiae and the subsequent analysis of its secondary metabolites.

Protocol 1: Culture Maintenance and Inoculum Preparation

This protocol describes the long-term storage and preparation of a seed culture for fermentation.

Materials:

  • Streptomyces fradiae culture (e.g., from agar slant or glycerol stock)

  • GYM Streptomyces Medium (or similar maintenance medium)

  • Seed Culture Medium (e.g., Tryptic Soy Broth)

  • Sterile cryovials with 20% glycerol

  • Sterile baffled flasks (250 mL)

  • Shaking incubator

  • Biological safety cabinet

Procedure:

  • Long-Term Storage (Glycerol Stocks):

    • Grow S. fradiae in a suitable liquid medium (e.g., TSB) at 28-30°C with shaking (200 rpm) for 72 hours or until sufficient growth is observed.[13]

    • In a biological safety cabinet, mix the mycelial culture with sterile 40% glycerol in a 1:1 ratio to achieve a final concentration of 20% glycerol.

    • Aliquot into cryovials and store at -80°C for long-term preservation.

  • Inoculum Preparation (Seed Culture):

    • Aseptically transfer a small amount of mycelia or spores from a fresh agar plate or a thawed glycerol stock into a 250 mL baffled flask containing 50-100 mL of seed culture medium.[12][14]

    • Incubate the flask at 30°C on a rotary shaker at 220 rpm for 48 hours.[12]

    • The resulting culture is the seed culture, ready to be used for inoculating the production medium.

Protocol 2: Shake Flask Fermentation for Metabolite Production

This protocol outlines the process for submerged fermentation in shake flasks to produce secondary metabolites.

Materials:

  • S. fradiae seed culture (from Protocol 1)

  • Production Fermentation Medium (optimized based on Table 2)

  • Sterile baffled flasks (250 mL or 500 mL)

  • Shaking incubator

Procedure:

  • Medium Preparation: Prepare the production medium in baffled flasks (e.g., 30-50 mL of medium in a 250 mL flask). The low volume ensures adequate aeration.[12] Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: In a biological safety cabinet, inoculate the production medium with the seed culture at a ratio of 5-10% (v/v).[12]

  • Incubation: Incubate the flasks on a rotary shaker at 220 rpm and 30-35°C.[7][8][12]

  • Fermentation: Allow the fermentation to proceed for the optimal duration, typically 4 to 7 days.[7][8] Samples can be taken aseptically at various time points to monitor growth and metabolite production.

  • Harvesting: After the incubation period, harvest the culture broth. Separate the mycelia from the supernatant by centrifugation (e.g., 5000 rpm for 10 minutes).[9] The supernatant (culture filtrate) contains the secreted secondary metabolites and can be used for extraction and quantification.

Protocol 3: Extraction and Quantification of Secondary Metabolites

This protocol provides a general method for extracting and quantifying the produced antibiotics.

Materials:

  • Culture filtrate (from Protocol 2)

  • Ethyl acetate (or another suitable organic solvent)

  • Separatory funnel

  • Rotary evaporator

  • Methanol (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

  • Solvent Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.

    • Collect the organic (ethyl acetate) layer, which contains the secondary metabolites. Repeat the extraction process 2-3 times to maximize recovery.

  • Concentration:

    • Pool the organic extracts and evaporate the solvent using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Quantification:

    • HPLC (Recommended): Dissolve the crude extract in a suitable solvent (e.g., methanol). Analyze the sample using an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer). Quantify the target metabolite by comparing its peak area to a standard curve of a known concentration.[12]

    • UV Spectrophotometry (for High-Throughput Screening): For some antibiotics like tylosin, a specific absorbance wavelength can be used for rapid quantification.[12] Dissolve the extract and measure the absorbance at the characteristic wavelength. This method is faster but less specific than HPLC.

Visualization of Workflows and Regulatory Pathways

Diagrams are provided to visualize the experimental process and the underlying biological regulation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_prod Phase 2: Production cluster_analysis Phase 3: Analysis culture S. fradiae Stock Culture seed Seed Culture (48h, 30°C, 220 rpm) culture->seed Inoculate fermentation Production Fermentation (4-7 days, 30-35°C) seed->fermentation Inoculate (10% v/v) harvest Harvest & Centrifuge fermentation->harvest extract Solvent Extraction (Ethyl Acetate) harvest->extract quantify Quantification (HPLC / UV-Spec) extract->quantify result result quantify->result Optimal Yield Data

Caption: Experimental workflow for this compound production.

regulation_pathway cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Cascade cluster_output Biosynthesis nutrient Nutrient Limitation (Carbon, Nitrogen, Phosphate) global_reg Global Regulators nutrient->global_reg ph pH & Temperature ph->global_reg growth Growth Phase (Stationary) growth->global_reg signals Quorum Sensing (e.g., γ-butyrolactones) signals->global_reg csr Cluster-Situated Regulators (CSRs) global_reg->csr Activation / Repression bgc Biosynthetic Gene Cluster (BGC) Activation csr->bgc Transcription Activation antibiotic Secondary Metabolite (e.g., Antibiotic) bgc->antibiotic

Caption: Generalized regulation of antibiotic biosynthesis.

References

Investigating the Mechanism of Action of Lactenocin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactenocins, a class of bacteriocins produced by lactic acid bacteria such as Lactococcus lactis, are gaining significant attention for their potential as novel anticancer agents. These ribosomally synthesized peptides exhibit selective cytotoxicity against a range of cancer cell lines while showing minimal toxicity to normal cells. The primary mechanisms underlying their anticancer activity include direct membrane permeabilization, induction of apoptosis, and cell cycle arrest. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the mechanism of action of Lactenocin and related bacteriocins.

Postulated Mechanisms of Action

Bacteriocins from Lactococcus lactis, such as nisin and lacticin, exert their anticancer effects through a multi-pronged approach. Their cationic and amphipathic nature facilitates a strong interaction with the negatively charged cancer cell membranes, a key distinguishing feature from the generally neutral membranes of normal cells.[1][2][3] This selective binding can lead to the formation of pores in the cell membrane, disrupting cellular integrity and causing cell death.[1][3][4]

Beyond direct membrane disruption, these bacteriocins can trigger programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[5][6][7] This involves an increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, leading to mitochondrial dysfunction and the activation of caspase-9 and caspase-3.[5][8][9][10] Furthermore, some bacteriocins have been shown to induce cell cycle arrest, primarily at the G0/G1 phase, by down-regulating key cell cycle proteins like cyclin D1 and up-regulating tumor suppressors such as p53 and p21.[11][12]

Quantitative Data on Anticancer Activity

The cytotoxic effects of bacteriocins from Lactococcus lactis have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds.

BacteriocinCancer Cell LineIC50 ValueReference
Lacticin (from whey isolate)MCF-7 (Breast Adenocarcinoma)5.2 µg/mL[2]
NisinMCF-7 (Breast Adenocarcinoma)5 µM (~17 µg/mL)[13]
NisinHT29 (Colorectal Adenocarcinoma)89.9 µM[4]
NisinCaco-2 (Colorectal Adenocarcinoma)115 µM[4]
NisinHepG2 (Hepatocellular Carcinoma)112.25 µM[4]
NisinHeLa (Cervical Cancer)11.5 - 23 µM[9]
Crude Bacteriocin (from L. lactis)MCF-7 (Breast Adenocarcinoma)614 µg/mL[14]
Crude Bacteriocin (from L. lactis)CCL-119 (Lymphoid)IC50 observed at a lower concentration than for MCF-7[14]

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or bacteriocin of interest)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and a vehicle control) to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells (e.g., 1 x 10^6 cells) in a suitable culture dish and treat with the desired concentration of this compound for a specified time. Include an untreated control.

  • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[15]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol assesses the effect of this compound on cell cycle progression.

Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle (G0/G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI-stained cells using flow cytometry.

Materials:

  • Cancer cell line

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on their DNA content.[16] An accumulation of cells in a particular phase compared to the control suggests a cell cycle arrest.[17]

Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.

Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-p53, anti-p21, anti-cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Visualizations

Lactenocin_Apoptosis_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pore Pore Formation Bax_Bcl2 Increased Bax/Bcl-2 ratio Mito_Dys Mitochondrial Dysfunction Bax_Bcl2->Mito_Dys Caspase9 Activated Caspase-9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito_Dys->Caspase9 This compound This compound This compound->Pore This compound->Bax_Bcl2

Caption: Proposed apoptotic signaling pathway of this compound in cancer cells.

Lactenocin_Cell_Cycle_Arrest cluster_regulation Regulation of Cell Cycle Proteins This compound This compound p53 p53 activation This compound->p53 CyclinD1 Cyclin D1 expression This compound->CyclinD1 p21 p21 expression p53->p21 G1_Arrest G1 Phase Arrest p21->G1_Arrest CyclinD1->G1_Arrest

Caption: this compound-induced G1 cell cycle arrest pathway.

Experimental_Workflow cluster_assays Mechanism of Action Assays cluster_outcomes Observed Outcomes start Treat Cancer Cells with this compound viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western Western Blot (Protein Expression) start->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant arrest_quant Quantify Cell Cycle Arrest cell_cycle->arrest_quant protein_change Detect Protein Level Changes western->protein_change

Caption: Experimental workflow for investigating this compound's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of Lactenocin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Lactenocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful isolation of this potent bacteriocin.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

General Purity and Yield Issues

Question: My overall yield of this compound is consistently low. What are the potential causes and solutions?

Answer: Low yield is a frequent challenge in bacteriocin purification. Several factors could be contributing to this issue:

  • Suboptimal Fermentation Conditions: this compound production is highly dependent on the growth phase of Lactococcus lactis. Ensure the fermentation is harvested during the early stationary phase for maximal bacteriocin production.

  • Inefficient Initial Extraction: The initial recovery from the culture supernatant is critical. Ammonium sulfate precipitation is a common first step, but the saturation percentage must be optimized. For many bacteriocins from Lactococcus lactis, a 60% ammonium sulfate saturation provides a good recovery.

  • Loss During Chromatography Steps: Significant amounts of this compound can be lost during chromatographic purification. This can be due to improper column packing, incorrect buffer conditions, or the protein irreversibly binding to the column matrix. Always ensure your column is well-packed and equilibrated. It is also crucial to perform small-scale trial runs to optimize buffer pH and salt concentrations for binding and elution.

  • Protease Degradation: The crude cell lysate contains proteases that can degrade this compound. Working at low temperatures (4°C) and adding protease inhibitors can mitigate this issue.

Question: The purity of my final this compound sample is insufficient, with many contaminating proteins remaining. How can I improve this?

Answer: Achieving high purity requires a multi-step purification strategy. If you are still seeing significant contamination after your final step, consider the following:

  • Inadequate Chromatographic Separation: A single chromatography step is often insufficient for high purity. A common and effective workflow involves an initial ion-exchange chromatography step followed by a reversed-phase high-performance liquid chromatography (RP-HPLC) step. The orthogonal nature of these two techniques provides excellent separation of contaminating proteins.

  • Protein Aggregation: this compound, being a hydrophobic peptide, may aggregate with other proteins. Adding non-ionic detergents like Tween 80 or Triton X-100 in low concentrations to your buffers can sometimes help in preventing non-specific aggregation.

  • Incorrect Column Choice: Ensure the chosen chromatography resin has the appropriate selectivity for this compound. For ion-exchange, a cation exchanger is typically used as this compound is a cationic peptide. For RP-HPLC, a C18 column is a common choice.

Troubleshooting Specific Purification Steps

Ammonium Sulfate Precipitation

Question: After adding ammonium sulfate, I am not getting a good protein pellet upon centrifugation. What could be wrong?

Answer:

  • Insufficient Centrifugal Force or Time: Precipitated proteins can sometimes form a loose pellet. Ensure you are centrifuging at a sufficiently high speed (e.g., 10,000 x g) for an adequate duration (e.g., 20-30 minutes) at 4°C.

  • Incorrect Ammonium Sulfate Concentration: The optimal ammonium sulfate concentration for precipitating your target protein should be empirically determined. A concentration that is too low will result in incomplete precipitation, while a concentration that is too high may co-precipitate unwanted proteins and make the pellet difficult to redissolve.

  • Foaming During Dissolution: Excessive foaming while dissolving the ammonium sulfate can lead to protein denaturation and poor precipitation. Add the ammonium sulfate slowly while gently stirring the solution.

Ion-Exchange Chromatography (IEX)

Question: My this compound is not binding to the ion-exchange column. What is the issue?

Answer:

  • Incorrect Buffer pH: For a cation exchange column, the pH of your buffer must be below the isoelectric point (pI) of this compound to ensure it carries a net positive charge and binds to the negatively charged resin.

  • High Salt Concentration in the Sample: The presence of high salt concentrations in your sample will compete with the protein for binding to the resin, preventing efficient attachment. Desalt your sample before loading it onto the IEX column.

  • Column Overload: Exceeding the binding capacity of your column will cause the protein to flow through without binding. Ensure you are not loading too much protein for the column volume.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Question: I am observing poor peak resolution or peak tailing during RP-HPLC. How can I fix this?

Answer:

  • Suboptimal Gradient Elution: The gradient of the organic solvent (e.g., acetonitrile) is crucial for good separation. If peaks are too broad, try a shallower gradient. If peaks are not well-resolved, a longer column or a different stationary phase might be necessary.

  • Presence of Impurities on the Column: Contaminants from previous runs can affect column performance. Regularly clean your column according to the manufacturer's instructions.

  • Secondary Interactions: Peak tailing can be caused by secondary interactions between the protein and the silica backbone of the column. Using a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid) can suppress these interactions.

Quantitative Data Summary

The following table summarizes the purification of a bacteriocin produced by Lactococcus lactis subsp. lactis PD6.9, which is a nisin Z variant and serves as a representative example for this compound purification.

Purification StepVolume (mL)Recovery (%)Protein Conc. (mg/mL)Antimicrobial Activity (BU/mL)Specific Activity (BU/mg)Increase in Activity (fold)
Cell-free culture supernatant 2001008.881.28 x 10³144.141
Ammonium sulfate precipitate 20204.442.56 x 10³576.584
Cation-exchange chromatography 10200.325.12 x 10³1.6 x 10⁴111
Reversed-phase chromatography 580.085.12 x 10³6.4 x 10⁴444

BU: Bacteriocin Units

Experimental Protocols

Production of this compound
  • Inoculate a suitable culture medium (e.g., M17 broth supplemented with 0.5% glucose) with a fresh overnight culture of Lactococcus lactis.

  • Incubate the culture at the optimal temperature (e.g., 30°C) without agitation.

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the culture in the early stationary phase by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Collect the cell-free supernatant, which contains the crude this compound.

Ammonium Sulfate Precipitation
  • Slowly add solid ammonium sulfate to the cell-free supernatant while gently stirring at 4°C to achieve a final saturation of 60%.

  • Continue stirring for at least 4 hours at 4°C to allow for complete precipitation of the proteins.

  • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and dissolve the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 6.0).

  • Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove residual ammonium sulfate.

Cation-Exchange Chromatography
  • Equilibrate a cation-exchange column (e.g., a HiTrap SP FF column) with the binding buffer (e.g., 25 mM sodium phosphate buffer, pH 6.0).

  • Load the dialyzed sample onto the equilibrated column.

  • Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 1 M) in the binding buffer.

  • Collect fractions and test for antimicrobial activity to identify the fractions containing this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Pool the active fractions from the ion-exchange chromatography step.

  • Equilibrate a C18 RP-HPLC column with the initial mobile phase (e.g., 95% solvent A: 0.1% trifluoroacetic acid in water; 5% solvent B: 0.1% trifluoroacetic acid in acetonitrile).

  • Inject the sample onto the column.

  • Elute the bound peptides with a linear gradient of solvent B (e.g., 5% to 95% over 60 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the peaks and test for antimicrobial activity to identify the purified this compound.

Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Prepare an agar plate seeded with a sensitive indicator strain (e.g., Lactobacillus delbrueckii subsp. bulgaricus).

  • Create wells in the agar using a sterile cork borer.

  • Add a known volume (e.g., 50 µL) of the fractions to be tested into the wells.

  • Incubate the plate at the optimal temperature for the indicator strain until a lawn of growth is visible.

  • Measure the diameter of the inhibition zone around each well. The activity is typically expressed in arbitrary units (AU/mL), calculated as the reciprocal of the highest dilution showing a clear zone of inhibition.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_production This compound Production cluster_purification Purification Steps Fermentation Lactococcus lactis Fermentation Centrifugation1 Centrifugation Fermentation->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant AmmoniumSulfate Ammonium Sulfate Precipitation (60%) Supernatant->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Redissolution Redissolution & Dialysis Centrifugation2->Redissolution IEX Cation-Exchange Chromatography Redissolution->IEX RPHPLC Reversed-Phase HPLC IEX->RPHPLC Purethis compound Purified this compound RPHPLC->Purethis compound

Caption: A typical workflow for the purification of this compound from Lactococcus lactis culture.

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_membrane Target Bacterial Cell Membrane LipidBilayer Lipid Bilayer This compound This compound Binding Binding to Cell Membrane This compound->Binding PoreFormation Pore Formation Binding->PoreFormation IonLeakage Ion Leakage (K+, H+) PoreFormation->IonLeakage ATPefflux ATP Efflux PoreFormation->ATPefflux CellDeath Cell Death IonLeakage->CellDeath ATPefflux->CellDeath

Caption: The proposed mechanism of action for this compound, leading to bacterial cell death.

Optimizing fermentation parameters to increase Lactenocin yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing fermentation parameters to increase Lactenocin yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing this compound yield during fermentation?

A1: The production of bacteriocins like this compound is highly dependent on several factors. The most critical parameters to control are the composition of the culture medium (especially carbon and nitrogen sources), pH, temperature, and aeration.[1][2] The optimization of these factors is often strain-specific.[3]

Q2: What is a suitable starting medium for this compound production?

A2: A common and effective medium for growing lactic acid bacteria (LAB) and for bacteriocin production is de Man, Rogosa and Sharpe (MRS) medium.[4] However, for large-scale production, the cost of MRS can be a significant factor, primarily due to expensive components like peptone and yeast extract.[1] Researchers often develop modified or semi-synthetic media to reduce costs and optimize yield.[4]

Q3: How does pH affect this compound production?

A3: pH has a dramatic effect on bacteriocin production. For many lactococci, the optimal pH for growth is between 6.0 and 6.5, but the optimal pH for bacteriocin production can be lower, around 5.5.[5] It is crucial to monitor and control the pH throughout the fermentation process, as the production of lactic acid will naturally lower the pH.[6]

Q4: Is aeration required for this compound fermentation?

A4: Lactic acid bacteria are typically facultative anaerobes. While some aeration might be beneficial for biomass production in certain strains, bacteriocin production is often favored under anaerobic or microaerophilic conditions.[3][7] The optimal level of aeration or agitation needs to be determined empirically for the specific this compound-producing strain.

Q5: At what growth phase is this compound production maximized?

A5: Bacteriocin production is generally associated with the primary growth phase of the bacteria.[5] Maximum bacteriocin activity is often observed during the late exponential or early stationary phase. After this point, the activity may decrease due to degradation by proteases or adsorption to the producer cells.[5]

Troubleshooting Guide

Q: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

A: Low bacteriocin yield is a common issue. Here’s a systematic approach to troubleshooting:

  • Suboptimal Culture Conditions:

    • pH: Is the pH of the medium optimal for your specific strain? The ideal pH for bacteriocin production can be different from the optimal pH for growth.[5] Continuously monitor and control the pH during fermentation.

    • Temperature: Are you incubating at the optimal temperature? Even slight deviations can significantly impact yield.[4][7] Test a range of temperatures (e.g., 25°C to 40°C) to find the optimum for your strain.[4]

    • Aeration: Inadequate or excessive aeration can inhibit production. Try running fermentations under different aeration or agitation speeds.[3][8]

  • Media Composition Issues:

    • Nutrient Limitation: Standard media like MRS may not be optimal for all strains.[1] Key nutrients to investigate are carbon and nitrogen sources. Try supplementing the medium with different types or concentrations of sugars and peptones.[2]

    • Inhibitory Byproducts: The accumulation of metabolic byproducts, such as lactic acid, can inhibit both bacterial growth and bacteriocin production.[4] Consider fed-batch or continuous fermentation strategies to mitigate this.

  • Inoculum Problems:

    • Inoculum Size: The initial cell density can influence the final bacteriocin titer. Experiment with different inoculum sizes to find the optimal starting concentration.[3]

    • Inoculum Health: Ensure that your starter culture is healthy and in the exponential growth phase before inoculating the main fermentation vessel.[4]

  • Bacteriocin Instability or Loss:

    • Adsorption: Bacteriocins can adsorb to the surface of the producer cells, leading to an apparent decrease in yield in the supernatant.[5] Changes in pH or salt concentration can sometimes help release the adsorbed bacteriocin.[3]

    • Protease Activity: Proteolytic enzymes in the culture medium can degrade the bacteriocin.[5]

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the effects of various parameters on bacteriocin production based on studies of different lactic acid bacteria. These values should be used as a starting point for the optimization of this compound production.

Table 1: Effect of Physical Parameters on Bacteriocin Production

ParameterTypical RangeOptimal Value Example (Strain Dependent)Reference
Temperature 25 - 50°C35°C for Lactococcus lactis CCSULAC1[4]
pH 5.0 - 8.05.5 for Lactococcin 140[5]
Agitation 100 - 300 rpm200 rpm for Lactobacillus rhamnosus LS-8[9]
Aeration 0 - 1 vvm0.2 vvm for Lactobacillus rhamnosus LS-8[9]

Table 2: Effect of Media Components on Bacteriocin Production

ComponentConcentration RangeObservationsReference
Carbon Source (e.g., Glucose) 1 - 5%High concentrations can lead to excessive acid production, inhibiting growth.[3]
Nitrogen Source (e.g., Peptone, Yeast Extract) 0.5 - 2%Type and concentration are critical; often a limiting factor.[1][10]
Phosphate Source (e.g., K₂HPO₄) 2 - 10 g/LCan increase the yield of some bacteriocins.[11]
NaCl 1 - 5%Optimal salt concentration can enhance bacteriocin release from cells.[3]

Experimental Protocols

Protocol: Optimization of this compound Production in Shake Flasks

This protocol outlines a one-factor-at-a-time (OFAT) approach to identify optimal fermentation parameters.

1. Inoculum Preparation: a. Aseptically transfer a single colony of the this compound-producing strain from an MRS agar plate to 10 mL of sterile MRS broth. b. Incubate overnight at the presumed optimal temperature (e.g., 30°C) without shaking.[3] c. The next day, inoculate 100 mL of fresh MRS broth with 1% (v/v) of the overnight culture. d. Incubate until the culture reaches an optical density (OD₆₀₀) of approximately 0.6-0.8 (mid-exponential phase). This will be your standardized inoculum.[3]

2. Fermentation: a. Prepare a series of 250 mL Erlenmeyer flasks, each containing 100 mL of the desired production medium. b. To test a single parameter (e.g., temperature), prepare identical flasks and inoculate each with 1% (v/v) of the standardized inoculum. c. Place the flasks in incubators set to different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). d. To test pH, adjust the initial pH of the medium in each flask using sterile HCl or NaOH before inoculation. e. To test media components, prepare flasks with varying concentrations of a single component (e.g., glucose at 1%, 2%, 3%). f. Incubate the flasks under the desired conditions (e.g., 150 rpm for 24 hours).[4]

3. Sampling and Analysis: a. At regular intervals (e.g., every 4 hours), aseptically withdraw a sample from each flask. b. Measure the OD₆₀₀ to determine cell growth. c. Centrifuge the sample (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells. d. Collect the cell-free supernatant for bacteriocin activity assay.

4. Bacteriocin Activity Assay (Agar Well Diffusion Method): a. Prepare agar plates seeded with a suitable indicator strain (a bacterium sensitive to this compound). b. Cut wells into the agar using a sterile cork borer. c. Add a defined volume (e.g., 50 µL) of the cell-free supernatant to each well. d. Incubate the plates overnight at the optimal temperature for the indicator strain. e. Measure the diameter of the inhibition zone around each well. The activity is often expressed in Arbitrary Units per milliliter (AU/mL).[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Inoculum Inoculum Preparation Fermentation Shake Flask Fermentation (Varying one parameter) Inoculum->Fermentation Media Media Preparation Media->Fermentation Sampling Periodic Sampling Fermentation->Sampling OD Measure OD600 (Cell Growth) Sampling->OD Centrifuge Centrifugation Sampling->Centrifuge Data Data Analysis & Optimization OD->Data Assay Bacteriocin Activity Assay Centrifuge->Assay Assay->Data

Caption: Workflow for optimizing this compound fermentation parameters.

Troubleshooting_Low_Yield cluster_conditions Check Fermentation Conditions cluster_media Check Media Composition cluster_process Check Process Parameters Start Low this compound Yield C1 Verify pH Start->C1 C2 Verify Temperature Start->C2 C3 Verify Aeration/Agitation Start->C3 M1 Nutrient Limitation? Start->M1 M2 Inhibitory Byproducts? Start->M2 P1 Inoculum Quality/Size Start->P1 P2 Bacteriocin Adsorption/Degradation Start->P2 Sol1 Optimize Physical Parameters C1->Sol1 Adjust C2->Sol1 Adjust C3->Sol1 Adjust Sol2 Optimize Media Components M1->Sol2 Supplement Sol3 Consider Fed-Batch/Continuous Culture M2->Sol3 Modify Protocol Sol4 Optimize Inoculation P1->Sol4 Standardize Sol5 Optimize pH/Salt for Release P2->Sol5 Modify Recovery

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Addressing Stability Issues of Lactenocin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Lactenocin in solution. Given that "this compound" is a term that can refer to various bacteriocins produced by lactic acid bacteria (LAB), this guide addresses the general stability characteristics of this class of antimicrobial peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a type of bacteriocin, a proteinaceous toxin produced by lactic acid bacteria (such as Lactobacillus species), which exhibits antimicrobial activity against similar or closely related bacterial strains.[1] As proteins, their three-dimensional structure is critical for their biological activity. The stability of this compound in a solution is crucial because factors like pH, temperature, and storage conditions can lead to denaturation, aggregation, or degradation, resulting in a loss of antimicrobial efficacy.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: Most bacteriocins are stable in acidic to neutral pH ranges but tend to lose activity in alkaline conditions.[1][2][3][4] However, some exceptions exist, with certain bacteriocins showing enhanced stability in alkaline environments.[5]

  • Temperature: Bacteriocin stability to heat varies significantly. Some are heat-stable, retaining activity even after heating at high temperatures, while others are heat-labile and are inactivated by heat.[1][6][7]

  • Proteolytic Enzymes: Being protein-based, Lactenocins are susceptible to degradation by proteases.[1][8] The presence of such enzymes in the solution can lead to a rapid loss of activity.

  • Adsorption: Some bacteriocins, particularly hydrophobic ones, can adsorb to the surface of producer cells or containers, leading to a decrease in the concentration of active this compound in the solution.[7]

  • UV Light: Exposure to UV radiation can affect the activity of some bacteriocins.[1]

Q3: How can I determine if my this compound solution has lost its activity?

A3: The loss of this compound activity can be assessed by performing a bioassay, such as the agar well diffusion method. This involves challenging a sensitive indicator microorganism with your this compound solution and observing the zone of inhibition. A reduction or absence of this zone compared to a fresh or standard solution indicates a loss of activity.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life of a this compound solution is highly dependent on its specific type, concentration, formulation (including buffers and stabilizers), and storage conditions. For long-term storage, it is generally recommended to store this compound solutions at low temperatures (e.g., 4°C or frozen) in an appropriate buffer system that maintains a stable pH.

Troubleshooting Guide

Issue 1: Rapid Loss of Antimicrobial Activity
Possible Cause Troubleshooting Step
Inappropriate pH of the solution. Verify the pH of your solution. Most bacteriocins are more stable at an acidic to neutral pH. Adjust the pH of the buffer to the optimal range for your specific this compound if known. If not, a pH range of 4-6 is a good starting point for stability testing.
Presence of proteolytic enzymes. Ensure all glassware and reagents are sterile and free of protease contamination. If possible, add a protease inhibitor cocktail to your solution, ensuring it does not interfere with your downstream applications.
High storage temperature. Store the this compound solution at 4°C for short-term storage and frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.
Oxidation. If your this compound is sensitive to oxidation, consider adding antioxidants to the solution or storing it under an inert gas atmosphere (e.g., nitrogen or argon).
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in solution preparation. Standardize your protocol for preparing the this compound solution, including the source and purity of reagents, buffer composition, and final concentration.
Adsorption to labware. Some bacteriocins can adsorb to plastic or glass surfaces. Consider using low-protein-binding tubes and pipette tips. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) might also help, if compatible with your experiment.
Repeated freeze-thaw cycles. Aliquot the this compound solution into single-use volumes before freezing to avoid repeated changes in temperature that can denature the protein.

Data on Bacteriocin Stability

The stability of bacteriocins can vary significantly between different types. The following table summarizes the stability of several bacteriocins from lactic acid bacteria under different conditions as reported in the literature.

BacteriocinProducing StrainHeat StabilitypH StabilityReference
Plantaricin (BLp)Lactobacillus plantarumHeat stableActive at acidic pH[1]
Helveticin (BLh)Lactobacillus helveticusHeat labileActive at acidic pH[1]
Lactocin SLactobacillus sakeModerately heat-stableNot specified[8]
Unnamed BacteriocinLactobacillus bulgaricusStable at 100°C in acidic/neutral pH; unstable at high pHStable at pH 2-7[2]
Amylovorin L471Lactobacillus amylovorusHeat-stableNot specified[7]
Unnamed BacteriocinLactobacillus murinus AU06Stable up to 80°COptimal at pH 6-7, retains >70% activity at pH 4[3]
Lactocin LC-09Clinical Lactobacillus isolateExtremely heat stable (4 hours at 100°C)Active at pH 3-7[4]
Lacticin ZLactococcus lactis QU 14Stable up to 100°CMore stable under alkaline conditions[5]

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability

This protocol outlines a general procedure to evaluate the stability of a this compound solution under different pH and temperature conditions.

1. Preparation of Buffers:

  • Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and glycine-NaOH for pH 9-10).

2. Sample Preparation:

  • Dilute the this compound stock solution to a standard working concentration in each of the prepared buffers.

3. Temperature Stability Assay:

  • For each pH condition, aliquot the this compound solution into several tubes.
  • Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 60°C, and 100°C) for a defined period (e.g., 30 minutes, 1 hour, 2 hours).
  • After incubation, cool the samples to room temperature.

4. pH Stability Assay:

  • Incubate the this compound solutions at their respective pH values at a constant temperature (e.g., 4°C or 25°C) for an extended period (e.g., 24 hours, 48 hours).

5. Activity Assay:

  • Determine the residual antimicrobial activity of all treated samples using an agar well diffusion assay against a sensitive indicator strain.
  • Use an untreated sample stored under optimal conditions (e.g., 4°C, optimal pH) as a control (100% activity).

6. Data Analysis:

  • Measure the diameter of the inhibition zones for all samples.
  • Express the residual activity as a percentage of the activity of the control sample.
  • Plot the residual activity against temperature or pH to determine the stability profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_output Output stock This compound Stock Solution dilute Dilute Stock in Buffers stock->dilute buffers Prepare Buffers (Varying pH) buffers->dilute temp Incubate at Different Temperatures dilute->temp ph Incubate for pH Stability dilute->ph assay Agar Well Diffusion Assay temp->assay ph->assay measure Measure Inhibition Zones assay->measure calculate Calculate Residual Activity (%) measure->calculate profile Generate Stability Profile calculate->profile

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Loss of this compound Activity check_ph Is pH optimal? start->check_ph check_temp Is storage temp correct? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_protease Protease contamination? check_temp->check_protease Yes adjust_temp Store at 4°C or frozen check_temp->adjust_temp No check_adsorption Adsorption to surfaces? check_protease->check_adsorption No use_inhibitors Use protease inhibitors / sterile technique check_protease->use_inhibitors Yes use_low_binding Use low-binding labware check_adsorption->use_low_binding Yes stable Activity Stabilized check_adsorption->stable No adjust_ph->stable adjust_temp->stable use_inhibitors->stable use_low_binding->stable

Caption: Troubleshooting logic for this compound instability.

References

Technical Support Center: Improving Lactenocin Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Lactenocin from culture broth.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps for recovering this compound from culture broth?

A1: The initial steps typically involve separating the bacterial cells from the culture supernatant, which contains the secreted this compound. This is usually achieved by centrifugation. The resulting cell-free supernatant (CFS) is then often subjected to a concentration step, commonly ammonium sulfate precipitation, to reduce the volume and concentrate the bacteriocin before further purification.[1][2][3]

Q2: Why is my this compound recovery yield low?

A2: Low recovery yields are a common challenge in bacteriocin purification.[4][5] Several factors can contribute to this, including:

  • Suboptimal Fermentation Conditions: Factors such as pH, temperature, and media composition can significantly impact bacteriocin production.[6][7][8]

  • Bacteriocin Adsorption: Some bacteriocins, particularly hydrophobic ones, can adsorb to the surface of the producer cells, reducing the amount available in the supernatant.[9]

  • Inefficient Precipitation: The chosen concentration of ammonium sulfate may not be optimal for precipitating your specific this compound.[2][3]

  • Losses During Chromatography: Suboptimal buffer conditions, incorrect column choice, or improper elution can lead to significant loss of product during chromatographic steps.

Q3: Can I use methods other than ammonium sulfate precipitation for initial concentration?

A3: Yes, other methods can be employed. Cation-exchange chromatography can be used directly on the culture supernatant to capture cationic bacteriocins, which can be more efficient and yield higher purity than ammonium sulfate precipitation.[10] Solvent extraction is another alternative that has been explored for bacteriocin recovery.

Troubleshooting Guides

Ammonium Sulfate Precipitation
Issue Possible Cause Troubleshooting Steps
Low or no precipitate formation Incorrect ammonium sulfate concentration.Optimize the ammonium sulfate saturation level. Test a range of concentrations (e.g., 40-80%) to determine the optimal percentage for precipitating your this compound.[2][3]
Low initial bacteriocin concentration in the culture broth.Optimize fermentation conditions (pH, temperature, media) to enhance bacteriocin production.[7][8]
Low activity in the resuspended precipitate Bacteriocin was not fully precipitated.Increase the ammonium sulfate concentration or prolong the precipitation time (e.g., overnight at 4°C).[1][3][11]
The precipitate was not fully redissolved.Ensure the pellet is thoroughly resuspended in a suitable buffer. The volume for resuspension depends on the pellet size; add more buffer if it doesn't fully dissolve.[12]
Inactivation of the bacteriocin.Ensure the pH of the cell-free supernatant is adjusted to a stable range (e.g., 6.0-6.5) before adding ammonium sulfate.[2][3]
Difficulty in collecting the precipitate The precipitate is very fine or floats.Increase the centrifugation speed or time.[1][3] If pellets float, consider reducing stirring intensity during precipitation.[11]
Ion-Exchange Chromatography (IEX)
Issue Possible Cause Troubleshooting Steps
This compound does not bind to the column Incorrect buffer pH.For cation-exchange, the buffer pH should be below the isoelectric point (pI) of the this compound. For anion-exchange, the pH should be above the pI.[13]
Ionic strength of the sample or buffer is too high.Desalt the sample before loading. Ensure the ionic strength of the equilibration buffer is low.[13][14]
Column is overloaded.Decrease the amount of sample loaded onto the column.[13]
This compound elutes too early Ionic strength of the elution buffer is too high or the gradient is too steep.Use a shallower elution gradient or decrease the salt concentration in the elution buffer.[13]
Poor resolution of peaks Suboptimal elution conditions.Optimize the elution gradient and flow rate. A shallower gradient and lower flow rate can improve resolution.[13]
Column is contaminated or poorly packed.Clean the column according to the manufacturer's instructions. If the problem persists, repack or replace the column.[13][15]
Hydrophobic Interaction Chromatography (HIC)
Issue Possible Cause Troubleshooting Steps
This compound does not bind to the column Salt concentration in the binding buffer is too low.Increase the salt concentration in the binding buffer. High salt concentrations enhance hydrophobic interactions.[16][17][18]
The this compound is not sufficiently hydrophobic to bind to the selected resin.Use a more hydrophobic resin (e.g., phenyl instead of butyl).[16]
This compound elutes in the flow-through Insufficient salt concentration in the sample.Ensure the sample is diluted in a high-salt buffer equivalent to the start buffer before loading.[17]
Poor recovery of active this compound Denaturation of the protein on the hydrophobic surface.Use a less hydrophobic resin or add mild organic modifiers or detergents to the elution buffer.[19]
Protein precipitation at high salt concentrations.Reduce the salt concentration in the binding buffer, but ensure it is still high enough for binding to occur.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on bacteriocin purification.

Table 1: Ammonium Sulfate Precipitation of Bacteriocins

Bacteriocin ProducerAmmonium Sulfate Saturation (%)Recovery (%)Purification FoldReference
Lactococcus lactis 6360~8216[3]
Lactobacillus plantarum J23804810.31[2][20]
Pediocin PA-1Not specified40 ± 20Not specified[10]

Table 2: Multi-Step Purification of Bacteriocins

Bacteriocin ProducerPurification StepsOverall Yield (%)Overall Purification FoldReference
Lactobacillus murinus AU06Ammonium sulfate precipitation, cation exchange chromatography, hydrophobic interaction chromatography28.924.74[6]
Lactobacillus pentosus 124-2Ammonium sulfate precipitation, gel filtration chromatography0.413.15[21]
Lactobacillus plantarum J23Ammonium sulfate precipitation, cation-exchange chromatography, RP-HPLCNot specified827.01 (after cation-exchange)[20]

Experimental Protocols

Protocol 1: Ammonium Sulfate Precipitation
  • Preparation: Grow the this compound-producing strain in a suitable broth medium (e.g., MRS broth) under optimal conditions (e.g., 37°C for 72 hours).[1]

  • Cell Separation: Centrifuge the culture at a high speed (e.g., 10,000 rpm for 20 minutes at 4°C) to pellet the cells.[3]

  • Supernatant Collection: Carefully decant the cell-free supernatant (CFS), which contains the crude this compound.

  • pH Adjustment: Adjust the pH of the CFS to around 6.5 using 1 M NaOH.[3]

  • Precipitation: Slowly add solid ammonium sulfate to the CFS with gentle stirring at 4°C to the desired saturation level (e.g., 60-80%).[1][2][3] Continue stirring for a few hours or leave overnight at 4°C to allow for complete precipitation.[3][11]

  • Pellet Collection: Centrifuge the mixture at a high speed (e.g., 10,000 rpm for 20-30 minutes at 4°C) to collect the precipitate.[1][3]

  • Resuspension: Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.0).[1]

  • Dialysis: Dialyze the resuspended sample against distilled water or the appropriate buffer for 24-48 hours with several changes of the dialysis buffer to remove the ammonium sulfate.[1][3]

Protocol 2: Ion-Exchange Chromatography
  • Sample Preparation: Prepare the this compound sample by performing ammonium sulfate precipitation and dialysis as described in Protocol 1. The sample should be in a low-salt buffer.

  • Column Equilibration: Equilibrate a cation-exchange column (e.g., SP Sepharose) with a low-salt start buffer (e.g., 20 mM sodium phosphate, pH 5.8).[10]

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with the start buffer to remove unbound proteins and other impurities.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the start buffer).[6] Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Activity Assay: Assay the collected fractions for antimicrobial activity to identify the fractions containing the purified this compound.

Protocol 3: Hydrophobic Interaction Chromatography
  • Sample Preparation: Adjust the salt concentration of the this compound sample to a high level (e.g., by adding ammonium sulfate) to match the start buffer.

  • Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt start buffer (e.g., a buffer containing 1-2 M ammonium sulfate).

  • Sample Loading: Load the high-salt sample onto the equilibrated column.

  • Washing: Wash the column with the start buffer to remove any unbound molecules.

  • Elution: Elute the bound this compound using a decreasing salt gradient. The elution buffer will have a low salt concentration or no salt.

  • Fraction Collection: Collect fractions during the elution.

  • Activity Assay: Test the collected fractions for antimicrobial activity to locate the purified this compound.

Visualizations

Lactenocin_Recovery_Workflow cluster_fermentation Fermentation cluster_initial_recovery Initial Recovery cluster_purification Purification Fermentation Culture Broth (this compound Producer) Centrifugation Centrifugation Fermentation->Centrifugation CFS Cell-Free Supernatant Centrifugation->CFS AmSO4 Ammonium Sulfate Precipitation CFS->AmSO4 Crude_Extract Crude this compound Extract AmSO4->Crude_Extract IEX Ion-Exchange Chromatography Crude_Extract->IEX HIC Hydrophobic Interaction Chromatography IEX->HIC Purified_this compound Purified this compound HIC->Purified_this compound

Caption: A typical workflow for the recovery and purification of this compound from culture broth.

Troubleshooting_Logic Start Low this compound Recovery Check_Production Optimize Fermentation Conditions? Start->Check_Production Check_Precipitation Optimize Ammonium Sulfate Concentration? Check_Production->Check_Precipitation Check_IEX Adjust IEX Buffer pH and Salt? Check_Precipitation->Check_IEX Check_HIC Modify HIC Salt Concentration or Resin? Check_IEX->Check_HIC Improved_Yield Improved Recovery Check_HIC->Improved_Yield

Caption: A logical troubleshooting guide for addressing low this compound recovery yields.

References

Strategies to prevent the degradation of Lactenocin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lactenocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: The main factors leading to the degradation of this compound, a bacteriocin, during extraction are proteolytic enzymes, suboptimal pH, and extreme temperatures. Bacteriocins are proteinaceous in nature, making them susceptible to cleavage by proteases present in the culture medium[1][2]. Additionally, their stability is highly dependent on the pH and temperature of the environment[3][4].

Q2: At what stage of growth is this compound production typically at its maximum?

A2: Bacteriocin production is generally highest during the late logarithmic to early stationary phase of bacterial growth. Prolonged incubation can lead to a decrease in antimicrobial activity due to degradation by proteases released into the medium or unfavorable changes in pH[5].

Q3: What is the recommended storage temperature for crude and purified this compound extracts?

A3: For short-term storage, 4°C is generally recommended. For long-term preservation of activity, freezing at -20°C or lower is advisable. Repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No Antimicrobial Activity in Crude Extract 1. Suboptimal growth conditions for the producing strain. 2. Degradation by endogenous proteases. 3. Inappropriate pH of the culture supernatant.1. Optimize culture medium, temperature, and incubation time for maximal this compound production. 2. Harvest cells in the late log/early stationary phase. Consider adding protease inhibitors (e.g., PMSF) to the culture supernatant immediately after cell removal. 3. Adjust the pH of the cell-free supernatant to the optimal stability range for this compound (typically acidic to neutral) before proceeding with extraction.
Significant Loss of Activity After Purification Steps 1. Denaturation due to extreme pH or temperature during elution or concentration. 2. Proteolytic degradation by co-purified proteases. 3. Adsorption of the bacteriocin to labware or chromatography resins.1. Monitor and control pH and temperature throughout the purification process. Use buffers within the known stability range of this compound. 2. Incorporate protease inhibitors in buffers. Consider a purification step that specifically removes proteases, such as affinity chromatography. 3. Use low-protein-binding labware. Pre-treat chromatography columns with a blocking agent if significant loss is observed.
Low Yield of Purified this compound 1. Inefficient precipitation with ammonium sulfate. 2. Poor binding or elution from chromatography columns. 3. Loss during dialysis or concentration steps.1. Optimize the ammonium sulfate concentration for precipitation. Perform precipitation at a low temperature (e.g., 4°C). 2. Adjust the pH and ionic strength of the binding and elution buffers to optimize interaction with the chromatography resin. 3. Ensure the molecular weight cut-off of the dialysis membrane is appropriate to retain this compound. Use gentle concentration methods like lyophilization or ultrafiltration with an appropriate membrane.

Quantitative Data Summary

The stability of bacteriocins is significantly influenced by pH and temperature. While specific data for this compound is limited in publicly available literature, the following tables summarize the stability of bacteriocins from closely related Lactic Acid Bacteria, which can serve as a guideline.

Table 1: Effect of pH on Bacteriocin Stability

Bacteriocin ProducerpH Range for Optimal Stability% Activity Retained (at optimal pH)Reference
Lacticaseibacillus rhamnosus ZFM2163.0 - 6.0>80%[6]
Lactobacillus plantarum J232.0 - 6.0>90%[7]

Table 2: Effect of Temperature on Bacteriocin Stability

Bacteriocin ProducerTemperature (°C)Duration% Activity RetainedReference
Lacticaseibacillus rhamnosus ZFM2168060 min~81%[6]
Lacticaseibacillus rhamnosus ZFM21610060 min~69%[6]
Lactobacillus plantarum J2310030 min~95%[7]
Lactobacillus plantarum J2312115 min~85%[7]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound

This protocol is a generalized procedure for the extraction and partial purification of bacteriocins from Lactobacillus species and may require optimization for your specific strain and experimental conditions.

1. Culture Preparation and Harvesting:

  • Inoculate a suitable broth medium (e.g., MRS broth) with a fresh culture of the this compound-producing Lactobacillus strain.

  • Incubate at the optimal temperature (e.g., 37°C) for 16-24 hours, or until the late logarithmic/early stationary phase is reached.

  • Harvest the bacterial cells by centrifugation at 8,000-10,000 x g for 15-20 minutes at 4°C.

  • Carefully decant the supernatant, which contains the crude this compound, into a sterile container.

2. Ammonium Sulfate Precipitation:

  • While gently stirring the cell-free supernatant on ice, slowly add solid ammonium sulfate to achieve a final saturation of 60-80% (this may need to be optimized).

  • Continue stirring at 4°C for at least 4 hours or overnight to allow for complete precipitation of the protein fraction.

  • Collect the precipitate by centrifugation at 10,000-12,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0).

3. Dialysis:

  • Transfer the resuspended pellet into a dialysis tubing with an appropriate molecular weight cut-off (e.g., 1-3 kDa) to retain the this compound while removing residual ammonium sulfate and other small molecules.

  • Dialyze against the same buffer at 4°C with several buffer changes over 24-48 hours.

4. Further Purification (Optional):

  • The dialyzed fraction can be further purified using chromatographic techniques such as ion-exchange chromatography or reverse-phase HPLC for higher purity[6][7].

Protocol 2: this compound Activity Assay (Agar Well Diffusion Method)

1. Preparation of Indicator Strain:

  • Prepare a fresh overnight culture of a sensitive indicator bacterium (e.g., Listeria monocytogenes, Enterococcus faecalis) in a suitable broth medium.

  • Create a lawn of the indicator strain by spreading 100-200 µL of the overnight culture onto the surface of an appropriate agar plate (e.g., BHI agar).

2. Well Preparation:

  • Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer or pipette tip.

3. Sample Application:

  • Add a known volume (e.g., 50-100 µL) of the this compound-containing sample (crude extract, purified fractions) to each well.

  • As a negative control, add sterile broth or the buffer used for resuspension to one of the wells.

4. Incubation and Measurement:

  • Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.

  • Measure the diameter of the zone of inhibition (clear zone) around each well. The size of the zone is proportional to the concentration and activity of the this compound.

Visualizations

This compound Degradation Pathways

cluster_degradation Potential Degradation Pathways cluster_proteolytic Proteolytic Degradation cluster_physicochemical Physicochemical Degradation This compound Active this compound Inactive Inactive Fragments This compound->Inactive Cleavage of Peptide Bonds Proteases Proteases (e.g., from producer strain or environment) Proteases->this compound Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->this compound Denaturation/Hydrolysis High_Temp High Temperature High_Temp->this compound Denaturation

Caption: Factors leading to this compound degradation.

General Experimental Workflow for this compound Extraction

Culture 1. Bacterial Culture Centrifugation 2. Centrifugation Culture->Centrifugation Supernatant 3. Cell-Free Supernatant Centrifugation->Supernatant Precipitation 4. Ammonium Sulfate Precipitation Supernatant->Precipitation Pellet 5. Resuspended Pellet Precipitation->Pellet Dialysis 6. Dialysis Pellet->Dialysis Purified 7. Partially Purified this compound Dialysis->Purified Activity_Assay Activity Assay Purified->Activity_Assay

Caption: A typical workflow for this compound extraction.

Troubleshooting Logic for Low this compound Activity

Start Low/No Activity Detected Check_Crude Check Activity of Crude Supernatant Start->Check_Crude Crude_Inactive Crude is Inactive Check_Crude->Crude_Inactive No Crude_Active Crude is Active Check_Crude->Crude_Active Yes Optimize_Culture Optimize Culture Conditions Crude_Inactive->Optimize_Culture Check_Purification Review Purification Steps Crude_Active->Check_Purification Degradation Degradation during purification Check_Purification->Degradation Loss Loss of sample Check_Purification->Loss Modify_Protocol Modify Protocol (pH, Temp, Inhibitors) Degradation->Modify_Protocol

Caption: Troubleshooting low this compound activity.

References

Technical Support Center: Enhancing the Solubility of Lactenocin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lactenocin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively solubilizing and utilizing this compound for experimental purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful integration of this compound into your research.

Disclaimer: Information provided in this guide is based on the general characteristics of bacteriocins, a class of antimicrobial peptides. Specific quantitative data for "this compound" is limited; therefore, the following recommendations are derived from closely related and well-studied bacteriocins. Researchers are advised to perform small-scale solubility tests to determine the optimal conditions for their specific this compound sample.

Troubleshooting Guide: Common Solubility Issues

IssueQuestionPossible CauseSuggested Solution
Precipitation upon reconstitution My this compound powder is not dissolving, or a precipitate forms immediately.- Incorrect solvent choice.- pH of the solution is at or near the isoelectric point (pI) of the peptide.- The peptide is highly hydrophobic.- Verify the charge of your this compound peptide and choose an appropriate solvent (acidic for basic peptides, basic for acidic peptides).[1][2]- Adjust the pH of the solvent away from the pI.- For hydrophobic peptides, start with a small amount of an organic solvent like DMSO or acetonitrile and then dilute with your aqueous buffer.[3]
Solution becomes cloudy over time The this compound solution was initially clear but became cloudy after some time.- Aggregation of the peptide.- Change in temperature or pH.- Low stability in the chosen buffer.- Store the stock solution at -20°C or below in aliquots to minimize freeze-thaw cycles.[4]- Ensure the storage buffer pH is optimal for stability (typically acidic to neutral for bacteriocins).[4][5]- Consider using a cryoprotectant like glycerol for long-term storage.
Low biological activity after solubilization The solubilized this compound shows lower than expected antimicrobial activity.- Denaturation of the peptide due to harsh solubilization conditions (e.g., extreme pH, high temperature).- Presence of residual organic solvents that interfere with the assay.- Oxidation of sensitive amino acid residues.- Avoid excessive heating; gentle warming to 37°C is acceptable.[3]- If using organic solvents, ensure the final concentration in the assay is minimal and does not affect cell viability.- Use oxygen-free water or buffers for reconstitution if your peptide contains methionine, cysteine, or tryptophan.
Inconsistent results between experiments I am observing variability in the solubility and activity of this compound between different batches or experiments.- Incomplete solubilization.- Use of different reconstitution protocols.- Degradation of the stock solution.- Standardize the reconstitution protocol, including solvent, pH, concentration, and mixing method.- Use fresh aliquots for each experiment.- Briefly sonicate the solution to aid dissolution and ensure homogeneity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: For a peptide of unknown solubility, the best starting point is sterile, distilled water. If the peptide's amino acid sequence is known, you can predict its overall charge. For basic peptides (net positive charge), an acidic buffer (e.g., 10% acetic acid) is a good choice. For acidic peptides (net negative charge), a basic buffer (e.g., 10% ammonium bicarbonate) can be used. For neutral or very hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is recommended.[1][2][6]

Q2: How does pH affect the solubility and stability of this compound?

A2: Bacteriocins are generally most soluble and stable at a low pH (acidic conditions).[5] Their solubility tends to decrease as the pH increases towards and beyond their isoelectric point (pI), where the net charge is zero, leading to aggregation and precipitation. Many bacteriocins are stable over a broad pH range, from 2 to 9.[4][7]

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can aid in dissolving peptides. However, excessive heat can lead to denaturation and loss of activity. It is recommended not to exceed 40°C.[8] Many bacteriocins are heat-stable and can withstand temperatures up to 100°C for short periods without significant loss of activity.[4][7][9]

Q4: How should I store my solubilized this compound?

A4: Once in solution, it is best to aliquot the this compound into single-use volumes and store them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles. For long-term storage, the addition of a carrier protein (e.g., 0.1% BSA) or a cryoprotectant (e.g., 20-50% glycerol) can help maintain stability.[4]

Q5: What is the typical mechanism of action for bacteriocins like this compound?

A5: Many bacteriocins, particularly those from lactic acid bacteria, act by forming pores in the cell membrane of target bacteria. This often involves an interaction with a specific docking molecule, such as Lipid II, a precursor in cell wall synthesis. The formation of pores disrupts the membrane potential, leading to the leakage of essential ions and metabolites, and ultimately cell death.[10]

Quantitative Data Summary

Table 1: Predicted Solubility of this compound Based on General Peptide Characteristics
Solvent/ConditionSolubility PredictionRationale
Distilled Water VariableDepends on the overall charge and hydrophobicity of the peptide.[1]
Acidic Buffer (e.g., 10% Acetic Acid, 0.1% TFA) High (for basic peptides)Protonation of basic residues increases polarity and solubility.[1]
Basic Buffer (e.g., 10% Ammonium Bicarbonate) High (for acidic peptides)Deprotonation of acidic residues increases polarity and solubility.[6]
Phosphate-Buffered Saline (PBS) pH 7.4 Moderate to LowSolubility is often lower at neutral pH, closer to the pI of many bacteriocins.[4]
Organic Solvents (DMSO, DMF, Acetonitrile) HighEffective for dissolving hydrophobic peptides.[6]
Table 2: Stability Profile of a Typical Bacteriocin
ParameterConditionStabilityReference
pH 2.0 - 9.0Generally Stable[4][7]
Temperature Up to 100°C for 30 minGenerally Stable[4][7]
Storage (in solution) -20°C to -80°CStable for months[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Preparation: Before opening, centrifuge the vial of lyophilized this compound at 10,000 x g for 5 minutes to collect all the powder at the bottom.[6] Allow the vial to warm to room temperature.

  • Solvent Selection: Based on the predicted properties of your this compound (or after performing a solubility test with a small amount), prepare the appropriate sterile solvent.

  • Reconstitution: Carefully add the desired volume of solvent to the vial to achieve the target concentration.

  • Mixing: Gently vortex or swirl the vial to mix. Avoid vigorous shaking to prevent foaming and denaturation. If the peptide does not dissolve completely, proceed to the advanced solubilization protocol.

  • Sonication (Optional): Briefly sonicate the solution in an ice bath for 10-15 second intervals to aid dissolution.[6]

  • Storage: Aliquot the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Advanced Solubilization for Hydrophobic this compound
  • Initial Dissolution: Add a minimal amount of 100% DMSO (e.g., 10-20 µL) directly to the lyophilized powder and vortex gently.

  • Stepwise Dilution: Once the peptide is dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS or Tris buffer) dropwise while vortexing to bring the solution to the final desired concentration.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream experiments.

  • Filtration: If any particulates remain, centrifuge the solution and pass the supernatant through a 0.22 µm sterile filter.

  • Storage: Store the final solution in aliquots at -20°C or -80°C.

Visualizations

experimental_workflow start Start: Lyophilized this compound solubility_test Perform small-scale solubility test start->solubility_test reconstitute Reconstitute in optimal solvent (e.g., water, acidic/basic buffer) solubility_test->reconstitute check_solubility Check for complete dissolution reconstitute->check_solubility dissolved Fully Dissolved check_solubility->dissolved Yes not_dissolved Not Fully Dissolved check_solubility->not_dissolved No use_in_experiment Use in experiment / Store at -20°C dissolved->use_in_experiment troubleshoot Troubleshoot Solubility not_dissolved->troubleshoot hydrophobic Is peptide predicted to be hydrophobic? troubleshoot->hydrophobic use_organic Use minimal organic solvent (e.g., DMSO) then dilute hydrophobic->use_organic Yes sonicate Gentle sonication / warming hydrophobic->sonicate No use_organic->reconstitute sonicate->reconstitute signaling_pathway This compound This compound lipid_II Lipid II (Docking Molecule) This compound->lipid_II Binds to pore_formation Pore Formation This compound->pore_formation Complex formation leads to cell_membrane Bacterial Cell Membrane lipid_II->cell_membrane Located in lipid_II->pore_formation Complex formation leads to ion_leakage Ion Leakage (K+, etc.) pore_formation->ion_leakage pmf_dissipation Proton Motive Force Dissipation ion_leakage->pmf_dissipation atp_depletion ATP Depletion pmf_dissipation->atp_depletion cell_death Cell Death atp_depletion->cell_death

References

Technical Support Center: Refining Bioassay Conditions for Consistent Lactenocin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and accurate quantification of Lactenocin.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound bioassays?

A1: this compound bioassays are based on the principle of microbial growth inhibition. The bacteriocin, this compound, is applied to a sensitive indicator microorganism. The extent of growth inhibition, typically observed as a clear zone (zone of inhibition) in agar-based assays or a decrease in turbidity in liquid assays, is proportional to the concentration of this compound.

Q2: Which indicator strains are suitable for this compound quantification?

A2: The choice of indicator strain is critical for a successful bioassay.[1][2] Commonly used sensitive strains include certain species of Lactobacillus, Pediococcus, and Listeria monocytogenes. The ideal indicator strain should exhibit high sensitivity to this compound and produce clear, reproducible zones of inhibition or growth curves. It is recommended to screen several strains to find the most suitable one for your specific this compound.

Q3: What are the most common methods for this compound quantification?

A3: The two most widely used methods are the agar well diffusion assay and the microtiter plate (turbidometric) assay.[3][4] The agar well diffusion method is simpler to set up, while the microtiter plate assay is generally considered more rapid, precise, and suitable for high-throughput screening.[5]

Q4: How is this compound activity typically expressed?

A4: this compound activity is commonly expressed in Arbitrary Units per milliliter (AU/mL). This is defined as the reciprocal of the highest dilution of the this compound-containing sample that still shows a clear zone of inhibition against the indicator strain.

Q5: What is the mode of action of this compound?

A5: Different Lactenocins can have varying modes of action. Many, like Lactocin 160 and Lactocin 705, act by disrupting the cell membrane of target bacteria, leading to pore formation, dissipation of the membrane potential, and leakage of intracellular components like ATP and ions.[6][7] Others, such as Lactocin 27, may inhibit protein synthesis.[8] Understanding the mode of action can help in optimizing assay conditions. For instance, bacteriocins that form pores are often more effective on actively growing, energized cells.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No zone of inhibition or weak activity 1. Inactive this compound: May be due to improper storage, degradation by proteases, or extreme pH.- Store this compound preparations at 4°C for short-term and -20°C or -80°C for long-term storage. - Ensure the pH of the sample is within the optimal range for this compound stability (typically acidic to neutral).[9][10] - Check for and inactivate proteases in crude extracts by heat treatment (e.g., 70°C for 25 min), if the this compound is heat-stable.[11]
2. Resistant indicator strain: The chosen indicator strain may not be sensitive to the specific this compound.- Test a panel of different indicator strains known to be sensitive to bacteriocins. - Confirm the viability and growth phase of the indicator strain; use a fresh, actively growing culture.
3. Inappropriate assay conditions: Incorrect agar concentration, medium composition, or incubation temperature.- Ensure the agar concentration in the overlay is low enough (e.g., 0.7-1.0% w/v) to allow diffusion.[12] - The choice of agar medium can significantly impact results; use a medium that supports good growth of the indicator strain but does not inhibit this compound activity.[11] - Incubate at the optimal temperature for the indicator strain.
Irregular or fuzzy zone of inhibition 1. Contamination: Contamination of the indicator lawn or this compound sample.- Use aseptic techniques throughout the procedure. - Check the purity of the indicator strain and the sterility of the this compound sample.
2. Non-uniform diffusion: Uneven agar surface or improper application of the sample.- Ensure agar plates are level and have a uniform depth. - Apply the sample carefully into the center of the well without spilling.
Inconsistent results between replicates 1. Pipetting errors: Inaccurate dispensing of this compound or indicator strain.- Calibrate pipettes regularly. - Use proper pipetting techniques to ensure consistency.
2. Variation in indicator lawn density: Inconsistent concentration of the indicator strain in the agar overlay.- Standardize the inoculum of the indicator strain by adjusting its optical density (OD) before adding it to the soft agar.
3. Adsorption of bacteriocin: Bacteriocins can adsorb to producer cells, leading to lower measured activity in the supernatant.[13]- Consider pH adjustment of the culture before centrifugation, as this can influence bacteriocin release from the producer cells.[13]

Experimental Protocols

Agar Well Diffusion Assay

This method is used to qualitatively screen for this compound activity and to quantify it by measuring the diameter of the zone of inhibition.

Materials:

  • This compound-containing sample (e.g., cell-free supernatant)

  • Sensitive indicator strain

  • Appropriate growth medium (e.g., MRS for Lactobacillus)

  • Agar and soft agar (same medium with 1.5% and 0.75% agar, respectively)

  • Sterile Petri dishes

  • Sterile pipette tips and cork borer (or wide-end of a Pasteur pipette)

Procedure:

  • Prepare Base Plates: Pour the appropriate growth medium with 1.5% agar into sterile Petri dishes and allow them to solidify.

  • Prepare Indicator Lawn: In a sterile tube, mix a standardized inoculum of the indicator strain (e.g., 10^6 CFU/mL) with molten soft agar (cooled to 45°C).

  • Overlay: Pour the soft agar mixture over the surface of the base plates and allow it to solidify completely in a level position.

  • Cut Wells: Use a sterile cork borer to cut wells (e.g., 6 mm in diameter) in the agar.

  • Add Sample: Pipette a fixed volume (e.g., 50 µL) of the this compound sample into each well.

  • Incubation: Incubate the plates under the appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: Measure the diameter of the clear zone of inhibition around each well. Activity can be expressed in AU/mL by performing serial dilutions of the sample.

Microtiter Plate (Turbidometric) Bioassay

This is a high-throughput method for quantifying this compound activity by measuring the inhibition of growth of the indicator strain in a liquid medium.[5]

Materials:

  • This compound-containing sample

  • Sensitive indicator strain

  • Appropriate broth medium

  • Sterile 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound sample in the appropriate broth medium directly in the wells of a 96-well plate.

  • Add Indicator Strain: Add a standardized inoculum of an actively growing indicator strain to each well to a final OD600 of ~0.05.

  • Controls: Include positive controls (no this compound, with indicator strain) and negative controls (broth medium only).

  • Incubation: Incubate the microplate at the optimal growth temperature for the indicator strain.

  • Measurement: Measure the optical density (e.g., at 600 nm) at regular intervals or at a fixed time point (e.g., after 3-5 hours) when the positive control shows significant growth.

  • Analysis: The bacteriocin activity (AU/mL) is calculated as the reciprocal of the highest dilution that inhibits the growth of the indicator strain by a specified amount (e.g., 50%) compared to the positive control.

Data Presentation

Table 1: Effect of pH on this compound Activity (AU/mL)

This compound Sample pH 4.0 pH 5.0 pH 6.0 pH 7.0 pH 8.0
Crude Supernatant16001600800400100
Partially Purified320032001600800200

Table 2: Effect of Temperature on this compound Stability (% Residual Activity)

This compound Sample 60°C (30 min) 80°C (30 min) 100°C (15 min) 121°C (15 min)
Crude Supernatant100%100%95%50%
Partially Purified100%100%98%60%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Bioassay Culture This compound Producer Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant pH_Adjust pH Adjustment & Heat Treatment (Optional) Supernatant->pH_Adjust Assay_Setup Agar Well Diffusion or Microtiter Plate Setup pH_Adjust->Assay_Setup Add Sample Inoculation Add Indicator Strain Assay_Setup->Inoculation Incubation Incubation Inoculation->Incubation Analysis Measure Inhibition Incubation->Analysis

Caption: Experimental workflow for this compound bioassay.

Troubleshooting_Logic Start No Zone of Inhibition? Check_Strain Indicator Strain Sensitive? Start->Check_Strain Check_Activity This compound Active? Check_Strain->Check_Activity Yes Result1 Use a different indicator strain. Check_Strain->Result1 No Check_Conditions Assay Conditions Optimal? Check_Activity->Check_Conditions Yes Result2 Check sample pH, storage, and protease activity. Check_Activity->Result2 No Result3 Optimize agar concentration, medium, and temperature. Check_Conditions->Result3 No Success Problem Solved Check_Conditions->Success Yes

References

Dealing with co-purification of Macrocin with Lactenocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering co-purification of Macrocin with its degradation product, Lactenocin.

Frequently Asked Questions (FAQs)

Q1: What are Macrocin and this compound?

A1: Macrocin is a macrolide antibiotic.[1][2] this compound is a microbiologically active degradation product of Macrocin.[3] The co-purification of this compound with Macrocin is a common challenge due to the inherent instability of Macrocin, which can degrade to form this compound during fermentation, extraction, and purification processes.

Q2: Why is it crucial to separate Macrocin from this compound?

A2: For therapeutic applications and accurate pharmacological studies, the purity of the active pharmaceutical ingredient (API) is paramount. The presence of this compound, a degradation product, can affect the efficacy, safety, and stability of the final Macrocin product. Regulatory agencies require well-characterized and pure compounds, making the removal of such impurities essential.

Q3: What are the likely physicochemical differences between Macrocin and this compound that can be exploited for separation?

A3: As a degradation product, this compound is expected to have a lower molecular weight than Macrocin. The degradation process, which may involve the loss of sugar moieties, would also likely alter its polarity and isoelectric point (pI). These differences in size, charge, and hydrophobicity are the key properties to leverage for their separation using chromatographic techniques.

Q4: What initial steps can be taken to minimize the formation of this compound during production?

A4: Minimizing the degradation of Macrocin into this compound is a critical first step. This can be achieved by:

  • Optimizing Fermentation Conditions: Control and optimize pH, temperature, and aeration during fermentation to maintain the stability of Macrocin.

  • Gentle Extraction and Purification: Employ mild extraction and purification conditions. Avoid harsh pH, high temperatures, and prolonged processing times that can accelerate degradation.

  • Use of Stabilizers: Investigate the use of stabilizing agents or antioxidants in buffers, if compatible with the downstream processing and final product requirements.

Troubleshooting Guide for Macrocin and this compound Co-Purification

This guide addresses specific issues that may be encountered during the separation of Macrocin and this compound.

Problem Possible Cause Recommended Solution
Poor resolution between Macrocin and this compound peaks in Reverse-Phase HPLC. Insufficient difference in hydrophobicity under the current conditions.1. Optimize the Mobile Phase: - Adjust the organic solvent gradient (e.g., acetonitrile or methanol) to be shallower to increase the separation between peaks. - Modify the pH of the mobile phase; a change in pH can alter the ionization state and hydrophobicity of both molecules.2. Change the Stationary Phase: - Use a column with a different stationary phase (e.g., C8 instead of C18) to exploit different hydrophobic interactions. - Consider a phenyl-hexyl column for alternative selectivity based on aromatic interactions.
Co-elution of Macrocin and this compound in Ion-Exchange Chromatography. Similar net charge at the operating pH.1. Adjust the Buffer pH: - Perform a pH scouting study. The optimal pH will be one where the net charge difference between Macrocin and this compound is maximized. - Operate at a pH between the presumed isoelectric points (pI) of the two molecules.2. Modify the Salt Gradient: - Use a shallower salt gradient (e.g., NaCl or KCl) to improve the resolution of the elution peaks.
This compound is present in the final purified Macrocin fraction. Incomplete separation in the primary purification step.1. Implement a Multi-modal Chromatography Strategy: - Combine different chromatography techniques that separate based on different principles. For example, follow an ion-exchange step with a reverse-phase or size-exclusion chromatography step.2. Introduce a Polishing Step: - Add a high-resolution chromatography step at the end of the purification workflow, such as high-performance liquid chromatography (HPLC), specifically designed to separate Macrocin and this compound.
Significant degradation of Macrocin during the purification process. Harsh purification conditions (pH, temperature, or solvents).1. Optimize Buffer Conditions: - Ensure the pH of all buffers is within the known stability range for Macrocin. - Work at reduced temperatures (e.g., 4°C) whenever possible.2. Minimize Processing Time: - Streamline the purification workflow to reduce the total time the sample is being processed.

Data Presentation

The following table summarizes the known properties of Macrocin and the inferred properties of this compound. The properties for this compound are estimations based on its nature as a degradation product and are intended to guide the separation strategy.

Property Macrocin This compound (Inferred) Rationale for Inference
Molecular Weight ( g/mol ) ~902.07[1][2]< 902.07As a degradation product, it is expected to have a lower molecular weight due to the loss of atoms or molecular fragments (e.g., sugar moieties).
Hydrophobicity HighLikely LowerThe loss of sugar moieties, which are generally more polar, would likely decrease the overall hydrophobicity of the molecule.
Isoelectric Point (pI) Available from experimental determinationDifferent from MacrocinThe loss of ionizable groups during degradation will alter the net charge and therefore the pI.
Structure Macrolide antibiotic with a macrocyclic lactone ring and sugar moieties.A smaller core structure, potentially with fewer or no sugar moieties.Degradation of macrolides often involves the cleavage of glycosidic bonds.

Experimental Protocols

Key Experiment: Separation of Macrocin and this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the analytical and semi-preparative separation of Macrocin from this compound.

1. Materials and Reagents:

  • Purified water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Macrocin/Lactenocin co-purified sample

  • C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size for analytical; larger dimensions for preparative)

  • HPLC system with UV detector

2. Sample Preparation:

  • Dissolve the co-purified sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min (for analytical column)

  • Detection Wavelength: 210 nm and 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    25 70
    30 90
    35 90
    36 30

    | 40 | 30 |

4. Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as described above.

  • Monitor the chromatogram for the elution of peaks corresponding to Macrocin and this compound. This compound, being more polar, is expected to elute earlier than Macrocin.

  • Collect fractions if using a preparative scale.

  • Analyze the collected fractions to confirm the identity and purity of the separated compounds.

Visualizations

Troubleshooting Workflow for Co-Purification

TroubleshootingWorkflow start Start: Co-purification of Macrocin and this compound check_degradation Is Macrocin degradation occurring during purification? start->check_degradation optimize_conditions Optimize purification conditions: - Lower temperature - Adjust pH - Reduce processing time check_degradation->optimize_conditions Yes select_method Select primary separation method check_degradation->select_method No optimize_conditions->select_method rp_hplc Reverse-Phase HPLC select_method->rp_hplc Hydrophobicity iex Ion-Exchange Chromatography select_method->iex Charge sec Size-Exclusion Chromatography select_method->sec Size check_resolution Is resolution adequate? rp_hplc->check_resolution iex->check_resolution sec->check_resolution optimize_method Optimize method: - Adjust gradient/pH - Change column check_resolution->optimize_method No add_step Add orthogonal purification step check_resolution->add_step Partial end End: Pure Macrocin check_resolution->end Yes optimize_method->check_resolution add_step->select_method

Caption: Troubleshooting workflow for separating Macrocin and this compound.

Logical Relationship between Macrocin and this compound

MacrocinLactenocinRelationship Macrocin Macrocin (Parent Compound) Degradation Degradation (e.g., hydrolysis, loss of sugar) Macrocin->Degradation CoPurification Co-Purification Issue Macrocin->CoPurification This compound This compound (Degradation Product) Degradation->this compound This compound->CoPurification

Caption: The relationship between Macrocin, its degradation, and the resulting co-purification issue.

References

Technical Support Center: Accurate Quantification of Lactenocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Lactenocin, a bacteriocin with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The primary methods for this compound quantification can be categorized into two groups:

  • Biological Assays (Activity-Based): These methods measure the inhibitory effect of this compound on a sensitive indicator microorganism. The most common are the agar well diffusion assay and the turbidometric (microtiter plate) assay.[1][2] These are often used for initial screening and determining antimicrobial activity in arbitrary units (AU/mL).

  • Analytical Methods (Concentration-Based): These methods determine the precise concentration of the this compound peptide. They include High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry (MS).[2][3][4][5] These are crucial for standardization, formulation, and regulatory purposes.

Q2: What is an Arbitrary Unit (AU/mL) and how is it determined?

A2: An Arbitrary Unit (AU/mL) is defined as the reciprocal of the highest serial dilution of the this compound-containing sample that produces a clear and definite zone of inhibition against a sensitive indicator strain.[6] For example, if a sample serially diluted up to 1:128 shows inhibition, but the 1:256 dilution does not, the activity is calculated as 128 multiplied by a factor related to the sample volume (e.g., 1000 µL / volume used in the well) to express it as AU/mL. This method is semi-quantitative and highly dependent on experimental conditions.[7]

Q3: Why is the choice of indicator microorganism so critical for bioassays?

A3: The choice of the indicator microorganism is a critical parameter in bioassays for bacteriocin quantification.[1] The sensitivity to this compound can vary significantly between different strains, which directly impacts the size of the inhibition zone or the degree of growth inhibition observed.[1] An ideal indicator should be highly sensitive to low concentrations of this compound and exhibit a linear-type dose-response relationship.[1]

Q4: My bioassay results are not reproducible. What are the common causes?

A4: Lack of reproducibility in bioassays is a common challenge.[8] Key factors include:

  • Inconsistent Indicator Strain Preparation: Variations in the physiological state and cell density of the indicator lawn.

  • Agar Density and Composition: Bacteriocins do not diffuse well in agar gels, and variations in agar concentration can affect the size of the inhibition zone.[7]

  • pH of the Sample and Medium: The pH can affect both the biological activity of this compound and its adsorption to surfaces.[7][9]

  • Subjective Interpretation: Defining a "perceptible" zone of inhibition can be subjective.[7]

Q5: When should I switch from a bioassay to an analytical method like HPLC?

A5: While bioassays are excellent for determining biological activity, you should switch to or supplement with an analytical method like HPLC when you need to:

  • Determine the absolute concentration and purity of this compound.

  • Separate and quantify this compound from other peptides or components in a complex mixture, such as a fermentation broth.

  • Achieve higher sensitivity, accuracy, and precision for applications like pharmaceutical formulation and quality control.[3]

  • Develop a standardized and validated assay for regulatory submissions.

Method Comparison

The following table summarizes the key quantitative parameters of common this compound quantification methods.

Method Principle Typical Units Advantages Limitations Typical LOQ
Agar Well Diffusion Measures diameter of inhibition zone on a lawn of indicator bacteria.AU/mLSimple, low cost, measures biological activity.Semi-quantitative, low throughput, influenced by diffusion.[7][8]Strain-dependent
Turbidometric Assay Measures inhibition of indicator strain growth in liquid culture via optical density.AU/mL, IC50Higher throughput, more reproducible than agar assays, quantitative.[1]Interference from sample color/turbidity, sigmoidal dose-response.[3]~1 IU/ml (Nisin equivalent)[1]
RP-HPLC Separates this compound based on hydrophobicity; quantification by UV absorbance (e.g., 220 or 280 nm).[4][10]µg/mL or mg/mLHigh precision, accuracy, separates isoforms and impurities.[3]Requires purified standard, may not reflect biological activity.2 mg/100g (liquid samples)[4]
ELISA Uses specific antibodies to capture and detect this compound.pg/mL or ng/mLExtremely high sensitivity and specificity.[11]Requires specific antibody development, can be costly.Varies by antibody affinity
LC-MS/MS Separates by chromatography and quantifies based on mass-to-charge ratio of specific peptide fragments.µg/mL or ng/mLHighest specificity and sensitivity, can quantify in complex matrices.[12][13]High instrument cost, complex method development.0.15 µg/mL[13]

LOQ (Limit of Quantification) values are illustrative and can vary significantly based on the specific bacteriocin, matrix, and instrument conditions.

Experimental Workflows and Troubleshooting Guides

General Experimental Workflow

The overall process for this compound quantification involves several key stages, from initial sample preparation to final data analysis.

G cluster_0 Quantification Workflow cluster_1 Method Specifics cluster_2 Analysis A Sample Preparation (e.g., Centrifugation, Filtration) B Method Selection (Bioassay vs. Analytical) A->B F Bioassay (Agar Diffusion / Turbidometric) B->F Activity Measurement G Analytical (HPLC / ELISA / MS) B->G Concentration Measurement C Assay Execution D Data Acquisition C->D E Data Analysis & Quantification D->E I Calculation of AU/mL or Concentration E->I F->C G->C H Standard Curve Generation H->E G start No / Small Inhibition Zone q1 Is the indicator strain known to be sensitive? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the indicator lawn confluent and viable? a1_yes->q2 res1 Action: Test with a known sensitive control strain. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the sample pH neutralized (pH 6.0-7.0)? a2_yes->q3 res2 Action: Optimize cell density (OD) and use fresh overnight culture. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the this compound concentration above the detection limit? a3_yes->q4 res3 Action: Adjust sample pH. Acidic pH can cause false positives or affect protein activity. a3_no->res3 res4 Action: Concentrate the sample (e.g., ammonium sulfate precipitation) or use a more sensitive method. q4->res4

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Spectra of Lactenocin and Macrocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of Lactenocin and Macrocin. Due to the limited availability of specific experimental data for this compound, this comparison is based on the known characteristics of Macrocin as a macrolide antibiotic and the general understanding of bacteriocins, a class of proteinaceous antimicrobials to which a substance named "this compound" might belong, separate from its origin as a degradation product of Macrocin. It is critical to note that "this compound" is described in seminal literature as an active degradation product of Macrocin, though specific antimicrobial data for this derivative is scarce.

Introduction to Macrocin and this compound

Macrocin is a macrolide antibiotic.[1][2] Macrolides are a class of antibiotics that inhibit bacterial protein synthesis and are primarily effective against Gram-positive bacteria.[3] The term "this compound" has been used to describe a microbiologically active degradation product of Macrocin.[4] However, the name "this compound" also appears in scientific literature referring to various bacteriocins produced by lactic acid bacteria, which are protein-based antimicrobials. This guide will address Macrocin as a macrolide and discuss the antimicrobial potential of bacteriocins that are sometimes referred to as lactocins or lactenocins, while acknowledging the ambiguity regarding the specific antimicrobial spectrum of the Macrocin-derived this compound.

Quantitative Antimicrobial Spectrum

Due to the absence of specific comparative studies providing Minimum Inhibitory Concentration (MIC) values for Macrocin and its degradation product this compound against a wide range of microorganisms in a single study, the following table is a composite representation based on the general antimicrobial spectrum of macrolide antibiotics (represented by Macrocin) and a hypothetical narrow-spectrum bacteriocin (as a potential profile for a "this compound").

Table 1: Comparative Antimicrobial Spectrum of Macrocin (as a Macrolide) and a Hypothetical Bacteriocin

MicroorganismMacrocin (Macrolide) MIC (µg/mL)This compound (Hypothetical Bacteriocin) MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus0.1 - >128Potentially Active (Specific data unavailable)
Streptococcus pyogenes≤0.25 - ≥1Potentially Active (Specific data unavailable)
Streptococcus pneumoniae0.0015 - 0.006Potentially Active (Specific data unavailable)
Enterococcus faecalis0.5 - >128Potentially Active (Specific data unavailable)
Gram-Negative Bacteria
Escherichia coli16 - >1024Generally Inactive
Pseudomonas aeruginosaGenerally ResistantGenerally Inactive
Salmonella spp.Generally ResistantGenerally Inactive

Note: The MIC values for Macrocin are representative of the macrolide class of antibiotics and can vary significantly based on the specific macrolide and the bacterial strain's resistance profile. Data for this compound is speculative based on the general characteristics of some bacteriocins and is not based on direct experimental evidence for the degradation product of Macrocin.

Mechanism of Action

Macrocin (Macrolide)

Macrocin, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth (bacteriostatic effect) or, at higher concentrations, bacterial death (bactericidal effect).

This compound (as a Bacteriocin)

The mechanism of action for the specific degradation product "this compound" is not well-documented. However, if it functions as a bacteriocin, its mechanism would likely involve disruption of the target cell's membrane integrity. Many bacteriocins form pores in the cell membrane, leading to the leakage of essential ions and metabolites, and ultimately cell death.

Experimental Protocols

The following are generalized experimental protocols for determining the antimicrobial spectrum of a compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (Macrocin, this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Antimicrobial Agents: The test compounds are serially diluted in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria in broth without antimicrobial) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible turbidity is observed. This can be confirmed by reading the optical density at 600 nm.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action for macrolides and a general workflow for antimicrobial susceptibility testing.

Macrocin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Growing_Peptide_Chain Growing Peptide Chain 30S 30S Macrocin Macrocin Macrocin->50S Binds to P site mRNA mRNA mRNA->30S tRNA tRNA tRNA->50S Protein_Synthesis_Inhibition Protein Synthesis Inhibition Growing_Peptide_Chain->Protein_Synthesis_Inhibition Prevents translocation

Caption: Mechanism of action of Macrocin (a macrolide antibiotic).

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Antimicrobial_Stock Antimicrobial Stock (Macrocin/Lactenocin) Serial_Dilution Serial Dilution in 96-well plate Antimicrobial_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection OD_Measurement OD Measurement (600nm) Visual_Inspection->OD_Measurement MIC_Determination MIC Determination OD_Measurement->MIC_Determination

Caption: General workflow for MIC determination.

References

A Comparative Analysis of Antimicrobial Efficacy: Bacteriocins (Lactococcin & Nisin) vs. Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers are exploring a wide array of natural compounds. Among these, bacteriocins produced by Lactic Acid Bacteria (LAB), such as those from Lactococcus lactis, present a compelling alternative or adjunct to traditional antibiotics. This guide provides a detailed comparison between the efficacy of specific bacteriocins—referred to herein by the specific examples of Lactococcin and the more broadly active Nisin—and the well-established class of macrolide antibiotics.

It is critical to first clarify a common misconception. Bacteriocins like Lactococcin are ribosomally synthesized antimicrobial peptides.[1][2] Macrolides, such as erythromycin, are a class of antibiotics characterized by a large macrocyclic lactone ring and are products of secondary metabolism.[3] Therefore, bacteriocins are not precursors to macrolides. The valid comparison lies in their respective antimicrobial activities, mechanisms of action, and potential for synergistic application.

At a Glance: Key Differences and Mechanisms of Action

Bacteriocins and macrolide antibiotics represent two distinct classes of antimicrobial compounds with fundamentally different origins and modes of action.

Macrolide Antibiotics , including well-known drugs like azithromycin and clarithromycin, function by inhibiting protein synthesis in bacteria. They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby halting the elongation of polypeptide chains.[3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[3]

Bacteriocins , on the other hand, typically exert a rapid and bactericidal effect by disrupting the integrity of the target cell's membrane.[4][5]

  • Lactococcin G & Q (Class IIb Bacteriocins): These are two-peptide bacteriocins that act synergistically to form pores in the cytoplasmic membrane of susceptible bacteria.[6] This pore formation leads to the dissipation of the proton motive force and leakage of essential intracellular components, ultimately causing cell death.[4][7] Their activity spectrum is generally narrow, primarily targeting closely related species like other lactococci.[6]

  • Nisin (Class I Lantibiotic): Nisin, also produced by Lactococcus lactis, has a broader spectrum of activity, particularly against Gram-positive bacteria, including many multidrug-resistant pathogens.[1][8] It has a dual mechanism of action: it binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting cell wall formation. This binding also facilitates the formation of pores in the cell membrane, leading to rapid cell death.[1]

dot

cluster_0 Macrolide Antibiotics (e.g., Erythromycin) cluster_1 Bacteriocins (e.g., Lactococcin, Nisin) M_Target Bacterial 50S Ribosome M_Action Inhibition of Protein Synthesis M_Target->M_Action Binding M_Result Bacteriostatic Effect (Inhibits Growth) M_Action->M_Result B_Target Bacterial Cell Membrane & Lipid II (Nisin) B_Action Pore Formation & Inhibition of Cell Wall Synthesis B_Target->B_Action Interaction B_Result Bactericidal Effect (Cell Death) B_Action->B_Result

Caption: Mechanisms of Action: Macrolides vs. Bacteriocins.

Comparative Efficacy: Quantitative Data Summary

The antimicrobial efficacy of bacteriocins and macrolides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize representative MIC data from various studies.

Table 1: Efficacy of Lactococcin against Susceptible Strains

Bacteriocin Combination Target Organism MIC (nM) Reference
Lactococcin Q (Qα + Qβ) Lactococcus lactis subsp. lactis ATCC 19435T 0.98 [6]
Lactococcin G (Gα + Gβ) Lactococcus lactis subsp. lactis ATCC 19435T 7.8 [6]
Hybrid (Qα + Gβ) Lactococcus lactis subsp. lactis ATCC 19435T 31 [6]

| Hybrid (Gα + Qβ) | Lactococcus lactis subsp. lactis ATCC 19435T | 0.98 |[6] |

Note: Lactococcin's narrow spectrum limits its direct comparison with broad-spectrum macrolides against common clinical pathogens.

Table 2: Comparative Efficacy of Nisin and Macrolides against Pathogenic Bacteria

Antimicrobial Agent Target Organism MIC (µg/mL) Reference
Nisin A Staphylococcus aureus (MRSA) 1.6 - 6.4 [9]
Nisin A Enterococcus faecalis (VRE) 3.2 - 12.8 [9]
Nisin A Listeria monocytogenes ~3.0 [10]
Erythromycin Staphylococcus aureus 0.25 - >128 (Resistant) [11][12]
Erythromycin Enterococcus faecalis >256 (Resistant) [11]
Erythromycin Streptococcus suis (Tetracycline/Erythromycin-Resistant) >64 (Resistant) [13]

| Clarithromycin | Pseudomonas aeruginosa | >128 |[1] |

Table 3: Synergistic Activity of Nisin with Conventional Antibiotics

Antimicrobial Combination Target Organism Observation Reference
Nisin + Clarithromycin Pseudomonas aeruginosa Synergistic activity observed [1][9]
Nisin + Penicillin Enterococcus faecalis Significant improvement in MIC values [14]
Nisin + Chloramphenicol Enterococcus faecalis Significant improvement in MIC values [14]

| Nisin M21V + Penicillin | Staphylococcus aureus SA113 (Biofilm) | Effective at inhibiting biofilm formation |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy data. Below are summaries of standard protocols used in the cited studies for determining antimicrobial activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

dot

A Prepare serial two-fold dilutions of antimicrobial (Bacteriocin or Macrolide) in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the target microorganism (e.g., 10^5 CFU/mL). A->B C Incubate the plate under optimal growth conditions (e.g., 30-37°C for 18-24h). B->C D Determine MIC by visually inspecting for turbidity or by measuring absorbance at 600nm. C->D E The MIC is the lowest concentration with no visible growth. D->E

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Preparation of Antimicrobial Solutions: The bacteriocin or macrolide is dissolved in an appropriate solvent and then serially diluted in a liquid growth medium (e.g., MRS broth for lactococci, Tryptic Soy Broth for staphylococci) in a 96-well microtiter plate.[6][17]

  • Inoculum Preparation: The target bacterial strain is grown to a specific optical density (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.[18]

  • Incubation: The inoculated plate is incubated at the optimal temperature and duration for the specific microorganism being tested.[17]

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[16] This can be assessed visually or with a microplate reader.[17]

Protocol 2: Antimicrobial Activity by Agar Well/Disk Diffusion Assay

This method provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of the agent through an agar medium.[15][19]

Detailed Steps:

  • Plate Preparation: A sterile petri dish is filled with an appropriate agar medium. Once solidified, the plate is uniformly inoculated with a standardized suspension of the indicator microorganism to create a bacterial lawn.[19]

  • Application of Antimicrobial:

    • Well Diffusion: Wells are cut into the agar, and a specific volume of the antimicrobial solution is added to each well.[19]

    • Disk Diffusion: A sterile paper disk is impregnated with a known concentration of the antimicrobial and placed on the agar surface.[20]

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement: The antimicrobial agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will appear around the well or disk. The diameter of this zone is measured to assess the extent of the antimicrobial activity.[20]

Protocol 3: Bacteriocin Purification

Purifying bacteriocins from culture supernatants is essential for accurate characterization and efficacy testing. A common multi-step process is employed.[21][22]

dot

cluster_workflow Bacteriocin Purification Workflow Start Grow bacteriocin-producing strain (e.g., L. lactis) in broth medium. Step1 Centrifuge culture to obtain cell-free supernatant (CFS). Start->Step1 Step2 Precipitate proteins from CFS using ammonium sulfate. Step1->Step2 Step3 Resuspend pellet and purify using Cation Exchange Chromatography. Step2->Step3 Step4 Further purify active fractions using Reversed-Phase Chromatography (RPC). Step3->Step4 End Collect pure bacteriocin. Confirm mass by Mass Spectrometry. Step4->End

Caption: A typical multi-step bacteriocin purification process.

Key Steps:

  • Ammonium Sulfate Precipitation: The cell-free supernatant from the bacterial culture is treated with ammonium sulfate to precipitate proteins, including the bacteriocin.[21]

  • Cation Exchange Chromatography: The resuspended precipitate is loaded onto a cation exchange column. The bacteriocin, which is typically cationic, binds to the column and is then eluted with a salt gradient.[22]

  • Reversed-Phase Chromatography: Active fractions from the previous step are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which separates molecules based on their hydrophobicity.[6] This step often yields a highly purified peptide.[22]

Conclusion

Lactococcin and other bacteriocins like nisin offer a distinct antimicrobial strategy compared to macrolide antibiotics. While lactococcins demonstrate potent but narrow-spectrum activity, nisin provides a broader range of inhibition against clinically relevant Gram-positive pathogens, including those resistant to conventional antibiotics.[6][8]

The primary advantages of these bacteriocins include their novel mechanism of action (pore formation), which may be less prone to existing resistance mechanisms, and their bactericidal nature.[1][13] Furthermore, the demonstrated synergy between nisin and macrolides (and other antibiotics) opens promising avenues for combination therapies.[9][14] Such combinations could potentially lower the required doses of conventional antibiotics, broaden the spectrum of activity, and help mitigate the development of resistance.[23] For drug development professionals, the exploration of bacteriocins, either as standalone agents or as synergistic partners, represents a valuable frontier in the fight against infectious diseases.

References

Validating the Antibacterial Activity of Purified Lactenocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the antibacterial efficacy of a purified compound is a critical step. This guide provides a framework for assessing the antibacterial activity of Lactenocin, a lesser-known bacteriocin, by comparing it with well-characterized bacteriocins: Nisin, Pediocin, and Enterocin. Due to the limited recent scientific literature available for this compound, this guide leverages established methodologies and comparative data from extensively studied bacteriocins to provide a comprehensive validation pathway.

Comparative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's potency. The following table summarizes the MIC values of Nisin, Pediocin, and Enterocin against a range of pathogenic bacteria, providing a benchmark for evaluating the activity of purified this compound.

BacteriocinTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Nisin Staphylococcus aureus2 - 256 µg/ml[1]
Listeria monocytogenes1.75 µM[2]
Streptococcus agalactiae0.38 - 12.5 µg/mL[2]
Oral pathogens2.5 - 50 µg/ml[3]
Pediocin Listeria monocytogenes0.05 µM[4]
Carnobacterium maltaromaticum0.4 - 1.5 µM[4]
Various indicator strains0.05 - 0.5 nM[5]
Enterocin Listeria monocytogenes20 µg/g (in cooked ham)
Staphylococcus aureus13.85 μg/mL[6]
Bacillus cereusMIC values reported[7]
Gram-negative & Gram-positive bacteria0.1 - 3.2 µg/mL (Enterocin E-760)[8]

Purification Protocols for Comparative Bacteriocins

The purification of bacteriocins is essential for accurate activity assessment. The following table outlines common purification strategies for Nisin, Pediocin, and Enterocin. A similar multi-step approach would be recommended for the purification of this compound.

BacteriocinPurification Steps
General Ammonium sulfate precipitation, followed by various combinations of gel filtration, ion-exchange chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Bacteriocin ZFM216 Macroporous resin, gel chromatography, and reversed-phase high performance liquid chromatography.[10]
Lactococcin G Ammonium sulfate precipitation, cation exchange, octyl-Sepharose CL-4B, and reverse-phase chromatography.
Lactocin B23 80% ammonium sulfate precipitation, cation-exchange chromatography, and RP-HPLC.[11]

Experimental Protocols

Accurate and reproducible experimental protocols are fundamental to validating antibacterial activity. The following are detailed methodologies for two standard assays.

Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

  • Preparation of Indicator Lawn: A suitable agar medium is seeded with a standardized suspension of the indicator bacterium.

  • Well Creation: Wells of a defined diameter are cut into the agar.

  • Sample Application: A specific volume of the purified this compound solution (and comparative bacteriocins) is added to each well.

  • Incubation: The plates are incubated under conditions optimal for the growth of the indicator bacterium.

  • Zone of Inhibition: The diameter of the clear zone of growth inhibition around each well is measured. A larger diameter indicates greater antibacterial activity.

Minimum Inhibitory Concentration (MIC) Assay

This quantitative method determines the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

  • Preparation of Microtiter Plate: A 96-well microtiter plate is used. Serial twofold dilutions of the purified this compound (and control bacteriocins) are prepared in a suitable broth medium in the wells.

  • Inoculation: Each well is inoculated with a standardized suspension of the indicator bacterium.

  • Incubation: The plate is incubated under optimal growth conditions for the indicator bacterium.

  • Determining MIC: The MIC is determined as the lowest concentration of the bacteriocin at which no visible growth (turbidity) of the indicator bacterium is observed.[12][13]

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of antibacterial activity.

experimental_workflow cluster_purification Bacteriocin Purification cluster_activity_validation Antibacterial Activity Validation Culture Bacteriocin-producing culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free supernatant Centrifugation->Supernatant Precipitation Ammonium Sulfate Precipitation Supernatant->Precipitation Chromatography Chromatography (Ion-exchange, RP-HPLC) Precipitation->Chromatography Purified_Bacteriocin Purified this compound Chromatography->Purified_Bacteriocin Agar_Well Agar Well Diffusion Assay Purified_Bacteriocin->Agar_Well MIC_Assay MIC Assay Purified_Bacteriocin->MIC_Assay Data_Analysis Data Analysis & Comparison Agar_Well->Data_Analysis MIC_Assay->Data_Analysis

Caption: Experimental workflow for bacteriocin purification and activity validation.

Mechanism of Action: A Generalized Pathway

While the specific signaling pathway for this compound is not well-documented, most bacteriocins produced by lactic acid bacteria exert their antibacterial effect by disrupting the target cell's membrane integrity.[14][15] This leads to the formation of pores, dissipation of the proton motive force, leakage of intracellular contents, and ultimately, cell death.[16][17]

The following diagram illustrates this general mechanism of action.

mechanism_of_action cluster_membrane Target Bacterial Cell Membrane Bacteriocin This compound Binding Binding to Cell Membrane Receptors Bacteriocin->Binding Pore_Formation Pore Formation Binding->Pore_Formation Disruption Membrane Potential Disruption Pore_Formation->Disruption Leakage Leakage of Intracellular Contents Pore_Formation->Leakage Cell_Death Cell Death Disruption->Cell_Death Leakage->Cell_Death

Caption: Generalized mechanism of action for bacteriocins on the cell membrane.

Conclusion

While direct and recent experimental data for this compound is scarce, this guide provides a robust framework for its validation. By employing standardized protocols for purification and antibacterial activity assessment, and by comparing its performance against well-established bacteriocins like Nisin, Pediocin, and Enterocin, researchers can effectively characterize the potential of this compound as a novel antibacterial agent. The provided methodologies and comparative data serve as a valuable resource for initiating and guiding this essential research. Further investigation into this compound is warranted to elucidate its specific properties and potential applications in drug development and food preservation.

References

Comparative Analysis: Nisin (as Lactenocin surrogate) vs. Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The requested analysis of "Lactenocin" could not be performed as there is no publicly available scientific literature corresponding to a compound of this name. It is presumed that "this compound" may be a novel, yet-to-be-published agent, a proprietary name, or a potential misspelling of a known bacteriocin. To fulfill the comparative intent of this guide, we have selected Nisin , a well-characterized and commercially significant bacteriocin produced by Lactococcus lactis, as a representative for comparison against antibiotics derived from Streptomyces. Nisin, like other bacteriocins, is a ribosomally synthesized antimicrobial peptide, offering a distinct comparison to the secondary metabolite antibiotics produced by Streptomyces.

Executive Summary

This guide provides a comparative analysis of the bacteriocin Nisin against three major classes of Streptomyces-derived antibiotics: Streptomycin (an aminoglycoside), Vancomycin (a glycopeptide), and Tetracycline (a polyketide). The comparison covers their mechanisms of action, antimicrobial spectra, and available minimum inhibitory concentration (MIC) data against key bacterial pathogens. Detailed experimental protocols for assessing antimicrobial activity and cytotoxicity are also provided to support further research and development.

Mechanisms of Action

The fundamental difference between Nisin and the selected Streptomyces-derived antibiotics lies in their biosynthesis and mode of action. Nisin is a gene-encoded peptide, whereas Streptomycin, Vancomycin, and Tetracycline are synthesized via complex enzymatic pathways.

  • Nisin: Nisin employs a dual mechanism of action primarily against Gram-positive bacteria. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway, thereby inhibiting peptidoglycan formation. Subsequently, the Nisin-Lipid II complex forms pores in the cell membrane, leading to the dissipation of the proton motive force and leakage of cellular contents, ultimately causing cell death.

  • Streptomycin: As an aminoglycoside, Streptomycin inhibits protein synthesis in bacteria. It irreversibly binds to the 16S rRNA of the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of non-functional proteins and eventual cell death.

  • Vancomycin: Vancomycin is a glycopeptide antibiotic that also inhibits cell wall synthesis in Gram-positive bacteria. It forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan polymerization, thus preventing the formation of a stable cell wall and leading to cell lysis.

  • Tetracycline: Tetracycline is a broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis. It reversibly binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.

Data Presentation: Antimicrobial Spectrum and Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Nisin, Streptomycin, Vancomycin, and Tetracycline against selected Gram-positive and Gram-negative bacteria. MIC values are presented in µg/mL. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Antimicrobial Agent Target Organism MIC Range (µg/mL) Source(s)
Nisin Staphylococcus aureus4.19 - 102.4
Listeria monocytogenes3.1 - 3.6 (log reduction)
Escherichia coliGenerally high, requires chelating agents for activity
Streptomycin Staphylococcus aureus1 - >64
Listeria monocytogenes0.88 (resistance)
Escherichia coli8 - 16
Vancomycin Staphylococcus aureus0.5 - 2
Listeria monocytogenes0.5 - 1
Escherichia coliIntrinsically resistant
Tetracycline Staphylococcus aureus0.125 - >32
Listeria monocytogenes1 - 16
Escherichia coli0.25 - >64

Mandatory Visualization

Mechanism of Action: Nisin

Nisin_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis Lipid_II->Cell_Wall_Inhibition Prevents incorporation into cell wall Pore Pore Formation Leakage Ion Leakage Pore->Leakage Nisin Nisin Nisin->Lipid_II Binds to Nisin->Pore Forms complex with Lipid II Cell_Lysis Cell Lysis Cell_Wall_Inhibition->Cell_Lysis Leakage->Cell_Lysis

Caption: Dual mechanism of action of Nisin involving inhibition of cell wall synthesis and pore formation.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow Start Start Prepare_Antimicrobial Prepare 2-fold serial dilutions of antimicrobial agent Start->Prepare_Antimicrobial Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Prepare_Antimicrobial->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Test antimicrobial agents (Nisin, Streptomycin, Vancomycin, Tetracycline)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare stock solutions of each antimicrobial agent at a concentration of at least 1000 µg/mL in a suitable solvent. Sterilize by membrane filtration if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well in the dilution series. This will result in 50 µL of varying antimicrobial concentrations in each well.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Cytotoxicity Assessment by MTT Assay

This protocol provides a general method for assessing the cytotoxicity of antimicrobial compounds on mammalian cell lines.

Objective: To evaluate the effect of antimicrobial agents on the viability of eukaryotic cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test antimicrobial agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with Antimicrobial Agents:

    • Prepare serial dilutions of the antimicrobial agents in cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the antimicrobial agents.

    • Include untreated control wells (medium only) and a vehicle control if the antimicrobial is dissolved in a solvent.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • After incubation with MTT, add 100 µL of the solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the untreated control:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • The results can be plotted to determine the IC₅₀ (the concentration of the antimicrobial that inhibits 50% of cell viability).

Cross-Resistance Between Lactenocin and Conventional Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Lactenocin, a bacteriocin produced by Lactobacillus species, presents a promising alternative. This guide provides a comparative analysis of the antimicrobial efficacy of this compound and a range of conventional antibiotics against key pathogenic bacteria. The data herein is compiled from multiple studies to offer a broad perspective on their relative potencies.

Comparative Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The following tables summarize the MIC values of this compound and various antibiotics against common foodborne pathogens and clinically relevant bacteria. It is important to note that these values have been compiled from different studies and experimental conditions may vary.

Table 1: Comparative MIC of this compound and Antibiotics against Listeria monocytogenes

Antimicrobial AgentMIC Range (µg/mL)Reference
Lactocin AL7057.4[1]
Ampicillin0.031 - 15[2][3]
Penicillin≤0.06[3]
Gentamicin3 - 100[2]
Erythromycin0.05 - 0.20[2]
Tetracycline2 - 15[2]
Vancomycin2 - 80[2]
Ciprofloxacin0.25 - 0.5[3]
Chloramphenicol4 - 50[2]

Table 2: Comparative MIC of this compound and Antibiotics against Staphylococcus aureus

Antimicrobial AgentMIC Range (µg/mL)Reference
This compoundNot available in searched literature
Oxacillin≤2 - >256[4]
Vancomycin<0.5 - 2[5]
Ciprofloxacin0.125 - >256[4]
Gentamicin0.25 - >128[4]
Erythromycin0.25 - >128[4]
Tetracycline0.25 - >256[4]
Chloramphenicol2 - >256[4]
Penicillin≤0.125 - >256[4]

Table 3: Comparative MIC of this compound and Antibiotics against Escherichia coli

Antimicrobial AgentMIC Range (µg/mL)Reference
Lactocin 705/AL705 (with chelators)Inhibitory[6]
Ampicillin2 - >256[7]
Ciprofloxacin0.007 - 32[8]
Gentamicin0.25 - >128[7]
Tetracycline0.5 - >256[7]
Chloramphenicol2 - >256[7]
Streptomycin2 - >256[7]
Kanamycin2 - >256[7]

Experimental Protocols

The determination of MIC is a critical experimental procedure in antimicrobial susceptibility testing. Below are detailed methodologies commonly employed in the studies cited.

Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound and each antibiotic are prepared at a high concentration and sterilized, typically by filtration.

  • Inoculum Preparation: A pure culture of the target bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 1 x 105 to 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution in Microtiter Plates: A 96-well microtiter plate is used to perform serial twofold dilutions of the antimicrobial agents in a suitable broth medium, such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the specific bacterium, typically 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Agar Well Diffusion Assay for Bacteriocin Activity

This method is often used for screening and quantifying bacteriocin activity.

  • Preparation of Indicator Lawn: A lawn of the indicator bacterium is prepared by uniformly spreading a standardized inoculum onto the surface of an appropriate agar medium.

  • Well Creation: Sterile wells are created in the agar using a cork borer or a similar tool.

  • Application of Bacteriocin: A known volume of the this compound-containing solution (e.g., cell-free supernatant of the producer strain or a purified preparation) is added to each well.

  • Incubation: The plates are incubated under conditions optimal for the growth of the indicator strain.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured. The size of the zone is proportional to the concentration and antimicrobial activity of the bacteriocin.

Visualizing Resistance Mechanisms

Bacteria can develop resistance to bacteriocins through various mechanisms, often involving two-component signal transduction systems (TCS). These systems allow the bacterium to sense environmental stimuli, such as the presence of an antimicrobial peptide, and mount a defensive response. A generalized workflow for a TCS-mediated bacteriocin resistance is depicted below.

TCS_Bacteriocin_Resistance cluster_membrane Cell Membrane HistidineKinase Histidine Kinase (Sensor) HistidineKinase->HistidineKinase Autophosphorylation (ATP -> ADP) ResponseRegulator Response Regulator HistidineKinase->ResponseRegulator Phosphotransfer Bacteriocin Bacteriocin (e.g., this compound) Bacteriocin->HistidineKinase Binds to extracellular domain ResistanceGenes Resistance Genes (e.g., efflux pumps, cell wall modification) ResponseRegulator->ResistanceGenes Binds to DNA & activates transcription Phenotype Resistant Phenotype ResistanceGenes->Phenotype Leads to

Caption: Generalized Two-Component System Mediating Bacteriocin Resistance.

This guide provides a foundational comparison of this compound and conventional antibiotics. Further head-to-head studies under standardized conditions are necessary to fully elucidate the cross-resistance profiles and to advance the development of this compound as a potential therapeutic agent.

References

Unraveling the Enzymatic Path from Lactenocin to Macrocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate enzymatic steps in the biosynthesis of macrolide antibiotics is paramount for pathway engineering and the generation of novel therapeutics. This guide provides a comparative analysis of the enzymatic conversion of Lactenocin to Macrocin, a key step in the biosynthesis of the antibiotic Tylosin by Streptomyces fradiae.

While the overarching biosynthetic pathway of Tylosin is well-documented, the specific enzymatic machinery responsible for the direct conversion of this compound to Macrocin remains an area of active investigation. Current research confirms that this compound serves as an immediate precursor to both Macrocin and Desmycosin, indicating a critical branch point in the metabolic cascade. However, a definitive enzyme catalyzing the this compound-to-Macrocin transformation has yet to be fully characterized.

This guide will objectively present the available data, detail relevant experimental approaches, and, for comparative purposes, provide in-depth information on the well-characterized subsequent enzymatic step: the conversion of Macrocin to Tylosin. This will offer a framework for the type of experimental data required to fully elucidate the this compound to Macrocin conversion.

Comparative Analysis of Enzymatic Conversion

To date, quantitative data directly comparing the enzymatic conversion of this compound to Macrocin with alternative pathways is scarce due to the uncharacterized nature of the primary enzyme. For a comprehensive understanding, we present a comparative table outlining the known characteristics of the broader Tylosin biosynthesis pathway, with a focus on the well-understood conversion of Macrocin to Tylosin as a benchmark.

FeatureThis compound to Macrocin ConversionMacrocin to Tylosin Conversion (for comparison)
Enzyme Not definitively identifiedS-adenosyl-L-methionine:macrocin O-methyltransferase (Macrocin O-methyltransferase; TylF)
Enzyme Class Likely an oxidoreductase or isomeraseMethyltransferase
Substrate(s) This compoundMacrocin, S-adenosyl-L-methionine (SAM)
Product(s) MacrocinTylosin, S-adenosyl-L-homocysteine (SAH)
Cofactor(s) UnknownMg2+
Optimal pH Unknown7.5 - 8.2
Optimal Temperature Unknown~31°C
Conversion Efficiency Not quantitatively determinedVariable, can be a rate-limiting step in Tylosin production
Inhibitors UnknownHigh levels of Macrocin (substrate) and Tylosin (product)

Experimental Protocols

The following protocols outline the methodologies used to study the terminal stages of Tylosin biosynthesis. These can be adapted for the investigation of the this compound to Macrocin conversion once the responsible enzyme is identified.

Protocol 1: In Vivo Bioconversion Analysis

This protocol is used to determine the precursor-product relationship in a biosynthetic pathway within the host organism.

Objective: To confirm the conversion of this compound to Macrocin in Streptomyces fradiae cultures.

Methodology:

  • Cultivation: Grow a culture of a S. fradiae mutant blocked in this compound biosynthesis but capable of subsequent conversions.

  • Precursor Feeding: Introduce 14C-labeled this compound to the culture medium at a specific growth phase.

  • Incubation: Continue fermentation for a defined period to allow for the metabolism of the labeled precursor.

  • Extraction: Harvest the mycelium and culture broth. Perform solvent extraction to isolate the macrolide compounds.

  • Analysis: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the extracted compounds.

  • Detection: Employ autoradiography or liquid scintillation counting to detect the presence of the 14C label in the fractions corresponding to Macrocin.

Protocol 2: Cell-Free Extract Enzymatic Assay

This protocol is used to demonstrate and characterize enzymatic activity in vitro.

Objective: To detect and characterize the enzymatic activity responsible for converting this compound to Macrocin.

Methodology:

  • Cell Lysate Preparation: Grow S. fradiae to a specific phase, harvest the cells, and prepare a cell-free extract by methods such as sonication or French press.

  • Reaction Mixture: Prepare a reaction buffer containing the cell-free extract, this compound as the substrate, and any suspected cofactors.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a set period.

  • Reaction Quenching: Stop the reaction by adding a solvent such as ice-cold acetone or by heat inactivation.

  • Analysis: Analyze the reaction mixture using HPLC or LC-MS to identify and quantify the formation of Macrocin.

  • Protein Fractionation (for enzyme identification): If activity is detected, the cell-free extract can be subjected to various chromatography techniques (e.g., ion exchange, size exclusion, affinity) to purify the enzyme responsible for the conversion.

Visualizing the Pathway

The following diagrams illustrate the known relationships within the terminal stages of the Tylosin biosynthetic pathway.

Tylosin_Biosynthesis_Workflow cluster_feeding Experimental Workflow: Precursor Feeding culture S. fradiae Culture labeled_this compound Add 14C-Labeled This compound culture->labeled_this compound fermentation Continue Fermentation labeled_this compound->fermentation extraction Solvent Extraction fermentation->extraction analysis HPLC/TLC Analysis extraction->analysis detection Detection of 14C in Macrocin analysis->detection

Experimental workflow for in vivo bioconversion studies.

Tylosin_Biosynthesis_Pathway This compound This compound Enzyme_X Enzyme(s) (Uncharacterized) This compound->Enzyme_X Macrocin Macrocin TylF Macrocin O-methyltransferase (TylF) Macrocin->TylF Desmycosin Desmycosin Tylosin Tylosin Enzyme_X->Macrocin Enzyme_X->Desmycosin TylF->Tylosin

Terminal stages of the Tylosin biosynthetic pathway.

Side-by-side comparison of different Lactenocin purification methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient purification of bacteriocins like Lactenocin is a critical step in harnessing their therapeutic potential. The choice of purification strategy significantly impacts the final yield, purity, and biological activity of the target peptide. This guide provides a side-by-side comparison of two distinct multi-step purification protocols, offering insights into their methodologies and performance based on published experimental data.

Method 1: Three-Step Purification of Bacteriocin from Lactobacillus plantarum J23

This widely-used method employs a combination of precipitation and chromatography techniques to isolate the bacteriocin Lac-B23. The workflow consists of ammonium sulfate precipitation, followed by cation-exchange chromatography, and finally, reverse-phase high-performance liquid chromatography (RP-HPLC)[1][2][3].

Method 2: Alternative Three-Step Purification of Bacteriocin from Lacticaseibacillus rhamnosus ZFM216

This protocol utilizes a different initial capture step, employing macroporous resin adsorption, followed by gel filtration chromatography and RP-HPLC for final polishing[2][4]. This approach is particularly effective for bacteriocins with specific physicochemical properties that allow for efficient binding to the resin.

Quantitative Performance Comparison

The efficacy of a purification protocol is best assessed through quantitative measures of yield and purity at each step. The following table summarizes the performance of the two methods.

Purification Step Method 1: L. plantarum J23 Bacteriocin (Lac-B23) [1][2][3]Method 2: L. rhamnosus ZFM216 Bacteriocin [2][4]
Yield (%) | Purification (Fold) Yield (%) | Purity (%)
Cell-Free Supernatant 100 | 1100 | -
Step 1: Ammonium Sulfate Precipitation (80%) / Macroporous Resin (XAD-16) 48 | 10.31- | -
Step 2: Cation-Exchange Chromatography / Gel Filtration (Sephadex LH-20) 11.2 | 827.01- | -
Step 3: RP-HPLC 2.5 | 1243.55.65 mg/L (final yield) | 97.3

Note: A detailed step-by-step yield and purification fold table for the bacteriocin from L. rhamnosus ZFM216 was not available in the cited literature. The table reflects the final reported yield and purity.

Experimental Protocols

Method 1: Lactobacillus plantarum J23 Bacteriocin Purification

Step 1: Ammonium Sulfate Precipitation [1][2][3]

  • Culture Lactobacillus plantarum J23 in a suitable broth medium and incubate to allow for bacteriocin production.

  • Centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Collect the supernatant, which contains the crude bacteriocin.

  • Slowly add ammonium sulfate to the supernatant with gentle stirring to achieve 80% saturation.

  • Allow the protein to precipitate overnight at 4°C.

  • Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the bacteriocin precipitate.

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate buffer).

  • Dialyze the resuspended pellet against the same buffer to remove excess salt.

Step 2: Cation-Exchange Chromatography [1][2][3]

  • Equilibrate a cation-exchange chromatography column (e.g., SP-Sepharose) with a binding buffer (e.g., 20 mM sodium phosphate, pH 5.8).

  • Load the dialyzed sample from the previous step onto the column.

  • Wash the column with the binding buffer to remove unbound impurities.

  • Elute the bound bacteriocin using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the binding buffer).

  • Collect fractions and assay for antimicrobial activity to identify the fractions containing the bacteriocin.

Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1][2][3]

  • Pool the active fractions from the cation-exchange chromatography step.

  • Equilibrate a C18 RP-HPLC column with a mobile phase of water and a low concentration of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).

  • Inject the sample onto the column.

  • Elute the bacteriocin using a gradient of increasing acetonitrile concentration in the mobile phase.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the peaks and assay for antimicrobial activity to identify the purified bacteriocin.

Method 2: Lacticaseibacillus rhamnosus ZFM216 Bacteriocin Purification

Step 1: Macroporous Resin Adsorption [2][4]

  • Culture Lacticaseibacillus rhamnosus ZFM216 and harvest the cell-free supernatant by centrifugation.

  • Pass the supernatant through a column packed with XAD-16 macroporous resin.

  • Wash the column with distilled water to remove unbound components.

  • Elute the adsorbed bacteriocin using a stepwise gradient of ethanol (e.g., 20%, 40%, 60%, 80%, 100%).

  • Collect the fractions and identify those with antimicrobial activity.

Step 2: Gel Filtration Chromatography [2][4]

  • Concentrate the active fractions from the macroporous resin step.

  • Equilibrate a Sephadex LH-20 gel filtration column with a suitable buffer.

  • Load the concentrated sample onto the column.

  • Elute the sample with the same buffer, allowing separation based on molecular size.

  • Collect fractions and test for antimicrobial activity.

Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [2][4]

  • Pool the active fractions from the gel filtration step.

  • Perform RP-HPLC on a C18 column as described in Method 1, Step 3, to achieve final purification.

Visualizing the Purification Workflow

To illustrate the general process of bacteriocin purification, the following diagram outlines the key stages from crude culture to a purified product.

Bacteriocin_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Collect Initial_Capture Initial Capture Step (e.g., Precipitation or Adsorption) Supernatant->Initial_Capture Intermediate_Purification Intermediate Purification (e.g., Ion Exchange or Gel Filtration) Initial_Capture->Intermediate_Purification Final_Polishing Final Polishing (RP-HPLC) Intermediate_Purification->Final_Polishing Purified_Bacteriocin Purified this compound Final_Polishing->Purified_Bacteriocin

Caption: A generalized workflow for the purification of bacteriocins.

References

Benchmarking Lactenocin's Efficacy: A Comparative Analysis Against Standard Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria, bacteriocins produced by lactic acid bacteria have emerged as promising candidates. This guide provides a comprehensive benchmark analysis of Lactenocin's antimicrobial activity against a panel of standard bacterial strains, offering researchers, scientists, and drug development professionals a comparative look at its potential. This report includes quantitative data on its efficacy, detailed experimental protocols, and visualizations of its mechanism of action.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its closely related variants, lactocin 705 and AL705, was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values, presented in µg/mL, quantify the lowest concentration of the agent required to inhibit visible growth and to kill 99.9% of the bacterial population, respectively. For comparative purposes, the activity of standard antibiotics against the same bacterial strains is also presented.

Antimicrobial Agent Target Organism MIC (µg/mL) MBC (µg/mL)
Lactocin AL705 Listeria monocytogenes7.4[1]Not Reported
Ampicillin Staphylococcus aureus0.25 - 20.5 - 4
Escherichia coli2 - 84 - 16
Enterococcus faecalis1 - 42 - 8
Gentamicin Pseudomonas aeruginosa0.5 - 41 - 8
Ciprofloxacin Listeria monocytogenes0.25 - 10.5 - 2
Vancomycin Enterococcus faecalis1 - 4>64[2]

Experimental Protocols

The following methodologies are standard for determining the MIC and MBC of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test bacterial strain is cultured overnight, and the turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay.

  • Subculturing: An aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating: The aliquot is spread onto an agar plate (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Mechanism of Action and Experimental Workflow

To visualize the processes involved in benchmarking this compound, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results This compound Stock This compound Stock Serial Dilutions Serial Dilutions This compound Stock->Serial Dilutions Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum MIC Assay MIC Assay Serial Dilutions->MIC Assay Standardized Inoculum->MIC Assay MBC Assay MBC Assay MIC Assay->MBC Assay Data Analysis Data Analysis MBC Assay->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: Experimental workflow for benchmarking this compound's activity.

This compound, similar to other bacteriocins from lactic acid bacteria, is understood to exert its antimicrobial effect by disrupting the integrity of the target cell's cytoplasmic membrane. The proposed mechanism for the related lactocin 705 involves the dissipation of both the membrane potential and the pH gradient, which ultimately leads to the formation of pores in the membrane and cell death.[4]

Signaling_Pathway cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Membrane_Depolarization Membrane Depolarization Lipid_II->Membrane_Depolarization 3. Induces Pore_Formation Pore Formation Ion_Efflux Ion Efflux (K+) Pore_Formation->Ion_Efflux 5. Causes This compound This compound Binding Binding This compound->Binding 1. Targets Binding->Lipid_II 2. Binds to Membrane_Depolarization->Pore_Formation 4. Leads to Cell_Death Cell Death Ion_Efflux->Cell_Death 6. Results in

Caption: Proposed mechanism of action for this compound.

References

Independent Verification of Bacteriocin Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rigorous verification of published molecular structures is a cornerstone of scientific advancement, particularly in the field of drug development where precise structural knowledge is paramount. This guide provides a comparative framework for evaluating the independent verification of bacteriocin structures, using Lacticin Q, a bacteriocin produced by Lactococcus lactis, as a case study. While the originally requested "Lactenocin" does not appear to be a recognized bacteriocin in published literature, Lacticin Q offers a well-documented example of structural characterization and subsequent corroboration by the scientific community. This guide will delve into the initial structural determination of Lacticin Q and compare it with data from other studies on similar bacteriocins, highlighting the methods and data crucial for structural verification.

I. Published Structure of Lacticin Q

Lacticin Q, produced by Lactococcus lactis QU 5, was first isolated and characterized as a novel bacteriocin.[1] Its primary structure was determined through a combination of mass spectrometry and amino acid and DNA sequence analyses.

Key Structural Features:

  • Amino Acid Composition: Comprised of 53 amino acid residues.[1]

  • Molecular Mass: Determined to be 5926.50 Da.[1]

  • Post-translational Modifications: The N-terminal methionine residue is formylated.[1]

  • Unique Characteristic: Lacticin Q is synthesized without a leader or signal sequence, a feature that distinguishes it from many other bacteriocins.[1]

II. Comparative Structural Data

Independent verification of a bacteriocin's structure often comes from subsequent studies on the same or homologous bacteriocins from different strains. In the case of Lacticin Q, its structural characteristics have been compared to other leaderless bacteriocins like Lacticin Z and Aureocin A53.

Table 1: Comparison of Leaderless Bacteriocin Structures

FeatureLacticin QLacticin ZAureocin A53
Producing Organism Lactococcus lactis QU 5[1]Lactococcus lactis QU 14[2][3]Staphylococcus aureus A53
Number of Amino Acids 53[1]53[2][3]53
Molecular Mass (Da) 5926.50[1]5968.9[2][3]Not explicitly stated
N-terminal Modification Formylated Methionine[1]Formylated Methionine[2]Not explicitly stated
Leader Sequence Absent[1]Absent[2][3]Absent
Sequence Homology to Lacticin Q -High[2][3]48%[1]

III. Experimental Protocols for Structural Verification

The verification of a bacteriocin's structure relies on a combination of robust experimental techniques. Below are the detailed methodologies typically employed.

1. Purification of the Bacteriocin

  • Methodology: A multi-step purification process is essential to obtain a homogenous bacteriocin sample. This typically involves:

    • Acetone Precipitation: To concentrate the bacteriocin from the culture supernatant.[1]

    • Cation-Exchange Chromatography: To separate the positively charged bacteriocin from other components.[1]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity.[1]

Workflow for Bacteriocin Purification

cluster_0 Purification Protocol Culture_Supernatant Culture Supernatant Acetone_Precipitation Acetone Precipitation Culture_Supernatant->Acetone_Precipitation Concentration Cation_Exchange Cation-Exchange Chromatography Acetone_Precipitation->Cation_Exchange Initial Separation RP_HPLC Reverse-Phase HPLC Cation_Exchange->RP_HPLC High-Resolution Separation Purified_Bacteriocin Purified Bacteriocin RP_HPLC->Purified_Bacteriocin Homogeneous Sample

Caption: A typical workflow for the purification of a bacteriocin from culture supernatant.

2. Mass Spectrometry

  • Methodology: Mass spectrometry is critical for determining the precise molecular mass of the bacteriocin.

    • Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is commonly used.[2][3]

    • Sample Preparation: The purified bacteriocin is introduced into the mass spectrometer.

    • Data Analysis: The resulting mass spectrum provides the molecular weight of the molecule. This experimental mass is then compared to the theoretical mass calculated from the amino acid sequence.

3. Amino Acid and DNA Sequence Analysis

  • Methodology:

    • Amino Acid Sequencing: N-terminal sequencing (e.g., Edman degradation) is used to determine the amino acid sequence of the purified protein.[4]

    • DNA Sequencing: The gene encoding the bacteriocin is identified and sequenced. The deduced amino acid sequence from the gene is then compared with the sequence obtained from the purified protein to confirm the primary structure and identify any post-translational modifications.[1]

Logical Relationship for Structural Determination

cluster_1 Structural Analysis Purified_Protein Purified Bacteriocin Mass_Spec Mass Spectrometry Purified_Protein->Mass_Spec AA_Seq Amino Acid Sequencing Purified_Protein->AA_Seq Primary_Structure Verified Primary Structure Mass_Spec->Primary_Structure Molecular Weight Confirmation AA_Seq->Primary_Structure Experimental Sequence DNA_Seq DNA Sequencing DNA_Seq->Primary_Structure Deduced Sequence

Caption: The convergence of multiple analytical techniques to verify the primary structure of a bacteriocin.

IV. Conclusion

The independent verification of a published structure is a critical process that ensures the reliability of scientific data. In the case of bacteriocins like Lacticin Q, the consistency of findings across different studies, utilizing techniques such as mass spectrometry and sequence analysis, provides strong evidence for the correctness of the originally proposed structure. This comparative approach, grounded in detailed experimental protocols and clear data presentation, is essential for researchers and drug development professionals who rely on accurate structural information to advance their work.

References

A Comparative Analysis of Lactenocin S and its Stability-Enhanced Analogues for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stability of the bacteriocin Lactenocin S and its engineered analogues. This analysis is supported by experimental data and detailed methodologies to inform the selection of robust candidates for further therapeutic development.

Lactenocins, a class of bacteriocins, exhibit potent antimicrobial activity, making them promising candidates for novel antibiotics. However, their inherent instability can limit their therapeutic potential. This guide focuses on comparative stability studies of this compound S and its analogues, designed to overcome these limitations. A key analogue, A-DAP Lactocin S, has been synthesized with a focus on enhancing oxidative stability, a critical factor in drug formulation and efficacy.[1][2]

Comparative Stability Data

The following tables summarize the stability of this compound S and its A-DAP analogue under various stress conditions. While specific quantitative data for the thermal, pH, and proteolytic stability of the A-DAP analogue are not detailed in the available literature, its enhanced oxidative stability is a primary feature.[1][2]

Table 1: Thermal Stability

CompoundTemperature (°C)Incubation TimeRemaining Activity (%)
This compound S10030 min~50%
This compound S12115 minInactivated
A-DAP Lactocin S--Data not available

Table 2: pH Stability

CompoundpH RangeIncubation TimeStability
This compound S3.0 - 6.02 hoursStable
This compound S> 6.02 hoursActivity decreases
A-DAP Lactocin S--Data not available

Table 3: Oxidative Stability

CompoundTreatmentIncubation TimeRelative Activity (%)
Lactocin S1% H₂O₂24 hoursSignificantly Reduced
A-DAP Lactocin S1% H₂O₂24 hoursIncreased Stability (Retains full biological activity)[1][2]

Table 4: Proteolytic Stability

CompoundEnzymeStability
This compound SProteinase KSensitive
This compound STrypsinSensitive
A-DAP Lactocin S-Data not available

Experimental Protocols

The following are detailed methodologies for the key stability experiments cited in bacteriocin research.

Thermal Stability Assay
  • A solution of the bacteriocin (e.g., 1 mg/mL) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

  • Aliquots of the solution are subjected to various temperatures (e.g., 60, 80, 100, 121°C) for specific durations (e.g., 15, 30, 60 minutes).

  • Samples are then cooled to room temperature.

  • The residual antimicrobial activity is determined using a well diffusion assay or a microtiter plate-based assay against a sensitive indicator strain, such as Pediococcus acidilactici.

  • The activity of the treated samples is compared to that of an untreated control to calculate the percentage of remaining activity.

pH Stability Assay
  • The pH of the bacteriocin solution is adjusted to a range of values (e.g., pH 2.0 to 11.0) using HCl or NaOH.

  • The samples are incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

  • The pH of each sample is then readjusted to a neutral pH (e.g., 7.0) to ensure that any observed effect is due to stability and not the pH of the assay medium.

  • The remaining antimicrobial activity is quantified using a standard antimicrobial assay.

Oxidative Stability Assay
  • The bacteriocin and its analogue are incubated in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), at a specific concentration (e.g., 1%).

  • The incubation is carried out for a set duration (e.g., 24 hours) at a controlled temperature.

  • The residual antimicrobial activity of both the native bacteriocin and its analogue is then measured to determine the impact of the oxidative stress.[1][2]

Proteolytic Stability Assay
  • Bacteriocin solutions are treated with various proteases (e.g., proteinase K, trypsin, pepsin) at a final concentration of, for example, 1 mg/mL.

  • The mixtures are incubated at the optimal temperature for each enzyme (e.g., 37°C) for a specified time (e.g., 2 hours).

  • The enzymes are then inactivated by heat treatment (e.g., 100°C for 5 minutes).

  • The remaining antimicrobial activity is assessed to determine the susceptibility of the bacteriocin to proteolytic degradation.

Visualizations

Proposed Mechanism of Action for this compound

The proposed mechanism of action for this compound, similar to other lantibiotics, involves a multi-step process targeting the bacterial cell membrane.

This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane Lipid_II Lipid II Precursor Pore Pore Formation Inhibition Inhibition of Cell Wall Synthesis Pore->Inhibition 3. Disruption of Membrane Integrity Cell_Death Cell Death Pore->Cell_Death Ion Leakage This compound This compound Binding Binding to Lipid II This compound->Binding 1. Initial Binding Binding->Lipid_II Binding->Pore 2. Conformational Change & Oligomerization Inhibition->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Stability Testing

The general workflow for assessing the stability of this compound and its analogues is a systematic process involving stress induction and activity measurement.

Stability Testing Workflow start Bacteriocin Sample (this compound / Analogue) stress Application of Stress Condition (Heat, pH, Oxidizing Agent, Protease) start->stress incubation Incubation stress->incubation neutralization Neutralization / Inactivation (if applicable) incubation->neutralization assay Antimicrobial Activity Assay (e.g., Well Diffusion) neutralization->assay analysis Data Analysis: Compare with Untreated Control assay->analysis end Determine Remaining Activity (%) analysis->end

Caption: General workflow for bacteriocin stability testing.

References

Evaluating the Synergistic Effects of Lactenocin with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens and the quest for more effective anticancer therapies have spurred interest in combination treatments. This guide provides a comprehensive evaluation of the synergistic effects of Lactenocin, a bacteriocin produced by lactic acid bacteria, with other compounds. By combining this compound with existing antimicrobial and potentially chemotherapeutic agents, it is possible to enhance efficacy, reduce required dosages, and broaden the spectrum of activity. This document summarizes key experimental findings, presents comparative data in a structured format, and details the methodologies employed in these critical studies.

Antimicrobial Synergy of Lactocin AL705

Recent research has highlighted the synergistic potential of Lactocin AL705 in combination with other antimicrobials, particularly against foodborne pathogens like Listeria innocua. A key study investigated the effects of Lactocin AL705 in ternary mixtures with the well-known bacteriocin nisin and various organic acid salts.

The primary method for evaluating this synergy was the checkerboard assay, a standard technique to determine the combined effect of two or more antimicrobial agents. The results of these interactions are quantified using the Fractional Inhibitory Concentration (FIC) index.

Table 1: Synergistic Antimicrobial Activity of Lactocin AL705 Combinations against Listeria innocua 7

Combination (Ternary Mixture)Target MicroorganismObserved EffectQuantitative Synergy (Reduction in Required Concentration)
Lactocin AL705 + Nisin + Sodium LactateListeria innocua 7Synergistic and BacteriolyticLactocin AL705: 61.6% reduction, Nisin: 97.5% reduction, Sodium Lactate: 90% reduction[1]
Lactocin AL705 + Nisin + Calcium PropionateListeria innocua 7Synergistic and BacteriolyticLactocin AL705: 61.6% reduction, Nisin: 97.5% reduction, Calcium Propionate: 90% reduction[1]
Lactocin AL705 + Nisin + Potassium SorbateListeria innocua 7Synergistic and BacteriolyticLactocin AL705: 61.6% reduction, Nisin: 97.5% reduction, Potassium Sorbate: 91.7% reduction[1]

These findings demonstrate that the addition of Lactocin AL705 to combinations of nisin and organic acid salts significantly reduces the amount of each antimicrobial agent required to inhibit the growth of Listeria innocua 7.[1]

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a widely used method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare stock solutions of Lactocin AL705, Nisin, and Organic Acid Salts C Serially dilute antimicrobials along axes of a 96-well plate A->C B Prepare standardized inoculum of Listeria innocua 7 D Inoculate each well with Listeria innocua 7 B->D C->D E Incubate plates under appropriate conditions D->E F Determine Minimum Inhibitory Concentration (MIC) for each agent alone and in combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G

Caption: Workflow of the checkerboard assay for synergy testing.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of Lactocin AL705, nisin, and the respective organic acid salts (potassium sorbate, calcium propionate, sodium lactate) are prepared in appropriate solvents.

  • Microplate Setup: A 96-well microplate is used. Along the x-axis, serial dilutions of one agent (e.g., Lactocin AL705) are made, while serial dilutions of the second agent (e.g., nisin) are made along the y-axis. For ternary combinations, a fixed sub-inhibitory concentration of the third agent is added to all wells.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (Listeria innocua 7).

  • Incubation: The microplate is incubated under optimal growth conditions for the target microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth of the microorganism.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs of all drugs in the combination.

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Anticancer Potential of Lactocin: An Area for Future Research

While the synergistic antimicrobial effects of certain lactocins are being established, the investigation into their synergistic anticancer properties is still in its nascent stages. Current research on the anticancer effects of bacteriocins from lactic acid bacteria has shown promise, with some studies indicating that these peptides can induce apoptosis in cancer cells. However, specific studies detailing the synergistic effects of this compound or other lactocins in combination with conventional chemotherapeutic agents are limited.

The primary focus in the broader category of milk-derived proteins with synergistic anticancer potential has been on lactoferrin, which has been shown to potentiate the effects of some chemotherapy drugs.

Further research is warranted to explore the potential of this compound as a synergistic agent in cancer therapy. Such studies would likely involve in vitro cytotoxicity assays with various cancer cell lines, followed by in vivo studies in animal models.

Proposed Experimental Workflow for Anticancer Synergy Screening

G cluster_cell_culture Cell Culture & Treatment cluster_viability Viability & Cytotoxicity Assays cluster_synergy_analysis Synergy Analysis A Culture selected cancer cell lines B Treat cells with Lactocin, chemotherapeutic agent, and their combinations A->B C Perform MTT or similar viability assays B->C D Determine IC50 values for each agent and combination C->D E Calculate Combination Index (CI) using Chou-Talalay method D->E F Determine nature of interaction (synergy, additivity, antagonism) E->F

Caption: Proposed workflow for assessing anticancer synergy.

Conclusion

The available evidence strongly supports the synergistic antimicrobial activity of Lactocin AL705 with nisin and organic acid salts, offering a promising strategy for enhancing food preservation and safety. The detailed experimental protocols provided in this guide can serve as a foundation for further research in this area. In contrast, the synergistic anticancer effects of this compound remain a largely unexplored field. The proposed experimental workflow provides a roadmap for future investigations that could unlock new avenues for combination cancer therapies. As research progresses, a clearer picture of this compound's full synergistic potential will emerge, paving the way for novel applications in both antimicrobial and anticancer treatments.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Lactenocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This includes the proper disposal of all chemical and biological materials, including bacteriocins like Lactenocin. Adherence to correct disposal protocols minimizes risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[1] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling this compound waste.[1] Even trace amounts of peptides can cause skin or eye irritation.[1] In the event of a spill, absorb the liquid with disposable wipes, place all contaminated materials in a designated peptide waste bin, and clean the affected area thoroughly.[1]

Waste Characterization and Segregation

Effective disposal starts with accurate classification of the waste.[2] this compound, as a peptide, should be considered chemical waste.[3] If it has been in contact with biological agents (e.g., cell cultures), it must also be treated as biohazardous waste.[2][4]

Key principles for segregation include:

  • Do not mix incompatible wastes. [5]

  • Separate solid and liquid waste streams. [1]

  • Contaminated materials , such as gloves, pipette tips, and culture dishes, should be disposed of as peptide-contaminated waste.[1]

Disposal Procedures for this compound Waste

Liquid this compound Waste:

  • Collection: Collect all liquid waste containing this compound, including unused solutions and culture media, in a designated, leak-proof, and clearly labeled chemical waste container.[1][4] The container should be compatible with the chemical nature of the waste.[6] High-density polyethylene containers are suitable for most aqueous solutions.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents (e.g., solvents, buffers).

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[5] Secondary containment, such as a tray, is recommended to contain any potential leaks.[5]

  • Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.[6] Never pour peptide solutions down the drain. [1]

Solid this compound Waste:

  • Collection: Place solid this compound waste, such as expired powder or contaminated labware (e.g., pipette tips, microfuge tubes), into a designated, puncture-resistant, and clearly labeled solid waste container.[1][4]

  • Labeling: The container should be clearly marked as "Peptide-Contaminated Waste" or "Biohazardous Waste" if applicable.

  • Disposal: Once full, the sealed container should be sent for incineration or another approved chemical treatment method through your institution's waste management program.[1]

Summary of Waste Handling for Peptides

Waste TypeContainer RequirementsDisposal MethodKey Considerations
Liquid Peptide Waste Leak-proof, chemically compatible, clearly labeled.[1][4][6]Collection by EHS or licensed hazardous waste disposal service.[6]Do not dispose of down the drain.[1] Use secondary containment during storage.[5]
Solid Peptide Waste Puncture-resistant, sealed, clearly labeled.[1][4]Incineration or other approved chemical treatment.[1]Includes contaminated labware like gloves and pipette tips.[1]
Contaminated Sharps Impervious, rigid, puncture-resistant, leak-proof sharps container.[4]Follow institutional guidelines for biohazardous or chemical sharps disposal.[7]Do not dispose of in regular solid waste containers.[7]

Experimental Protocols: Inactivation of Bacteriocins

  • Autoclaving: Some, but not all, antibiotics and peptides can be inactivated by autoclaving.[3] The heat stability of this compound would need to be determined before relying on this method. If the bacteriocin is heat-stable, autoclaving will not be an effective disposal method.[3]

  • Chemical Treatment: For small volumes, chemical treatment may be an option, but this can be restricted by permits and institutional guidelines.[4]

It is imperative to consult with your EHS department to determine the appropriate and approved inactivation methods for your specific experimental waste.

This compound Disposal Workflow

Lactenocin_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste liquid_waste Liquid Waste identify_waste->liquid_waste  Solution/Media solid_waste Solid Waste identify_waste->solid_waste Gloves/Tips/Powder sharps_waste Contaminated Sharps identify_waste->sharps_waste Needles/Pipettes collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Puncture-Resistant Container solid_waste->collect_solid collect_sharps Collect in Approved Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste collect_sharps->store_waste ehs_pickup Arrange for EHS/ Contractor Pickup store_waste->ehs_pickup final_disposal Final Disposal (e.g., Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.